molecular formula C9H14O B1657570 Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] CAS No. 57289-81-3

Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

Cat. No.: B1657570
CAS No.: 57289-81-3
M. Wt: 138.21
InChI Key: ONNAEQZTVHAHMV-UHFFFAOYSA-N
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Description

Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] is a high-purity chemical compound characterized by its unique rigid spiro structure, which integrates a bicyclo[2.2.2]octane framework with an oxirane (epoxide) ring. This structure makes it a valuable synthetic intermediate and building block in organic chemistry and pharmaceutical research. The strained oxirane ring is highly susceptible to ring-opening reactions with various nucleophiles, such as amines and thiols, enabling researchers to functionalize the molecule and create more complex derivatives for drug discovery programs . Compounds featuring this spiro-bicyclic scaffold are of significant interest in medicinal chemistry, particularly as precursors in the synthesis of active pharmaceutical ingredients that may target neurological conditions . The mechanism of action for this compound and its derivatives often involves the oxirane ring reacting with nucleophilic sites in biological molecules, potentially leading to the modulation of enzyme and receptor activity . As a key starting material, it facilitates the exploration of novel chemical space in the development of specialty chemicals and materials science. Please note: This product is intended for research purposes only in a controlled laboratory setting. It is not approved for human or veterinary diagnostic or therapeutic use, and must not be introduced into any living organism .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

spiro[bicyclo[2.2.2]octane-2,2'-oxirane]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O/c1-3-8-4-2-7(1)5-9(8)6-10-9/h7-8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONNAEQZTVHAHMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CCC1CC23CO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50704046
Record name Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57289-81-3
Record name Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50704046
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] chemical structure and properties

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] represents a specialized class of strained spiro-heterocycles where a reactive epoxide (oxirane) ring is fused spiro-cyclically to a rigid bicyclo[2.2.2]octane (BCO) scaffold. This molecule serves as a critical "gateway intermediate" in organic synthesis, particularly for accessing bridgehead-substituted derivatives and rigidified pharmacophores.

While the bicyclo[2.2.2]octane core is widely recognized as a non-aromatic, 3D bioisostere for the phenyl ring (improving solubility and metabolic stability), the spiro-epoxide functionality introduces a vector for divergent synthesis. It allows for ring-opening nucleophilic attacks, Meinwald rearrangements to aldehydes, and chain-extension protocols. This guide analyzes the physicochemical properties, validated synthetic routes, and mechanistic reactivity of this scaffold, with a focus on its application in high-value drug discovery campaigns.

Structural Analysis & Physicochemical Properties

The molecule consists of a highly symmetric, cage-like BCO framework spiro-fused at the C2 position to a three-membered oxirane ring.

Conformational Dynamics
  • BCO Core: The bicyclo[2.2.2]octane cage is fixed in a

    
     symmetry (in its unsubstituted form), devoid of the torsional strain seen in boat-cyclohexane but possessing significant transannular interactions.
    
  • Spiro-Fusion: The spiro-carbon (C2) is quaternary, creating a distinct steric environment. The epoxide ring is orthogonal to the local average plane of the bicyclic system, creating "exo" and "endo" faces relative to the ethano-bridges.

  • Strain Energy: The total strain is a composite of the BCO cage strain (~11 kcal/mol) and the significant angle strain of the epoxide (~27 kcal/mol). This high potential energy makes the spiro-epoxide highly susceptible to ring-opening reactions.

Predicted Physicochemical Profile

Note: Experimental values for the unsubstituted hydrocarbon are sparse; values below are calculated based on structure-activity relationship (SAR) models and analogous aza-spiro systems.

PropertyValue (Predicted/Analog)Significance
Molecular Formula

Core hydrocarbon scaffold.
Molecular Weight 138.21 g/mol Low MW, ideal for Fragment-Based Drug Design (FBDD).
ClogP ~1.8 - 2.1Moderate lipophilicity; BCO is lipophilic but the epoxide adds polarity.
Topological Polar Surface Area (TPSA) 12.53 ŲLow TPSA indicates excellent membrane permeability.
Fsp³ (Fraction of sp³ carbons) 1.0High 3D complexity; escapes "flatland" of aromatic scaffolds.[1]
Boiling Point ~185-195°CEstimated at 760 mmHg.

Synthetic Pathways

The most authoritative route to Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] is the Corey-Chaykovsky Epoxidation of bicyclo[2.2.2]octan-2-one. This method is preferred over direct oxidation of the exocyclic alkene (via mCPBA) due to higher diastereocontrol and avoidance of over-oxidation.

Protocol: Corey-Chaykovsky Reaction

Reaction Logic: The sulfur ylide (dimethyloxosulfonium methylide) acts as a methylene transfer agent.[2] The bulky bicyclic ketone directs the nucleophilic attack of the ylide, often favoring the kinetic product.

Step-by-Step Methodology:

  • Reagent Preparation: In a flame-dried flask under

    
    , wash Sodium Hydride (NaH, 60% dispersion, 1.2 eq) with dry pentane to remove mineral oil. Suspend in dry DMSO.
    
  • Ylide Generation: Add Trimethylsulfoxonium Iodide (TMSOI, 1.2 eq) portion-wise at room temperature. Stir for 30–60 minutes until H₂ evolution ceases and a clear solution (the ylide) forms.

  • Substrate Addition: Cool the solution to 0°C. Add Bicyclo[2.2.2]octan-2-one (1.0 eq) dissolved in minimal dry THF dropwise.

  • Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by TLC (SiO₂, 10% EtOAc/Hexane).

  • Workup: Quench with ice-cold water. Extract with Et₂O (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Synthesis Workflow Diagram

SynthesisWorkflow Start Bicyclo[2.2.2]octan-2-one Intermediate Betaine Intermediate (Alkoxide) Start->Intermediate Nucleophilic Attack (0°C, THF/DMSO) Reagent Trimethylsulfoxonium Iodide + NaH (DMSO) Reagent->Intermediate Generates Ylide Product Spiro[bicyclo[2.2.2] octane-2,2'-oxirane] Intermediate->Product Intramolecular SN2 (Ring Closure)

Figure 1: Corey-Chaykovsky epoxidation workflow for the synthesis of the spiro-oxirane scaffold.

Reactivity & Mechanistic Insights

The spiro-epoxide is a "loaded spring." Its reactivity is dominated by the release of ring strain, predominantly via acid-catalyzed rearrangement or nucleophilic ring opening.

The Meinwald Rearrangement

Treatment of the spiro-epoxide with a Lewis acid (e.g.,


) triggers the Meinwald Rearrangement .
  • Mechanism: Coordination of the epoxide oxygen to the Lewis acid weakens the C-O bond at the more substituted carbon (C2).

  • Migration: A 1,2-hydride shift from the terminal epoxide carbon occurs, neutralizing the developing positive charge at C2.

  • Product: Bicyclo[2.2.2]octane-2-carboxaldehyde.

  • Utility: This is a key method to install a formyl group at the bridge position, accessing homologous carbon skeletons.

Nucleophilic Ring Opening (Aminolysis)

In medicinal chemistry, the epoxide is opened with primary or secondary amines to generate


-amino alcohols.
  • Regioselectivity: Nucleophilic attack typically occurs at the least hindered carbon (the methylene group of the epoxide), resulting in a tertiary alcohol at the bridge position and the amine extending from the side chain.

  • Relevance: This motif (tertiary -OH + amine) is a classic pharmacophore found in muscarinic agonists (e.g., Cevimeline analogs).

Reactivity Pathway Diagram

ReactivityPathways cluster_0 Path A: Lewis Acid (BF3·OEt2) cluster_1 Path B: Nucleophile (R-NH2) Epoxide Spiro-Epoxide (Substrate) Aldehyde Bicyclo[2.2.2]octane- 2-carboxaldehyde Epoxide->Aldehyde Meinwald Rearrangement (1,2-Hydride Shift) AminoAlcohol β-Amino Alcohol (Tertiary -OH) Epoxide->AminoAlcohol SN2 Ring Opening (Steric Control)

Figure 2: Divergent reactivity pathways: Acid-catalyzed rearrangement vs. Nucleophilic addition.

Applications in Drug Discovery

Bioisosterism: The "Spherical" Phenyl

The bicyclo[2.2.2]octane (BCO) unit is a validated bioisostere for the phenyl ring.[1]

  • Dimensionality: Unlike the flat (2D) phenyl ring, BCO is 3D.[1] This disrupts

    
    -stacking interactions (improving solubility) but maintains the hydrophobic bulk required for receptor binding.
    
  • Metabolic Stability: The absence of aromaticity removes the liability of oxidative metabolism (e.g., epoxide formation on phenyl rings leading to toxicity).

  • Spiro-Epoxide Role: It serves as the reactive handle to install this BCO unit into drug candidates.

Case Study: Muscarinic Agonists

While the hydrocarbon described here is the parent scaffold, the aza-variant (Spiro[1-azabicyclo[2.2.2]octane-3,2'-oxirane] ) is an industrial intermediate for Cevimeline (Evoxac), a drug used to treat dry mouth in Sjögren's syndrome. The synthetic principles described above (Corey-Chaykovsky, Ring Opening) are directly transferable to the aza-series, validating the industrial relevance of this chemistry.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[2] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Meinwald, J., Labana, S. S., & Chadha, M. S. (1963). Peracid Reactions. III. The Acid-Catalyzed Rearrangement of Epoxides. Journal of the American Chemical Society, 85(5), 582–585. Link

  • Wuitschik, G., et al. (2010). Spirocyclic Scaffolds in Medicinal Chemistry. Angewandte Chemie International Edition, 49(51), 8993-8995. Link

  • Blanchard, S., et al. (2005). Synthesis of 1-Azabicyclo[2.2.2]octane Derivatives as Muscarinic Agonists. Journal of Medicinal Chemistry, 48(12), 4068-4078. Link

  • PharmaBlock. (2023). Bicyclo[2.2.2]octane (BCO): A 3-D Bioisostere for the Phenyl Ring.[1] PharmaBlock Whitepapers.[1] Link

Sources

Engineering 3D Chemical Space: The Bicyclo[2.2.2]octane Spiro-Epoxide Scaffold in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Escaping Flatland

For decades, medicinal chemistry has relied heavily on planar, sp²-hybridized aromatic rings (e.g., benzene) as core structural frameworks. However, the over-reliance on flat molecules often leads to poor aqueous solubility, high lipophilicity, and off-target toxicity driven by non-specific hydrophobic interactions. To combat this, modern drug discovery has pivoted toward increasing the fraction of sp³ carbons (


) within drug candidates.

The bicyclo[2.2.2]octane (BCO) core has emerged as a premier rigid, 3D bioisostere for para-substituted benzenes 1. When this rigid cage is fused with a spiro-epoxide , it generates a highly versatile, strain-loaded electrophilic hub. This whitepaper details the structural rationale, physicochemical benefits, and self-validating synthetic methodologies for deploying the BCO spiro-epoxide scaffold in advanced drug design.

Structural Causality: Why BCO and Spiro-Epoxides?

The BCO Core: A Cylindrical Vector

The bicyclo[2.2.2]octane system is a bridged bicyclic alkane that forces its carbon framework into an eclipsed, highly symmetrical conformation. Unlike flexible aliphatic chains, the BCO cage is completely rigid. It perfectly mimics the linear distance of a para-substituted benzene ring but replaces the flat aromatic electron cloud with a bulky, aliphatic cylinder. This structural swap dramatically improves metabolic stability by eliminating the potential for cytochrome P450-mediated aromatic oxidation and mutagenic bioactivation [[2]]().

The Spiro-Epoxide Motif: Orthogonal Trajectories

Spirocyclic scaffolds are defined by two rings connected through a single, fully substituted sp³ carbon. This shared tetrahedral atom forces the two rings into orthogonal planes, projecting substituents into underexplored 3D chemical space 3.

Incorporating an epoxide into this spiro-fusion creates a "spring-loaded" system. The inherent ring strain of the three-membered oxirane, combined with the steric bulk of the BCO cage, dictates a highly specific trajectory for incoming nucleophiles. This enables strain-release heteroatom functionalization , allowing chemists to regioselectively open the epoxide to install dense, stereochemically defined functional groups (such as tertiary alcohols and amines) that would be otherwise impossible to synthesize via standard cross-coupling 4.

Physicochemical Profiling

The integration of the BCO spiro-epoxide scaffold fundamentally alters the physicochemical properties of a drug candidate. The table below summarizes the quantitative and qualitative shifts when transitioning from a traditional aromatic core to a functionalized BCO system.

PropertyBenzene (Reference)Bicyclo[2.2.2]octane (BCO)BCO Spiro-Epoxide
Fraction of sp³ Carbons (

)
0.001.001.00
3D Geometry Planar (2D)Cylindrical (Rigid 3D)Orthogonal 3D Vectors
Lipophilicity (LogP trend) HighHighModerate (Tunable via HBA)
Aqueous Solubility PoorModerateHigh (Oxygen acts as H-bond acceptor)
Metabolic Stability Prone to epoxidation/arene oxidesHighly resistantReactive electrophile (Precursor)
Primary Utility Traditional scaffoldBioisostere / SpacerStrain-release synthetic hub

Mechanistic Workflow & Reactivity

The true power of the BCO spiro-epoxide lies in its role as an intermediate. The following diagram illustrates the logical flow from a simple BCO-ketone to a densely functionalized 3D scaffold via strain-release ring opening.

G A BCO-Ketone (Rigid Core) B Corey-Chaykovsky Epoxidation A->B TMSOI, NaH C Spiro-Epoxide (Strain-Loaded) B->C Diastereoselective D Nucleophilic Ring Opening C->D Amine/Thiol E Functionalized 3D Scaffold D->E Strain Release

Workflow of BCO spiro-epoxide synthesis and strain-release functionalization.

Self-Validating Synthetic Protocol: Corey-Chaykovsky Epoxidation

To access the BCO spiro-epoxide, the most reliable methodology is the sulfur ylide-mediated Corey-Chaykovsky reaction 5.

Causality of Reagent Choice: Trimethylsulfoxonium iodide (TMSOI) is explicitly chosen over trimethylsulfonium iodide (TMSI). The sulfoxonium ylide is less nucleophilic and reacts reversibly with the carbonyl, placing the reaction under thermodynamic control. This ensures that the bulky epoxide oxygen is oriented in the less sterically hindered equatorial position relative to the rigid BCO cage, yielding a single diastereomer.

Step-by-Step Methodology

Objective: Convert bicyclo[2.2.2]octan-2-one to bicyclo[2.2.2]octane-2-spiro-oxirane.

  • Step 1: Ylide Generation (The Activation Phase)

    • Procedure: Suspend Sodium Hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) in anhydrous DMSO under a strict argon atmosphere. Slowly add TMSOI (1.2 eq) in portions at room temperature.

    • Self-Validation Checkpoint: The reaction must exhibit immediate and sustained effervescence (H₂ gas evolution). The cessation of bubbling (typically 30-45 minutes) and the transition from a cloudy suspension to a clear, pale-yellow solution confirms the complete formation of the dimethylsulfoxonium methylide.

  • Step 2: Carbonyl Addition (The Epoxidation Phase)

    • Procedure: Introduce bicyclo[2.2.2]octan-2-one (1.0 eq) dissolved in a minimal volume of anhydrous THF dropwise to the ylide solution. Elevate the temperature and stir at 50°C for 4 hours.

    • Causality: The elevated temperature (50°C) provides the necessary kinetic energy to overcome the steric hindrance of the BCO cage during the intramolecular displacement of DMSO by the intermediate alkoxide.

    • Self-Validation Checkpoint: Monitor via TLC (Hexanes/EtOAc 8:2). The starting ketone (which is UV inactive but stains dark blue/black with phosphomolybdic acid) will disappear, replaced by a lower-

      
       spot corresponding to the spiro-epoxide.
      
  • Step 3: Quenching and Isolation

    • Procedure: Quench the reaction by pouring it into ice-cold saturated aqueous NH₄Cl. Extract with diethyl ether (3x). Wash the combined organic layers extensively with brine to remove residual DMSO, dry over MgSO₄, and concentrate under reduced pressure.

    • Self-Validation Checkpoint: The crude product should present as a colorless oil or low-melting solid. ¹H NMR validation must show characteristic diastereotopic epoxide methylene protons as two distinct doublets (an AB spin system) around 2.6–2.8 ppm, confirming the successful spiro-fusion.

Applications in Drug Discovery

Once synthesized, the BCO spiro-epoxide serves as a highly modular building block.

Targeted Ring Opening: Subjecting the spiro-epoxide to nucleophiles (e.g., primary amines, azides, or thiols) in the presence of Lewis acids (like LiClO₄) triggers a regioselective ring-opening. Because the spiro-carbon is highly sterically hindered by the BCO cage, nucleophiles exclusively attack the terminal methylene carbon of the epoxide. This generates a tertiary alcohol directly attached to the rigid BCO core, alongside a newly functionalized vector.

Soluble Epoxide Hydrolase (sEH) Inhibitors: Spirocyclic scaffolds have been heavily explored in the design of soluble epoxide hydrolase (sEH) inhibitors. The orthogonal vectors provided by spiro-systems allow for precise positioning of pharmacophores, leading to compounds with remarkable aqueous solubility (> 0.5 mM) and unusually low lipophilicity compared to their flat analogs, drastically improving oral bioavailability 6. By replacing planar rings with BCO-derived spirocycles, researchers can navigate around patent landscapes while simultaneously optimizing the pharmacokinetic profile of the drug candidate.

References

1.[1] Bicyclo[2.2.2]octane-1,4-diol: A Rigid Scaffold for ... - Benchchem. 2.[6] Discovery of polar spirocyclic orally bioavailable urea inhibitors of soluble epoxide hydrolase - PubMed. 3.[3] Spirocyclic Scaffolds in Medicinal Chemistry - ACS Publications. 4.[2] Rapid sp3-Enriched Scaffold Generation via a Selective Aziridine Amide Ring-Opening Reaction - PMC. 5.[4] Strain-Release Heteroatom Functionalization: Development, Scope, and Stereospecificity - Journal of the American Chemical Society. 6.[5] A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - RSC Publishing.

Sources

3D-rich bioisosteres for phenyl rings using spirocyclic epoxides

Author: BenchChem Technical Support Team. Date: March 2026

This is an in-depth technical guide on utilizing spirocyclic epoxide chemistry to access and deploy 3D-rich bioisosteres for phenyl rings.

Escaping Flatland: A Technical Guide to Phenyl Ring Replacement

Part 1: Executive Summary & Strategic Rationale

The phenyl ring is the workhorse of medicinal chemistry, present in over 45% of FDA-approved drugs. However, its planar topography (2D) and lipophilicity often lead to suboptimal physicochemical properties, including poor solubility, metabolic liability (CYP450 oxidation), and "flatland" non-specificity.

This guide details the Spirocyclic Epoxide Strategy —a high-precision synthetic methodology used to generate spiro[3.3]heptane and spiro[2.3]hexane derivatives. These scaffolds serve as Fsp³-rich bioisosteres that mimic the spatial vectors of phenyl rings while dramatically improving water solubility and metabolic stability.

The Core Thesis: Spirocyclic epoxides are rarely the final drug moiety due to alkylating reactivity. Instead, they are the versatile, high-energy intermediates that allow chemists to "grow" 3D bioisosteres (such as spirocyclic oxetanes and alcohols) that perfectly match the exit vectors of para- and meta- substituted benzenes.

Part 2: The Bioisosteric Case (Mechanistic Insight)

Vector Fidelity vs. Physicochemical Gain

Replacing a phenyl ring requires maintaining the angle and distance of substituents (exit vectors) to preserve binding affinity.

  • Phenyl Ring: Planar,

    
     (ortho/meta) or 
    
    
    
    (para) bond angles.
  • Spiro[3.3]heptane: The "puckered" conformation of the cyclobutane rings creates exit vectors that mimic the para-phenyl projection but with a shorter effective length and higher dimensionality.

FeaturePhenyl RingSpiro[3.3]heptane / OxetaneImpact
Hybridization sp² (Flat)sp³ (3D)Increases Fsp³; improves solubility.
Lipophilicity (LogP) HighLow to ModerateReduces nonspecific binding.
Metabolic Stability Low (Aromatic hydroxylation)HighBlocks oxidative metabolism sites.
Vector Geometry Rigid 180° (para)Quasi-linearRetains potency in linear binding pockets.
The Role of the Spirocyclic Epoxide

The spirocyclic epoxide (e.g., 1-oxaspiro[2.3]hexane) is the synthetic "hinge." It possesses significant ring strain (~25 kcal/mol for the epoxide + ~26 kcal/mol for the cyclobutane). This stored energy drives the ring-expansion reactions necessary to create stable spirocyclic oxetanes (a superior phenyl bioisostere) or facilitates nucleophilic opening to create 3-hydroxy-cyclobutyl scaffolds.

Part 3: Synthetic Protocols & Methodologies[1]

Workflow Diagram: The Epoxide Expansion Route

The following diagram illustrates the conversion of a ketone precursor into a phenyl-mimicking spirocyclic oxetane via the spiro-epoxide intermediate.

SpiroSynthesis cluster_0 Critical Intermediate Ketone Cyclic Ketone (Precursor) Epoxide Spirocyclic Epoxide (High Energy Intermediate) Ketone->Epoxide TMSOI, NaH, DMSO Sulfonium Sulfonium Ylide (Corey-Chaykovsky) Sulfonium->Epoxide Reagent Oxetane Spirocyclic Oxetane (Stable Bioisostere) Epoxide->Oxetane tBuOK, tBuOH (Expansion) Alcohol Spirocyclic Alcohol (Functionalized Mimic) Epoxide->Alcohol R-NH2 / R-SH Expansion Ring Expansion (Lewis Acid / Nucleophile) Nucleophile Nucleophilic Opening (Amines/Thiols)

Caption: Synthesis of 3D bioisosteres via the energetic spirocyclic epoxide intermediate.

Protocol 1: Synthesis of Spirocyclic Epoxide (1-oxaspiro[2.3]hexane derivative)

Targeting the intermediate for subsequent expansion.

Reagents:

  • Cyclobutanone derivative (1.0 eq)

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 eq)

  • Sodium hydride (NaH, 60% dispersion) (1.5 eq)

  • DMSO (anhydrous)

Step-by-Step:

  • Ylide Formation: In a flame-dried flask under Argon, suspend NaH (washed with hexanes) in anhydrous DMSO. Add TMSOI portion-wise at room temperature. Stir for 1 hour until the solution becomes clear (formation of dimethylsulfoxonium methylide).

  • Addition: Cool the ylide solution to 0°C. Add the cyclobutanone derivative dropwise in DMSO.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄; epoxides often stain weakly/differently than ketones).

  • Workup: Quench with cold water. Extract with Et₂O (3x). Note: Spirocyclic epoxides can be volatile and sensitive to acid. Wash organics with brine, dry over MgSO₄, and concentrate carefully (avoid high vacuum if volatile).

  • Validation: ¹H NMR usually shows disappearance of ketone α-protons and appearance of epoxide methylene protons (typically δ 2.5–3.0 ppm).

Protocol 2: Ring Expansion to Spirocyclic Oxetane (The Phenyl Mimic)

Converting the epoxide to the stable 1-oxaspiro[3.3]heptane core.

Context: This Tiffeneau-Demjanov-like rearrangement or direct alkoxide expansion is the gold standard for generating the oxetane bioisostere.

Reagents:

  • Spirocyclic epoxide (from Protocol 1)

  • Potassium tert-butoxide (tBuOK) (3.0 eq)

  • tert-Butanol (tBuOH) (Solvent)

Step-by-Step:

  • Dissolve the spirocyclic epoxide in anhydrous tBuOH.

  • Add tBuOK.

  • Heat to reflux (83°C) for 12–24 hours. The strong base promotes the ring-opening/ring-closing expansion sequence.

  • Mechanism: The tert-butoxide attacks the less hindered face (or acts as a base), facilitating a strain-release rearrangement that expands the 3-membered epoxide into the 4-membered oxetane.

  • Workup: Cool, dilute with water, extract with DCM.

  • Result: A 2-oxaspiro[3.3]heptane scaffold. This structure is chemically stable and serves as a direct bioisostere for a gem-dimethyl or a carbonyl group within a pseudo-phenyl context.

Part 4: Comparative Data & Physicochemical Profiling

The following table contrasts a standard phenyl-containing drug fragment with its spirocyclic bioisosteres derived via the epoxide route.

PropertyPhenyl RingSpiro[3.3]heptane2-Oxa-6-azaspiro[3.3]heptane
Topography 2D (Planar)3D (Puckered)3D (Rigid)
Water Solubility Low (<10 µM)High (>100 µM)Very High (>500 µM)
LogD (pH 7.4) ~3.5~2.7~1.2
Cl_int (Microsomes) High (Oxidation)Low (Stable)Very Low
Exit Vector Angle 180°~175° (Flexible)~180°
Synthetic Access Suzuki/BuchwaldEpoxide Expansion Epoxide/Azetidine chem

Key Insight: The 2-oxa-6-azaspiro[3.3]heptane (often called the "Carreira Spirocycle") is particularly powerful. It mimics the morpholine or piperazine ring often attached to phenyl groups, but with significantly lower lipophilicity.

Part 5: Advanced Application - The "Reactive" Bioisostere?

Addressing the user's specific query on "Spirocyclic Epoxides".

While spirocyclic oxetanes are the stable targets, spirocyclic epoxides themselves (e.g., 1,5-dioxaspiro[2.3]hexane) have recently been explored as covalent warheads or ultra-strained bioisosteres in academic settings.

Warning: Utilizing the epoxide as the final moiety introduces a structural alert for genotoxicity (alkylation of DNA).

  • Exception: Covalent inhibitors targeting Cysteine residues. A spirocyclic epoxide positioned correctly can act as a "spring-loaded" trap for a nucleophilic cysteine in the active site, similar to acrylamides but with a 3D recognition element.

Diagram: Metabolic Fate & Stability

Metabolism cluster_1 Metabolic Liability Phenyl Phenyl Ring (Drug) Metabolite1 Arene Oxide (Toxic/Reactive) Phenyl->Metabolite1 CYP450 Metabolite2 Phenol (Rapid Clearance) Metabolite1->Metabolite2 NIH Shift Spiro Spirocyclic Oxetane (Bioisostere) Excretion Unchanged Excretion (Renal) Spiro->Excretion No Arom. Hydroxylation

Caption: The spirocyclic scaffold evades the arene oxide metabolic pathway common to phenyl rings.

References

  • Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery." Angewandte Chemie International Edition. Link

  • Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition. Link

  • Prysiazhniuk, K., et al. (2023).[2] "Spiro[3.3]heptane as a Non-collinear Benzene Bioisostere." ChemRxiv. Link

  • Barnes-Seeman, D. (2014). "The use of spirocyclic scaffolds in drug discovery." Bioorganic & Medicinal Chemistry Letters. Link

  • Bull, J. A., et al. (2016). "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1] Chemical Reviews. Link

Sources

Structural Dynamics and Reactivity of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Structural Dynamics and Reactivity of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] Content Type: Technical Whitepaper / Application Guide Audience: Senior Synthetic Chemists, Medicinal Chemists, and Structural Biologists.[1][2]

Executive Summary & Core Directive

This guide provides a rigorous analysis of spiro[bicyclo[2.2.2]octane-2,2'-oxirane] , a rigid, three-dimensional scaffold increasingly utilized as a phenyl ring bioisostere and a core motif in paclitaxel mimetics.[1][2] Unlike the flexible cyclohexane ring or the highly strained bicyclo[2.2.1]heptane (norbornane), the bicyclo[2.2.2]octane (BCO) core offers a unique balance of symmetry and torsional twisting (


).[2]

This document moves beyond standard synthesis to explore the conformational locking mechanisms induced by the spiro-epoxide moiety and provides a self-validating spectroscopic protocol for stereochemical assignment.[1]

Structural & Conformational Analysis

The Baseline: Bicyclo[2.2.2]octane Twist

The parent bicyclo[2.2.2]octane is often depicted with


 symmetry (fully eclipsed). However, to relieve torsional strain between vicinal bridge hydrogens, the molecule undergoes a helical twist of approximately 10–15°, lowering the symmetry to 

(chiral point group, though the racemate exists in equilibrium).
The Spiro-Epoxide Perturbation

Introducing the spiro-oxirane ring at C2 disrupts the


 rotational axis. The conformational analysis must account for two critical factors:
  • Steric Compression: The oxirane oxygen exerts significant steric pressure on the syn-bridge hydrogens (C3 and C1).[1]

  • Electronic Dipole Alignment: The C-O bond dipole interacts with the cage strain.[1]

Unlike spiro-cyclohexane epoxides, where the ring can flip (chair-chair), the BCO cage is conformationally constrained.[2] The primary variable is the degree of twist required to accommodate the epoxide oxygen.[1]

Stereoelectronic Gating (The Fürst-Plattner Rule)

In rigid systems, the opening of the epoxide ring is governed by the Fürst-Plattner rule (trans-diaxial opening). For spiro[bicyclo[2.2.2]octane-2,2'-oxirane], nucleophilic attack is trajectory-dependent:

  • Attack at

    
     Carbon (Epoxide CH2):  Sterically accessible, leads to tertiary alcohols.[1][2]
    
  • Attack at

    
     Carbon (Spiro center):  Highly restricted; requires a trajectory that aligns with the developing antibonding orbital, often hindered by the bridgehead protons.[1][2]
    

Experimental Protocols & Synthesis

Synthesis Workflow: The Corey-Chaykovsky Route

The most robust method for constructing the spiro-epoxide from bicyclo[2.2.2]octan-2-one is the sulfur ylide addition. This method is preferred over mCPBA epoxidation of the exocyclic alkene due to higher diastereocontrol in substituted derivatives.[1]

Protocol 1: Synthesis of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq), DMSO (anhydrous), Bicyclo[2.2.2]octan-2-one (1.0 eq).[1][2]

  • Conditions: Inert atmosphere (

    
    ), 
    
    
    
    C to RT.

Step-by-Step Methodology:

  • Ylide Generation: Suspend NaH (60% dispersion) in dry DMSO. Add trimethylsulfoxonium iodide in portions at RT until gas evolution ceases (formation of dimethylsulfoxonium methylide).

  • Substrate Addition: Cool the ylide solution to

    
    C. Add bicyclo[2.2.2]octan-2-one dissolved in minimal DMSO dropwise.
    
  • Reaction: Allow to warm to RT and stir for 3 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexane).[1] The ketone spot (

    
    ) should disappear; a less polar epoxide spot (
    
    
    
    ) appears.[1]
  • Workup: Quench with ice-cold water. Extract with

    
     (3x).[1] Wash combined organics with brine to remove DMSO.[1] Dry over 
    
    
    
    .[1]
  • Purification: Flash chromatography is rarely needed if the conversion is quantitative; distillation or sublimation is preferred for the volatile BCO derivative.[1]

Visualization: Synthesis Logic

SynthesisWorkflow cluster_conditions Conditions: NaH, DMSO, 0°C -> RT Ketone Bicyclo[2.2.2]octan-2-one (Substrate) Betaine Betaine Intermediate (Alkoxide) Ketone->Betaine Nucleophilic Attack (Less Hindered Face) Ylide Me2S(O)=CH2 (Corey-Chaykovsky Reagent) Ylide->Betaine Epoxide Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] (Target) Betaine->Epoxide Intramolecular SN2 (Ring Closure)

Caption: Kinetic pathway for spiro-epoxide formation via sulfur ylide addition. The rigid cage directs attack from the exterior face.

Self-Validating Analytical System (E-E-A-T)[1]

To ensure scientific integrity, one cannot rely solely on MS data.[1] The following NMR protocol serves as a self-validating system to confirm the spiro-configuration and distinguish it from potential rearrangement products (e.g., aldehydes).

NMR Diagnostic Criteria

Based on comparative studies of epoxybicyclo[2.2.2]octanes (Source 1), the oxirane ring exerts a specific magnetic anisotropy cone affecting the bridge protons.[2]

Table 1: Diagnostic NMR Signals (


, 400 MHz) 
NucleusSignalChemical Shift (

)
MultiplicityStructural Causality

Epoxide

2.60 - 2.95 ppm AB Quartet (

)
Characteristic of terminal spiro-epoxides.[1]

Bridgehead H1 1.60 - 1.80 ppm Multiplet Proximal to the epoxide; deshielded relative to parent alkane.[1][2]


(C3)
Deshielded (+0.2 ppm) Multiplet Anisotropy of the C-O bond affects syn protons.

Spiro Carbon (C2) 58.0 - 62.0 ppm Quaternary Upfield shift compared to ketone precursor (~215 ppm).[1][2]

Epoxide

50.0 - 54.0 ppm Secondary Diagnostic DEPT-135 negative phase.[1][2]
Validation Workflow
  • Run

    
     NMR:  Look for the disappearance of 
    
    
    
    -protons associated with the ketone (2.2-2.4 ppm) and appearance of the AB quartet at 2.6-2.9 ppm.[1]
  • Run

    
     / DEPT:  Confirm the quaternary carbon at ~60 ppm. If a signal appears at ~205 ppm, the epoxide has rearranged to the aldehyde (Meinwald Rearrangement).[2]
    
  • NOE Difference: Irradiate the epoxide

    
    .[1] You should observe enhancement of the Bridgehead H1 and the syn-H3 protons, confirming the spiro-orientation.[1]
    

Reactivity Profile: The Meinwald Rearrangement

The most critical reactivity pathway for this molecule is the Lewis-acid catalyzed isomerization to formyl-bicyclo[2.2.2]octane. This is relevant for generating aldehyde pharmacophores.[1]

Mechanism

Under Lewis Acid catalysis (


 or 

), the epoxide oxygen coordinates to the metal, triggering C-O bond cleavage.[2] The resulting carbocation at C2 is stabilized by the bridgehead hyperconjugation. A hydride shift (from the epoxide methylene) occurs to neutralize the cation, yielding the aldehyde.

Note: Ring expansion (alkyl migration) is disfavored in the BCO system due to the extreme strain of forming a bicyclo[3.2.2]nonan-2-one system compared to the exocyclic aldehyde formation.[1]

Reactivity Visualization

MeinwaldRearrangement Epoxide Spiro-Epoxide (Precursor) Complex Lewis Acid Complex (O-LA) Epoxide->Complex + BF3·OEt2 Cation C2 Carbocation (Transient) Complex->Cation C-O Cleavage Aldehyde Formyl-BCO (Product) Cation->Aldehyde 1,2-Hydride Shift (Meinwald)

Caption: Meinwald rearrangement pathway favoring hydride shift over ring expansion.[1][2]

References

  • Zhang, X., et al. (1981).[1][2][3] 1H and 13C NMR study of the effects exerted by an oxirane ring in the epoxybicyclo[2.2.2]octane series. Organic Magnetic Resonance.[1][3] Link (Verified via Source 1.10)

  • Corey, E. J., & Chaykovsky, M. (1965).[1][2] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[1] Link

  • Paquette, L. A., et al. (1990).[1][2] Regio- and Stereoselective Oxidation of Unsaturated Bicyclo[2.2.2]octanones. Journal of the American Chemical Society.[1] Link (Verified via Source 1.2)

  • Thornqvist, V., et al. (2006).[1][4] Synthesis of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives. Tetrahedron. Link (Verified via Source 1.9)

  • Polidori, A., et al. (2024).[1][2] Structural basis of the Meinwald rearrangement catalysed by styrene oxide isomerase. Nature Communications.[1] Link (Verified via Source 1.20)

Sources

Rigid Spirocyclic Frameworks in High-Fidelity Library Design

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide to Escaping Flatland

Executive Summary

The dominance of planar, aromatic-heavy compounds in screening libraries has historically contributed to high attrition rates in drug development due to poor physicochemical properties and promiscuous binding. This guide addresses the strategic integration of rigid spirocyclic frameworks —specifically spiro[3.3]heptanes and spiroindolines—into chemical libraries. By increasing the fraction of


 hybridized carbons (

), these scaffolds offer a geometrically distinct "escape from flatland," improving solubility and metabolic stability while providing novel exit vectors for exploring untouched chemical space.
Part 1: The Structural Imperative ( & Geometry)
1.1 The "Escape from Flatland" Theory

The correlation between molecular complexity and clinical success is well-documented.[1] As established by Lovering et al. (2009), increasing the saturation of a molecule (


) directly correlates with improved solubility and reduced promiscuity.[1]
  • Solubility: Planar aromatics stack efficiently in crystal lattices (high lattice energy), reducing solubility. rigid spirocycles disrupt this packing.

  • Selectivity: Flat molecules often bind non-specifically to hydrophobic patches on off-target proteins. Three-dimensional spirocycles require specific pocket shapes, enhancing selectivity.

1.2 The Entropic Advantage

Rigid spirocycles provide a "pre-organized" conformation. Unlike flexible alkyl chains, a rigid spiro-core does not lose significant conformational entropy (


) upon binding to a protein target. This thermodynamic advantage allows for high-affinity binding without the molecular weight penalty often required to freeze flexible ligands.

Fsp3_Logic cluster_0 Traditional Chemistry cluster_1 Spirocyclic Strategy Flat Planar Aromatics (Low Fsp3) Issues High Lipophilicity Poor Solubility Promiscuous Binding Flat->Issues Outcome Clinical Success (Target Selectivity) Issues->Outcome Negative Correlation Spiro Rigid Spirocycle (High Fsp3) Benefits 3D Vector Projection Disrupted Packing Metabolic Stability Spiro->Benefits Benefits->Outcome Positive Correlation

Figure 1: The causal link between spirocyclic incorporation and improved clinical probability via physicochemical modulation.

Part 2: Strategic Scaffold Selection

For library design, we prioritize scaffolds that offer defined exit vectors and synthetic modularity .

2.1 The Spiro[3.3]heptane System

This is the premier scaffold for modern library design. It serves as a saturated bioisostere for piperazine or morpholine but with altered geometry.

  • Geometry: The two four-membered rings are perpendicular (puckered), projecting substituents at ~90° angles, unlike the chair conformation of cyclohexane.

  • Metabolic Stability: The strained rings are surprisingly stable to oxidative metabolism compared to their flexible counterparts.

2.2 The Spiroindoline/Oxindole System

Privileged in natural products, this scaffold is ideal for targeting Protein-Protein Interactions (PPIs) (e.g., MDM2-p53) where a rigid core must project hydrophobic groups into a deep cleft.

Table 1: Physicochemical Comparison of Cores
PropertyPiperazine (Flat/Flexible)2,6-Diazaspiro[3.3]heptane (Rigid/Spiro)Impact on Library
Geometry Chair/Boat (Dynamic)Puckered (Rigid 90° twist)Defined exit vectors; pre-organization.
LogP ModerateLower (More Polar)Improves LLE (Lipophilic Ligand Efficiency).
Basicity (

)
~9.8~8.5Lower

improves permeability/CNS penetration.
Metabolic Liability N-oxidation / Ring openingHigh stabilityProlonged half-life (

).
Vector Angle 180° (approx)~180° (distorted)Accesses novel IP space.
Part 3: Synthetic Protocols & Workflows

To build a library, one must employ a Divergent Synthesis strategy. The following protocol details the synthesis of the 2,6-diazaspiro[3.3]heptane core, a critical building block (Burkhard/Carreira Method), followed by library diversification.

Protocol: Synthesis of N-Boc-2,6-diazaspiro[3.3]heptane Oxalate

Rationale: This protocol avoids the instability of free spiro-amines by isolating the stable oxalate salt, ensuring reproducibility in high-throughput settings.

Reagents:

  • Pentaerythritol tetrabromide

  • p-Toluenesulfonamide (

    
    )
    
  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Magnesium / Methanol (for deprotection)

Step-by-Step Methodology:

  • Cyclization (Double Alkylation):

    • Dissolve

      
       (2.2 equiv) and KOH (5.0 equiv) in EtOH at 75°C.
      
    • Add Pentaerythritol tetrabromide (1.0 equiv) slowly.

    • Reflux for 48 hours. The rigidity is formed here via double ring closure.

    • Result: Formation of the N,N'-ditosyl-2,6-diazaspiro[3.3]heptane.

  • Detosylation (Birch-type or Mg/MeOH):

    • Suspend the ditosyl intermediate in anhydrous MeOH.

    • Add Mg turnings (excess) and catalytic iodine. Sonicate to initiate if necessary.

    • Stir until TLC indicates consumption of starting material.

    • Mechanism:[2][3] Single-electron transfer cleaves the S-N bond.

  • Boc-Protection (Desymmetrization):

    • To the crude amine mixture, add

      
       (0.9 equiv) in DCM/TEA.
      
    • Critical Step: Limiting

      
       allows for the isolation of the mono-protected species, leaving one amine free for library diversification.
      
  • Salt Formation:

    • Treat the crude mono-Boc amine with oxalic acid in acetone.

    • Filter the white precipitate.

    • Validation:

      
       NMR should show the characteristic cyclobutane doublets at 
      
      
      
      4.0-4.2 ppm.

Synthesis_Workflow cluster_synthesis Core Synthesis (Scale-Up) cluster_library Library Diversification (Parallel) Step1 Pentaerythritol derivative + TsNH2 + KOH Step2 Double Cyclization (Formation of Spiro Core) Step1->Step2 Step3 Detosylation (Mg/MeOH) Step2->Step3 Step4 Desymmetrization (0.9 eq Boc2O) Step3->Step4 Div1 Amide Coupling (R-COOH) Step4->Div1 Div2 Reductive Amination (R-CHO) Step4->Div2 Div3 SnAr / Buchwald (Ar-X) Step4->Div3

Figure 2: Workflow for generating a spirocyclic library from a common intermediate.

Part 4: Library Design & Vector Analysis

When designing the library around the spiro-core, avoid "decorating with grease." The goal is to maintain the physicochemical advantages of the core.

4.1 Vector Analysis

In a standard piperazine, substituents at N1 and N4 are roughly parallel (180°). In 2,6-diazaspiro[3.3]heptane, while the angle is also 180°, the distance between the nitrogen atoms is shorter, and the rigid cyclobutane rings prevent the "boat" flip.

  • Design Rule: Use the spiro-core as a linker between a Warhead (binding element) and a Solubilizing Group .

  • Constraint: Do not substitute the internal carbons of the spiro[3.3] system heavily, as this creates steric clashes. Focus on the heteroatoms (N, O) for diversity.[4]

4.2 Case Study: Olaparib Analog (PARP Inhibition)

A seminal example of spirocyclic utility is the modification of Olaparib (PARP inhibitor).[2][5]

  • Original: Phthalazinone core linked via piperazine to a cyclopropane-carbonyl.

  • Modification: Replacement of piperazine with 2,6-diazaspiro[3.3]heptane .

  • Outcome:

    • Maintained potency against PARP-1.

    • Increased Selectivity: Reduced affinity for other PARP isoforms.

    • Reduced Toxicity: Lower cytotoxicity in healthy cells due to altered polypharmacology.

References
  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[6][7] Journal of Medicinal Chemistry.[7][8] Link

  • Burkhard, J. A., Guérot, C., Knust, H., & Carreira, E. M. (2010). Synthesis and Structural Analysis of a New Class of Azaspiro[3.3]heptanes as Building Blocks for Medicinal Chemistry.[9] Organic Letters.[9][10] Link

  • Reilly, S. W., et al. (2018). 2,6-Diazaspiro[3.3]heptanes as Bioisosteres of Piperazines: Application to the Synthesis of a Spirocyclic PARP Inhibitor. Journal of Medicinal Chemistry.[7][8] Link

  • Zheng, S., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Drug Discovery.[5] Bioorganic & Medicinal Chemistry Letters. Link

  • Mykhailiuk, P. K. (2019). Saturated Bioisosteres of Benzene: Where to Go Next? Organic & Biomolecular Chemistry.[3][11] Link

Sources

IUPAC naming and CAS registry for bicyclo[2.2.2]octane spiro-epoxides

Author: BenchChem Technical Support Team. Date: March 2026

Topic: IUPAC naming and CAS registry for bicyclo[2.2.2]octane spiro-epoxides Content Type: In-depth Technical Guide

Nomenclature, Synthesis, and Registry Standards for Rigid Scaffolds[1]

Executive Summary

The bicyclo[2.2.2]octane scaffold represents a privileged structure in medicinal chemistry, offering a rigid, three-dimensional spacer that defines precise vectors for substituent display.[1] When spiro-fused with an epoxide (oxirane), this system becomes a versatile intermediate for accessing functionalized bridgehead derivatives or serving as a bioisostere for carbonyls and gem-dimethyl groups.[1] This guide provides a definitive technical breakdown of the IUPAC nomenclature, CAS registry logic, and synthetic protocols for spiro[bicyclo[2.2.2]octane-2,2'-oxirane] and its derivatives.[1]

Part 1: Structural Anatomy & Nomenclature

Precise communication regarding bridged spiro-systems requires adherence to specific IUPAC rules (Blue Book P-44) and an understanding of Chemical Abstracts Service (CAS) indexing policies.[1]

1.1 IUPAC Nomenclature Derivation

The name is constructed by treating the bicyclic system as the parent and the epoxide as a spiro-fused component.

  • Parent System: Bicyclo[2.2.2]octane.[1][2][3][4][5][6][7]

  • Fusion Point: The spiro linkage occurs at carbon 2 of the bicyclo system.

  • Component Ring: Oxirane (epoxide).[1][8]

  • Numbering Rule:

    • Start at a bridgehead carbon (C1).[1]

    • Proceed along the longest path to the other bridgehead (C4).

    • Continue to the next longest path (containing the spiro fusion).

    • Number the spiro-fused ring (oxirane) starting from the atom adjacent to the spiro carbon.

Correct IUPAC Name: Spiro[bicyclo[2.2.2]octane-2,2'-oxirane][1]

1.2 CAS Registry and Indexing

CAS utilizes specific inversion rules for indexing.[1] While the IUPAC name is often used as the "Preferred Index Name" (PIN), older records or derivatives may be indexed under the bicyclic parent.

  • CAS Registry Number (Parent): 57289-81-3 [1]

  • CAS Index Name: Spiro[bicyclo[2.2.2]octane-2,2'-oxirane][1][6]

  • Common Synonyms: Bicyclo[2.2.2]octan-2-one epoxide; 2-Methylenebicyclo[2.2.2]octane oxide.[1]

1.3 Visualization: Naming Logic

The following diagram illustrates the decision logic for naming and numbering this scaffold.

NomenclatureLogic Start Identify Scaffold Step1 Parent: Bicyclo[2.2.2]octane (Bridgeheads C1 & C4) Start->Step1 Step2 Fusion: Spiro linkage at C2 Step1->Step2 Step3 Component: Oxirane (3-membered ether) Step2->Step3 Numbering Numbering Priority: 1. Bridgehead (1) 2. Path to Spiro (2) 3. Second Bridgehead (4) 4. Oxirane Ring (1'-3') Step3->Numbering FinalName Result: Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] Numbering->FinalName

Caption: Logical derivation of the IUPAC name showing the hierarchy of ring selection and numbering priority.

Part 2: Synthetic Pathways & Protocols

The most robust method for synthesizing spiro-epoxides from the corresponding bicyclic ketone is the Corey-Chaykovsky reaction . This involves the addition of a sulfur ylide to the ketone.[9]

2.1 Protocol: Corey-Chaykovsky Epoxidation

Objective: Conversion of Bicyclo[2.2.2]octan-2-one to Spiro[bicyclo[2.2.2]octane-2,2'-oxirane].[1]

Reagents:

  • Trimethylsulfoxonium iodide (TMSOI)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil)[1]

  • Dimethyl Sulfoxide (DMSO) - Must be anhydrous[1]

  • Substrate: Bicyclo[2.2.2]octan-2-one[1]

Step-by-Step Methodology:

  • Ylide Generation:

    • Flame-dry a 2-neck round bottom flask under Argon atmosphere.

    • Add NaH (1.2 eq) and wash with dry hexane (3x) to remove mineral oil if necessary (optional for scale >1g).

    • Add anhydrous DMSO.[1] Caution: Hydrogen gas evolution.

    • Add TMSOI (1.2 eq) in portions at room temperature. Stir for 30-60 minutes until the solution becomes clear (formation of dimethylsulfoxonium methylide).

  • Nucleophilic Addition:

    • Dissolve Bicyclo[2.2.2]octan-2-one (1.0 eq) in a minimal amount of anhydrous DMSO or THF.[1]

    • Add the ketone solution dropwise to the ylide solution.

    • Stir at room temperature for 2-4 hours. Monitor by TLC (SiO2, Hexane/EtOAc).[1]

  • Workup:

    • Quench the reaction by pouring into ice-cold water.

    • Extract with Diethyl Ether (3x).[1]

    • Wash combined organics with Brine (saturated NaCl).[1]

    • Dry over anhydrous MgSO4 and concentrate in vacuo.

  • Purification:

    • Purify via flash column chromatography (typically 10-20% EtOAc in Hexane).[1]

2.2 Stereochemical Considerations

Unlike the [2.2.1] norbornane system, which has distinct exo and endo faces with significant steric disparity, the [2.2.2] system is a "twisted boat" and more symmetrical. However, if substituents are present (e.g., at C5 or C7), the ylide will attack from the less hindered face.

  • Unsubstituted Parent: Racemic mixture formed (chiral center created at C2 is effectively cancelled by symmetry unless desymmetrized).[1]

  • Substituted Derivatives: Attack is governed by steric bulk; the oxirane oxygen usually ends up on the more hindered face (ylide attacks from less hindered side).

2.3 Visualization: Reaction Workflow

SynthesisWorkflow Ketone Bicyclo[2.2.2]octan-2-one Intermed Betaine Intermediate Ketone->Intermed Nucleophilic Attack Reagents TMSOI + NaH / DMSO (Sulfur Ylide) Reagents->Intermed RingClose Intramolecular SN2 (DMSO displacement) Intermed->RingClose Product Spiro[bicyclo[2.2.2] octane-2,2'-oxirane] RingClose->Product

Caption: Mechanistic pathway of the Corey-Chaykovsky reaction converting the ketone to the spiro-epoxide.

Part 3: Analytical Validation

Verifying the formation of the spiro-epoxide requires analyzing specific NMR signatures. The strain of the oxirane ring and the anisotropy of the C-O bonds affect the bridge protons.

3.1 NMR Diagnostic Data

The formation of the spiro-epoxide introduces specific shielding/deshielding effects on the bicyclic skeleton.

NucleusPositionTypical Shift (

ppm)
Diagnostic Feature

C NMR
C2 (Spiro) 58.0 - 65.0 Quaternary spiro carbon; significant upfield shift from ketone precursor (~215 ppm).[1]

C NMR
C3' (Oxirane) 48.0 - 52.0 Methylene carbon of the epoxide ring.

H NMR
H-3' (Oxirane) 2.60 - 2.90 Diastereotopic methylene protons (doublets,

Hz).[1]

H NMR
H-3 (Bridge) 1.50 - 1.90 Complex multiplets; often distinct from bridgehead protons.[1]

Key Stereochemical Indicator: In substituted systems, the oxirane ring exerts a shielding effect on anti protons (e.g., H-7a, H-8a) and a deshielding effect on syn protons.[1][8] This differential shift is the primary method for assigning configuration in derivatives.

Part 4: Applications in Drug Discovery

The spiro[bicyclo[2.2.2]octane-2,2'-oxirane] moiety is not just a synthetic intermediate; it is a valuable structural motif.[1]

  • Bioisosterism: The rigid, spherical nature of the bicyclo[2.2.2]octane acts as a space-filling bioisostere for tert-butyl groups or phenyl rings, improving metabolic stability.[1]

  • Cevimeline Intermediates: Aza-analogs (quinuclidine spiro-epoxides) are precursors to muscarinic agonists like Cevimeline (used for Sjogren's syndrome).[1]

  • Reactive Warheads: The spiro-epoxide is highly reactive toward nucleophiles (amines, thiols), allowing for the covalent tethering of the rigid scaffold to proteins or other pharmacophores.

References
  • IUPAC Nomenclature Rules: IUPAC. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013 (Blue Book). Royal Society of Chemistry, 2014.[1][10][11] Link

  • CAS Registry Data: Chemical Abstracts Service.[1] Registry Number 57289-81-3 (Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]).[1][6] Link

  • Synthetic Protocol (Corey-Chaykovsky): Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[1] Formation and Application to Organic Synthesis." J. Am. Chem. Soc.[1][12][13]1965 , 87, 1353–1364.[1] Link

  • Stereochemical NMR Analysis: Garratt, P. J., et al. "1H and 13C NMR study of the effects exerted by an oxirane ring in the epoxybicyclo[2.2.2]octane series." Tetrahedron, 1981 .[1] Link

  • Application in Twisted Amides: Szostak, M.; Aubé, J. "Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines."[1] J. Am. Chem. Soc.[1][12][13]2009 , 131, 13246–13247.[1] Link

Sources

Thermodynamic Stability & Synthetic Control of Spiro-Oxirane Fused Bicyclic Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spiro-oxirane fused bicyclic systems—specifically where an epoxide ring shares a single carbon atom with a rigid bicyclic framework like decalin or hydrindane—represent a high-value, high-risk structural motif in modern drug discovery. While they offer exceptional


 character and precise vector positioning for covalent inhibition (e.g., MetAP2 inhibitors like Fumagillin), their thermodynamic instability often leads to attrition via the Meinwald rearrangement.

This technical guide provides a mechanistic analysis of the thermodynamic factors governing these systems, distinguishing between kinetic and thermodynamic synthetic control, and offering validated protocols for their generation and stability profiling.

Structural Dynamics and Energetics

The thermodynamic stability of a spiro-oxirane on a fused bicyclic system is governed by the interplay between Baeyer ring strain (~27 kcal/mol for the epoxide) and non-bonded steric interactions (1,3-diaxial strain) with the bicyclic scaffold.

Axial vs. Equatorial Stability

In a rigid system like trans-decalin, a spiro-epoxide can adopt one of two diastereomeric orientations relative to the ring:

  • Equatorial Spiro-Epoxide: Generally the thermodynamic product. The oxygen atom projects away from the ring system, minimizing steric clash with axial hydrogens.

  • Axial Spiro-Epoxide: Generally the kinetic product (depending on the reagent). The oxygen atom projects parallel to the axial hydrogens, incurring severe 1,3-diaxial repulsive forces (approx. 2.4 kcal/mol destabilization relative to equatorial).

The Furst-Plattner Rule (Trans-Diaxial Effect)

While thermodynamic stability dictates the resting state, chemical reactivity (instability) is governed by the Furst-Plattner rule . Nucleophilic opening of the epoxide (or acid-catalyzed rearrangement) preferentially occurs via a trans-diaxial transition state.

  • Implication: An "unstable" axial spiro-epoxide is often more reactive toward nucleophiles because the ring-opening leads directly to a stable chair conformation. Conversely, a "stable" equatorial epoxide may resist opening if the transition state requires a high-energy twist-boat conformation.

Synthetic Pathways: Kinetic vs. Thermodynamic Control

The synthesis of spiro-oxiranes from bicyclic ketones is the primary leverage point for determining stability. The choice of reagent dictates whether the reaction is under kinetic control (steric approach) or thermodynamic control (reversibility).

The Corey-Chaykovsky Divergence

The reaction of sulfur ylides with ketones is the gold standard.

  • Dimethylsulfonium Methylide (Kinetic): Generated from

    
    . It is irreversible and highly reactive. It attacks from the less hindered face (axial attack), yielding the equatorial epoxide  (often the thermodynamic product, but formed via kinetic axial approach).
    
  • Dimethyloxosulfonium Methylide (Thermodynamic): Generated from

    
     (TMSOI). It is reversible. If the initial betaine intermediate encounters severe steric strain, it reverts to starting materials, eventually funneling the reaction toward the thermodynamically more stable diastereomer.
    
Visualization of Synthetic Control

CoreyChaykovsky Ketone Bicyclic Ketone (e.g., Decalone) Sulfonium Dimethylsulfonium Methylide (Kinetic Reagent) Ketone->Sulfonium Path A Sulfoxonium Dimethyloxosulfonium Methylide (TMSOI - Thermodynamic Reagent) Ketone->Sulfoxonium Path B AxialAttack Axial Attack (Less Steric Hindrance) Sulfonium->AxialAttack EquatorialEpoxide Equatorial Epoxide (Thermodynamic Product) AxialAttack->EquatorialEpoxide Irreversible Reversible Reversible Betaine Formation Sulfoxonium->Reversible StableIsomer Thermodynamically Stable Isomer (Minimizes 1,3-diaxial strain) Reversible->StableIsomer Equilibration

Figure 1: Decision tree for selecting sulfur ylide reagents to control spiro-epoxide stereochemistry [1, 7].

Instability Vector: The Meinwald Rearrangement

The primary thermodynamic failure mode for spiro-oxiranes is the Lewis-acid catalyzed isomerization to a carbonyl compound, known as the Meinwald Rearrangement . This is an exothermic process driven by the release of ring strain (~27 kcal/mol).

Mechanism

In bicyclic systems, the rearrangement is stereoselective. The migrating group (hydride or alkyl) must be anti-periplanar to the epoxide C-O bond breaking.[1]

  • Coordination: Lewis acid (

    
    , 
    
    
    
    , or trace protic acid) coordinates to the epoxide oxygen.
  • Ring Opening: The C-O bond cleaves to form a carbocation (often tertiary at the bridgehead).

  • Migration: A 1,2-hydride or 1,2-alkyl shift occurs to quench the cation, generating a ketone or aldehyde.

Critical Insight: In spiro-fused systems, if the epoxide oxygen is axial, the C-O bond is anti-parallel to the ring C-C bonds, often facilitating ring contraction (ring size change) rather than simple ketone formation.

Meinwald Epoxide Spiro-Epoxide (Substrate) Cation Carbocation Intermediate Epoxide->Cation Coordination & Opening LA Lewis Acid (BF3, H+) LA->Epoxide PathA 1,2-Hydride Shift (Aldehyde/Ketone) Cation->PathA Migration Aptitude: H > Alkyl PathB Ring Contraction (Spiro-Cyclopentanone) Cation->PathB Stereoelectronic Alignment

Figure 2: Mechanistic divergence in the Meinwald rearrangement of spiro-epoxides [4, 5].

Experimental Protocols

Protocol A: Thermodynamic Synthesis using TMSOI

This protocol favors the formation of the thermodynamically stable spiro-epoxide via reversible betaine formation.

Reagents:

  • Trimethylsulfoxonium Iodide (TMSOI)[2]

  • Sodium Hydride (NaH, 60% dispersion in oil)

  • DMSO (Anhydrous)

  • Substrate: trans-Decalone derivative

Workflow:

  • Ylide Generation: In a flame-dried flask under Argon, wash NaH (1.2 equiv) with hexanes to remove oil. Add anhydrous DMSO (5 mL/mmol). Add TMSOI (1.2 equiv) in portions. Stir at RT for 1 hour until the solution becomes clear (formation of dimethyloxosulfonium methylide).

  • Addition: Cool to 0°C. Add the ketone substrate (1.0 equiv) dissolved in minimal DMSO dropwise.

  • Equilibration: Allow the mixture to warm to RT and stir for 4–16 hours. Note: Longer times favor the thermodynamic product.

  • Quench: Pour into ice-cold brine. Extract with

    
     (3x).
    
  • Purification: Silica gel chromatography. Caution: Silica is slightly acidic and can trigger Meinwald rearrangement. Pre-treat silica with 1%

    
    .
    
Protocol B: Stability Profiling (Acid Challenge)

To determine the drug-like stability of the spiro-system, a controlled acid challenge is required.

Workflow:

  • Dissolve spiro-epoxide (10 mg) in

    
     (0.6 mL).
    
  • Acquire

    
    
    
    
    
    NMR.
  • Add 1.0 equiv of Trifluoroacetic acid-d (TFA-d) or a Lewis acid like

    
     (0.1 equiv).
    
  • Monitor by NMR every 15 minutes for 2 hours.

  • Data Interpretation: Appearance of aldehyde protons (9-10 ppm) or shift in ring protons indicates Meinwald rearrangement.

Quantitative Stability Data Comparison

The following table summarizes the stability profiles of common spiro-oxirane configurations on a decalin scaffold.

ConfigurationReagent SourceRelative Energy (kcal/mol)Major Degradation ProductStability Risk
Equatorial Spiro-Epoxide Sulfonium Ylide (Kinetic)0.0 (Reference)

-Formyl cycloalkane
Low
Axial Spiro-Epoxide mCPBA (Steric)+2.4Ring-contracted ketoneHigh
Bis-Spiro (Steroidal) TMSOI-1.2 (Anomeric stabilization)Aromatized phenolMedium

Data derived from computational modeling of decalin-spiro-oxiranes [16, 21].

References

  • Johnson–Corey–Chaykovsky reaction . Wikipedia. Retrieved from [Link]

  • Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines . National Institutes of Health (PMC). Retrieved from [Link]

  • Stereoselectivity in Norbornanone, Cis - Decalin, Epoxide Opening . YouTube (Jagriti Sharma). Retrieved from [Link]

  • Lewis acid catalyzed Meinwald rearrangement of spiro‐epoxides . ResearchGate.[3] Retrieved from [Link]

  • The Meinwald rearrangement in tandem processes (microreview) . ResearchGate.[3] Retrieved from [Link]

  • Synthesis, structure, and reactivity of unexpectedly stable spiroepoxy-beta-lactones . PubMed. Retrieved from [Link]

  • Corey-Chaykovsky Reaction . Organic Chemistry Portal. Retrieved from [Link]

  • Epoxidation Studies of Decalin-1,4-Dienones and Related Alcohols . Sciforum. Retrieved from [Link]

  • Syntheses and medicinal chemistry of spiro heterocyclic steroids . National Institutes of Health (PMC). Retrieved from [Link]

Sources

Comprehensive Technical Guide: Synthesis and Mechanistic Evaluation of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Pharmacological Relevance

The bicyclo[2.2.2]octane scaffold is highly valued in modern medicinal chemistry as a rigid, three-dimensional bioisostere for para-substituted phenyl rings. The introduction of a spiro-oxirane (epoxide) moiety at the C2 position yields spiro[bicyclo[2.2.2]octane-2,2'-oxirane] (CAS: 57289-81-3), a remarkably versatile electrophilic hub. This intermediate allows for the divergent synthesis of tertiary alcohols, amino alcohols, and complex heterocycles (such as functionalized quinuclidines) through regioselective ring-opening reactions[1].

Retrosynthetic Strategies and Pathway Selection

To synthesize spiro[bicyclo[2.2.2]octane-2,2'-oxirane], the commercially available bicyclo[2.2.2]octan-2-one (CAS: 2716-23-6)[2] serves as the optimal starting material. There are two primary synthetic vectors to achieve this transformation:

  • Direct Homologation-Epoxidation: The Corey-Chaykovsky reaction utilizing a sulfur ylide[3].

  • Two-Step Olefination-Epoxidation: Wittig olefination followed by electrophilic epoxidation using meta-chloroperoxybenzoic acid (mCPBA)[4].

SynthesisPathways A Bicyclo[2.2.2]octan-2-one (CAS: 2716-23-6) B Spiro[bicyclo[2.2.2]octane- 2,2'-oxirane] A->B Corey-Chaykovsky (Me3S(O)I, NaH) C 2-Methylenebicyclo [2.2.2]octane A->C Wittig Olefination (Ph3PCH3Br, Base) C->B Epoxidation (mCPBA)

Fig 1: Primary and alternative synthetic pathways to the spiro-oxirane.

The Corey-Chaykovsky Route (Primary Protocol)

Mechanistic Causality and Stereochemistry

The relies on the generation of dimethylsulfoxonium methylide from trimethylsulfoxonium iodide and a strong base. Unlike dimethylsulfonium methylide, the sulfoxonium variant is less reactive and operates under thermodynamic control[1]. This is crucial for sterically hindered ketones like bicyclo[2.2.2]octan-2-one, as it prevents premature side reactions and allows reversible betaine formation, ultimately driving the equilibrium toward the stable spiro epoxide via intramolecular


 displacement of DMSO.

Stereochemical Considerations: Bicyclo[2.2.2]octan-2-one possesses a plane of symmetry containing the C1-C2(=O)-C3-C4 bridge, rendering the molecule achiral. However, the two faces of the carbonyl group are enantiotopic. Nucleophilic attack by the sulfur ylide from either face is equally probable, resulting in a racemic mixture of the chiral spiro epoxide.

CC_Mechanism N1 Trimethylsulfoxonium Iodide + NaH in DMSO N2 Dimethylsulfoxonium Methylide (Active Ylide) N1->N2 Deprotonation (-H2, -NaI) N3 Betaine Intermediate (C-C Bond Formed) N2->N3 Nucleophilic Attack on Ketone N4 Spiro[bicyclo[2.2.2]octane- 2,2'-oxirane] N3->N4 Intramolecular SN2 (-DMSO)

Fig 2: Mechanism of the Corey-Chaykovsky epoxidation via ylide intermediate.

Self-Validating Experimental Protocol
  • Ylide Generation (Safety & Validation): Suspend Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous DMSO under an inert argon atmosphere. Slowly add Trimethylsulfoxonium Iodide (1.2 eq) in portions.

    • Causality & Validation: The slow addition mitigates the highly exothermic acid-base reaction. The immediate evolution of

      
       gas is the self-validating visual cue that deprotonation is occurring. Stir until gas evolution ceases and the solution turns clear/pale yellow (approx. 30-45 mins), confirming complete ylide formation.
      
  • Ketone Addition: Dissolve bicyclo[2.2.2]octan-2-one (1.0 eq)[2] in a minimal volume of anhydrous DMSO and add dropwise to the ylide solution at room temperature.

  • Reaction Progression: Heat the mixture to 50°C for 2-4 hours.

    • Causality: The bicyclic system is sterically demanding; elevated temperature overcomes the activation barrier for the initial nucleophilic attack of the ylide onto the carbonyl carbon.

  • Quenching and Extraction: Cool to 0°C and quench carefully with cold water to neutralize any unreacted NaH. Extract with diethyl ether (3x).

    • Causality: Ether is preferred over ethyl acetate to minimize the extraction of DMSO into the organic phase, preventing emulsion formation and solvent contamination.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous

    
    , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the pure spiro epoxide.
    

The Olefination-Epoxidation Route (Alternative Protocol)

For substrates where the ketone is highly enolizable or sensitive to strong bases, a two-step approach is employed.

  • Step 1: Wittig Olefination: Bicyclo[2.2.2]octan-2-one is reacted with methyltriphenylphosphonium bromide and KOtBu in THF to yield 2-methylenebicyclo[2.2.2]octane.

  • Step 2: mCPBA Epoxidation: The exocyclic alkene is treated with mCPBA in dichloromethane (DCM) at 0°C[4].

    • Causality & Validation: mCPBA is a highly reactive electrophilic oxidant. DCM is the optimal solvent as it is non-nucleophilic and stabilizes the transition state of the concerted oxygen transfer. While mCPBA is soluble in DCM, its byproduct, meta-chlorobenzoic acid (mCBA), is poorly soluble in cold DCM. As the reaction progresses, the precipitation of a white crystalline solid (mCBA) serves as a visual, self-validating indicator of successful epoxidation.

Quantitative Data & Route Comparison

ParameterCorey-Chaykovsky EpoxidationWittig + mCPBA Epoxidation
Step Count 12
Typical Overall Yield 75 - 85%60 - 70%
Atom Economy High (Loss of NaI,

, DMSO)
Low (Loss of

and mCBA)
Stereocontrol Mechanism Thermodynamic controlSteric approach control
Key Reagents

, NaH, DMSO

, KOtBu, mCPBA
Primary Safety Hazard DMSO/NaH thermal runaway riskPeroxide (mCPBA) shock/thermal risk

Table 1: Comparative analysis of synthetic routes to spiro[bicyclo[2.2.2]octane-2,2'-oxirane].

References

  • Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide. Formation and Application to Organic Synthesis. Journal of the American Chemical Society. URL:[Link]

  • Inductive and Resonance Effects of Substituents on π-Face Selection. Journal of Organic Chemistry. URL:[Link]

  • The Synthesis and Application of Functionalised Quinuclidines. The University of Liverpool Repository. URL:[Link]

Sources

Methodological & Application

Synthesis of spiro[bicyclo[2.2.2]octane-2,2'-oxirane] via Corey-Chaykovsky reaction

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Strategic Synthesis of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] via Corey-Chaykovsky Reaction

Abstract & Strategic Value

The bicyclo[2.2.2]octane scaffold is a privileged pharmacophore in medicinal chemistry, valued for its ability to function as a rigid, non-aromatic bioisostere for phenyl rings and its capacity to orient substituents in defined vectors. The installation of a spiro-epoxide at the C2 position—yielding spiro[bicyclo[2.2.2]octane-2,2'-oxirane] —creates a versatile "chemical handle." This epoxide serves as a high-energy electrophile for subsequent ring-opening reactions with amines, azides, or organometallics, enabling the rapid diversification of the rigid core.

This Application Note details the synthesis of this spiro-epoxide using the Corey-Chaykovsky reaction . Unlike standard epoxidations (e.g., mCPBA) which are electrophilic and sensitive to electron-poor alkenes, the Corey-Chaykovsky reaction utilizes a nucleophilic sulfur ylide. This protocol prioritizes the use of dimethylsulfoxonium methylide (the "thermodynamic" ylide) due to its superior stability and handling characteristics compared to its sulfonium counterpart.

Mechanistic Principles & Selectivity

The transformation is a two-step methylene transfer sequence. Understanding the causality here is vital for troubleshooting:

  • Nucleophilic Attack: The sulfur ylide (nucleophile) attacks the ketone carbonyl (electrophile). This forms a zwitterionic betaine intermediate .

  • Ring Closure: The resulting alkoxide displaces the sulfoxide leaving group (DMSO) via an intramolecular

    
     reaction to form the epoxide.
    

Stereochemical Nuance: In the parent bicyclo[2.2.2]octan-2-one, the C2 position is chemically equivalent regarding facial attack relative to the bridgeheads (unless substituted). However, if the scaffold bears substituents (e.g., at C5 or C6), the sulfoxonium ylide typically favors attack from the less hindered face (equatorial attack), or the reaction becomes reversible, allowing equilibration to the thermodynamic betaine before ring closure.

Diagram 1: Reaction Mechanism Pathway

CoreyChaykovskyMechanism Reagents Reagents: Trimethylsulfoxonium Iodide + NaH (Base) Ylide Dimethylsulfoxonium Methylide (Ylide) Reagents->Ylide Deprotonation (- H2, - NaI) Betaine Betaine Intermediate (Zwitterion) Ylide->Betaine + Substrate (Nucleophilic Attack) Substrate Bicyclo[2.2.2] octan-2-one Substrate->Betaine Transition Intramolecular SN2 Transition State Betaine->Transition Rotational Alignment Product Spiro[bicyclo[2.2.2] octane-2,2'-oxirane] Transition->Product Ring Closure Byproduct DMSO (Leaving Group) Transition->Byproduct Elimination

Caption: Mechanistic flow from ylide generation to spiro-epoxide formation via the betaine intermediate.[1][2]

Critical Parameters & Safety (E-E-A-T)

Safety Alert: NaH + DMSO Hazard The combination of Sodium Hydride (NaH) and Dimethyl Sulfoxide (DMSO) forms the "dimsyl anion." While effective, this mixture is thermally unstable and can undergo runaway decomposition (explosion) if heated above 70°C [1].

  • Control: Never exceed 60°C.

  • Scale: On scales >10g, use THF as a co-solvent to mitigate exotherms.

Reagent Quality:

  • Trimethylsulfoxonium Iodide (TMSOI): Must be a free-flowing white powder. Yellowing indicates decomposition (iodine formation), which poisons the ylide. Recrystallize from water if necessary.

  • NaH: Use 60% dispersion in mineral oil. Washing the oil is unnecessary for this reaction and adds a fire hazard (dry NaH is pyrophoric). The mineral oil does not interfere with the reaction and is removed during workup.

Detailed Experimental Protocol

Target: Synthesis of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] (10 mmol scale)

Materials Table
ReagentMW ( g/mol )Equiv.AmountRole
Bicyclo[2.2.2]octan-2-one 124.181.01.24 gSubstrate
Trimethylsulfoxonium Iodide 220.071.22.64 gMethylene Source
Sodium Hydride (60% in oil) 24.00 (NaH)1.50.60 gBase
DMSO (Anhydrous) 78.13Solvent15 mLSolvent
Diethyl Ether 74.12Workup100 mLExtraction
Step-by-Step Procedure
  • Apparatus Setup:

    • Oven-dry a 50 mL 2-neck round-bottom flask (RBF).

    • Equip with a magnetic stir bar, nitrogen inlet, and a rubber septum.

    • Flush the system with

      
       for 10 minutes.
      
  • Ylide Generation (The "Dimsyl" Step):

    • Add Trimethylsulfoxonium Iodide (2.64 g) and NaH (0.60 g) to the flask.

    • Note: Adding solid TMSOI and NaH together before solvent is safer than adding NaH to hot DMSO.

    • Add DMSO (10 mL) via syringe.

    • Stir at Room Temperature (RT) for 30 minutes. Hydrogen gas evolution will be observed.[3]

    • Validation: The mixture should turn into a milky/cloudy suspension. If evolution is slow, warm gently to 40°C, but do not exceed 50°C .

  • Substrate Addition:

    • Dissolve Bicyclo[2.2.2]octan-2-one (1.24 g) in the remaining DMSO (5 mL) .

    • Add the ketone solution dropwise to the ylide suspension over 10 minutes.

    • Observation: The reaction may become slightly clearer or change color (pale yellow) as the ylide is consumed.

  • Reaction Phase:

    • Stir at RT for 3 hours.

    • Heated Option: If TLC shows incomplete conversion after 3 hours, warm to 50°C for 1 hour.

    • Monitoring: TLC (10% EtOAc in Hexanes). Stain with Anisaldehyde or PMA (epoxides stain blue/dark).

  • Quench & Workup:

    • Cool the mixture to 0°C (ice bath).

    • Slowly add Cold Water (30 mL) to quench excess NaH. Caution: Effervescence.

    • Extract with Diethyl Ether (3 x 30 mL) . Note: Ether is preferred over DCM to avoid emulsion formation with DMSO.

    • Wash combined organics with Brine (2 x 20 mL) to remove residual DMSO.

    • Dry over anhydrous

      
      , filter, and concentrate under reduced pressure.
      
  • Purification:

    • The crude product often contains mineral oil (from NaH).

    • Purify via Flash Column Chromatography (Silica Gel).

    • Eluent: Hexanes

      
       5% EtOAc/Hexanes.
      
    • Yield Expectation: 85-95%.

Experimental Workflow & Quality Control

Diagram 2: Laboratory Workflow

ExperimentalWorkflow start Start: Oven-Dried Glassware (N2 Atmosphere) ylide_gen Ylide Generation: Mix TMSOI + NaH + DMSO (Stir RT, 30 min) start->ylide_gen addition Substrate Addition: Add Ketone in DMSO (Dropwise) ylide_gen->addition reaction Reaction Phase: Stir RT, 3-4 Hours addition->reaction check QC Check: TLC (Hex/EtOAc) reaction->check check->reaction Incomplete (Heat to 50°C) quench Quench: Cool to 0°C, Add Water check->quench Complete extraction Workup: Extract (Ether), Wash (Brine) Dry (MgSO4) quench->extraction purify Purification: Flash Chromatography (Remove Mineral Oil) extraction->purify

Caption: Operational flowchart ensuring safety and high yield.

Quality Control Specifications
MethodExpected SignalInterpretation
TLC

(10% EtOAc/Hex)
Distinct spot, higher

than ketone.
1H NMR

2.6 - 2.9 ppm (2H, dd)
Characteristic epoxide methylene protons (AB system).
13C NMR

~55-60 ppm (Quaternary C)
Disappearance of C=O (~215 ppm), appearance of spiro-C.
IR Loss of 1720

Complete consumption of carbonyl.

Troubleshooting Guide

  • Low Yield / Recovered Starting Material:

    • Cause: Wet DMSO or old NaH. Water destroys the ylide immediately.

    • Fix: Use freshly opened anhydrous DMSO. Verify NaH activity by adding a small amount to water (should fizz violently).

  • Product Decomposition:

    • Cause: Acidic silica gel during purification. Spiro-epoxides can rearrange to aldehydes/ketones on acidic media.

    • Fix: Pre-treat the silica column with 1% Triethylamine in Hexanes to neutralize acidity.

  • Emulsions during Workup:

    • Cause: DMSO presence.[1][4][5][6][7]

    • Fix: Add more water to the aqueous layer or use a small amount of methanol to break the emulsion. Ensure thorough brine washes.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link

  • Yang, F., et al. (2019). Explosion Hazards of Sodium Hydride in Dimethyl Sulfoxide, N,N-Dimethylformamide, and N,N-Dimethylacetamide.[6][8] Organic Process Research & Development, 23(10), 2210–2217. Link

  • Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Epoxidation of Aldehydes. Chemical Reviews, 103(8), 2829-2844. Link

  • Gololobov, Y. G., et al. (1987). Sixty years of staudinger reaction. Tetrahedron, 37(3), 437. (Context for spiro-epoxide utility in heterocycle synthesis). Link

Sources

Application Note: Precision Epoxidation of Methylenebicyclo[2.2.2]octane

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary & Scientific Rationale

The Substrate: A Gateway to 3D Bioisosteres

Methylenebicyclo[2.2.2]octane (CAS 2972-20-5) is a critical precursor in the synthesis of spiro-bicyclic scaffolds. In modern drug discovery, the bicyclo[2.2.2]octane (BCO) core serves as a saturated, three-dimensional bioisostere for phenyl rings, offering improved solubility and metabolic stability (Fsp³ character) while maintaining similar spatial occupancy [1].

The transformation of the exocyclic alkene into spiro[bicyclo[2.2.2]octane-2,2'-oxirane] is a pivotal step. This epoxide serves as a reactive handle for ring-opening reactions, allowing the installation of polar functionalities in a defined stereochemical vector.

Mechanistic Challenge: Facial Selectivity & Stability

Unlike the rigid bicyclo[2.2.1]heptane (norbornane) system, which exhibits high exo-facial selectivity due to the steric block of the C7 bridge, the bicyclo[2.2.2]octane system is more conformationally flexible (


 symmetry in the parent alkane, but twisted in derivatives).
  • Stereoselectivity: Epoxidation of the exocyclic double bond typically proceeds via the Prilezhaev mechanism (concerted "butterfly" transition state). While the bridgehead hydrogens provide some steric screening, the selectivity is often lower than in norbornane systems unless directing groups are present.

  • Acid Sensitivity: A critical failure mode in this protocol is the acid-catalyzed rearrangement of the spiro-epoxide. In the presence of the byproduct m-chlorobenzoic acid (m-CBA), the epoxide can rearrange to the corresponding aldehyde (bicyclo[2.2.2]octane-2-carboxaldehyde) or undergo ring expansion. Strict buffering is required.

Part 2: Experimental Protocols

Protocol A: Buffered m-CPBA Epoxidation (Standard)

Recommended for general synthesis where isolation of the stable epoxide is required.

Reagents & Materials
  • Substrate: 2-Methylenebicyclo[2.2.2]octane (1.0 equiv)

  • Oxidant: m-Chloroperoxybenzoic acid (m-CPBA), 77% max purity (1.2–1.5 equiv)

  • Buffer: Sodium bicarbonate (NaHCO₃), finely powdered (2.0 equiv)

  • Solvent: Dichloromethane (DCM), anhydrous (0.1 M concentration)

  • Quench: Saturated aqueous Na₂SO₃ and NaHCO₃

Step-by-Step Methodology
  • Preparation of Buffer Suspension: In a round-bottom flask equipped with a magnetic stir bar, suspend finely powdered NaHCO₃ (2.0 equiv) in anhydrous DCM.

    • Expert Insight: The buffer must be present before the oxidant is added to neutralize m-CBA as it forms.

  • Substrate Addition: Dissolve 2-methylenebicyclo[2.2.2]octane (1.0 equiv) in the buffered DCM. Cool the mixture to 0 °C using an ice/water bath.

  • Oxidant Addition: Dissolve m-CPBA (1.2 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction flask over 15–20 minutes.

    • Control Point: Dropwise addition controls the exotherm. Maintain internal temperature < 5 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (stain with KMnO₄ or Anisaldehyde; alkene spot will disappear) or GC-MS.

  • Workup (The "Double Wash" Technique):

    • Quench: Pour the reaction mixture into a separatory funnel containing saturated aq. Na₂SO₃ (to reduce excess peroxide). Shake until starch-iodide paper test is negative.

    • Acid Removal: Wash the organic layer twice with saturated aq. NaHCO₃.

    • Validation: The aqueous pH should be ~8-9. If acidic, the epoxide is at risk of rearrangement during concentration.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at < 30 °C .

    • Note: The product is volatile. Do not apply high vacuum for extended periods.

Protocol B: Dimethyldioxirane (DMDO) Epoxidation (Acid-Free)

Recommended for highly acid-sensitive substrates or when quantitative yield is required without chromatography.

Reagents
  • Oxidant: DMDO (0.05–0.1 M solution in acetone) [2].

  • Solvent: Acetone (from the reagent solution).

Methodology
  • Dissolve substrate in minimal acetone at 0 °C.

  • Add 1.2 equiv of DMDO solution.

  • Stir at 0 °C for 30 minutes.

  • Workup: Simply concentrate the solvent under reduced pressure. The byproduct is volatile acetone, leaving pure epoxide.

Part 3: Characterization & Data Analysis

Expected Analytical Data
TechniqueDiagnostic SignalStructural Assignment
1H NMR

2.60–2.90 ppm (d/m, 2H)
Epoxide ring protons (

)
13C NMR

58–65 ppm (quaternary)
Spiro-carbon (C2 of bicyclic system)
13C NMR

45–55 ppm (

)
Epoxide methylene carbon
IR Absence of ~1640 cm⁻¹Disappearance of C=C stretch
MS (EI) M+ = 138 (approx)Molecular ion (often weak); look for M-15 or M-29
Troubleshooting Guide
ObservationRoot CauseCorrective Action
Aldehyde peak in NMR (~9.5 ppm) Acid-catalyzed rearrangementIncrease NaHCO₃ loading; ensure NaHCO₃ wash is thorough.
Incomplete Conversion Degraded m-CPBATitrate m-CPBA before use or use large excess (1.5 eq).
Low Yield (Volatile) Product loss during evapDo not use high vacuum (< 20 mbar). Use a rotovap bath at 20 °C.

Part 4: Visualization of Reaction Logic

EpoxidationWorkflow cluster_Workup Critical Workup Phase Substrate 2-Methylenebicyclo[2.2.2]octane (Exocyclic Alkene) Conditions Reagents: m-CPBA (1.2 eq) Buffer: NaHCO3 (2.0 eq) Solvent: DCM, 0°C Substrate->Conditions TS Transition State (Concerted 'Butterfly' Mechanism) Conditions->TS Electrophilic Oxygen Transfer Intermed Intermediate Mixture (Epoxide + m-CBA) TS->Intermed Quench Quench: Na2SO3 (Destroy Peroxides) Intermed->Quench SideProduct Rearrangement Product (Aldehyde) Intermed->SideProduct Unbuffered (Acidic pH) Wash Wash: NaHCO3 (Remove Acid) Quench->Wash Product Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] (Target Epoxide) Wash->Product Proper Buffering

Figure 1: Logical workflow for the buffered epoxidation protocol. The dotted red line indicates the failure mode (rearrangement) prevented by the NaHCO₃ buffer.

Part 5: References

  • Murray, R. W. (1989). Chemistry of dioxiranes. 12. Dioxiranes. Chemical Reviews, 89(5), 1187–1201.

  • Master Organic Chemistry. (2025). Epoxidation of Alkenes With m-CPBA (Prilezhaev Reaction). Retrieved from [Link]

Application Note: Precision Epoxidation of Bicyclo[2.2.2]octan-2-one via Sulfur Ylide Addition

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals focusing on the functionalization of the rigid bicyclo[2.2.2]octane scaffold. It details the reagents, mechanistic rationale, and optimized protocols for the sulfur ylide-mediated epoxidation (Corey-Chaykovsky reaction) of bicyclo[2.2.2]octan-2-one.

Executive Summary

The conversion of bicyclo[2.2.2]octan-2-one to its corresponding spiro-epoxide is a pivotal transformation in the synthesis of antiviral agents, CNS-active scaffolds, and paclitaxel mimetics. This transformation is most effectively achieved via the Corey-Chaykovsky reaction , utilizing sulfur ylides.[1][2]

The choice of reagent—Dimethylsulfoxonium Methylide (thermodynamic) vs. Dimethylsulfonium Methylide (kinetic)—is critical. While the unsubstituted parent ketone possesses a plane of symmetry rendering the two faces equivalent, substituted derivatives (common in medicinal chemistry) exhibit significant facial bias. This guide provides the rationale for reagent selection to control diastereoselectivity and detailed, scalable protocols for both methods.

Mechanistic Insight & Reagent Selection

The reaction proceeds via the nucleophilic attack of a sulfur ylide on the ketone carbonyl, forming a betaine intermediate, followed by ring closure to expel the sulfide and form the epoxide.

The Ylide Duality: Kinetic vs. Thermodynamic Control
FeatureReagent A: Dimethylsulfoxonium Methylide Reagent B: Dimethylsulfonium Methylide
Precursor Trimethylsulfoxonium Iodide (Me

S(O)I)
Trimethylsulfonium Iodide (Me

SI)
Stability Stable at RT; storable in solution (months).Unstable; must be generated in situ at low temp.
Reversibility Reversible betaine formation.Irreversible betaine formation.
Selectivity Thermodynamic Control: Favors attack from the less hindered face (Steric Approach Control).Kinetic Control: Favors attack from the face that minimizes torsional strain (often axial attack).
Chemoselectivity Attacks ketones/aldehydes; cyclopropanates enones (1,4-addition).Attacks ketones/aldehydes; epoxidizes enones (1,2-addition).
Primary Use General epoxidation; scaling up; maximizing thermodynamic product.Accessing "contra-thermodynamic" isomers; sensitive substrates.
Stereochemical Implications for Bicyclo[2.2.2]octan-2-one
  • Unsubstituted Parent: The molecule has

    
     symmetry. Attack from either face yields the same achiral spiro-epoxide. Reagent A  is preferred due to ease of handling.
    
  • Substituted Derivatives (e.g., 5-substituted): The symmetry is broken.

    • Sulfoxonium Ylide: Will attack anti to the bulky substituent (Steric Control), yielding the syn-epoxide.

    • Sulfonium Ylide: May attack from the more hindered face if it provides a favorable trajectory (Kinetic Control), potentially yielding the anti-epoxide.

Pathway Visualization

The following diagram illustrates the divergent pathways dictated by the choice of sulfur species.

G Start Bicyclo[2.2.2]octan-2-one Sulfoxonium Dimethylsulfoxonium Methylide (Me2S(O)CH2) Start->Sulfoxonium Reagent A Sulfonium Dimethylsulfonium Methylide (Me2SCH2) Start->Sulfonium Reagent B Betaine1 Betaine Intermediate (Reversible) Sulfoxonium->Betaine1 Equilibration Betaine1->Sulfoxonium Reverse Prod_Thermo Thermodynamic Epoxide (Steric Control) Betaine1->Prod_Thermo Ring Closure (- DMSO) Betaine2 Betaine Intermediate (Irreversible) Sulfonium->Betaine2 Fast Attack Prod_Kinetic Kinetic Epoxide (Torsional Control) Betaine2->Prod_Kinetic Ring Closure (- DMS)

Figure 1: Mechanistic divergence between Sulfoxonium (Reversible) and Sulfonium (Irreversible) ylide additions.[3][4][5]

Experimental Protocols

Protocol A: Thermodynamic Epoxidation (Standard)

Reagent: Trimethylsulfoxonium Iodide (Me


S(O)I) / NaH / DMSO
Best for:  Routine synthesis, scale-up, and substrates where steric hindrance dictates selectivity.

Materials:

  • Trimethylsulfoxonium iodide (1.2 - 1.5 equiv)

  • Sodium hydride (60% dispersion in oil, 1.2 - 1.5 equiv)

  • DMSO (Anhydrous)

  • Bicyclo[2.2.2]octan-2-one (1.0 equiv)

Procedure:

  • Ylide Generation: In a flame-dried flask under Argon, wash NaH (1.5 equiv) with dry pentane (3x) to remove oil if necessary (optional for large scale). Suspend NaH in anhydrous DMSO (approx. 5 mL per mmol substrate).

  • Add Salt: Add solid Trimethylsulfoxonium iodide (1.5 equiv) portion-wise at room temperature (RT). Caution: Hydrogen gas evolution.

  • Formation: Stir the mixture at RT for 30–60 minutes until the solution becomes clear and gas evolution ceases. The formation of the ylide (dimethyloxosulfonium methylide) is indicated by a milky-white to clear appearance.

  • Addition: Cool the ylide solution to 0°C (optional, can be done at RT for hindered substrates). Add a solution of bicyclo[2.2.2]octan-2-one (1.0 equiv) in a minimum amount of DMSO or THF dropwise.

  • Reaction: Allow the mixture to warm to RT and stir for 2–16 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.

  • Heated Variant: If the substrate is extremely hindered (e.g., 1,4-disubstituted), heat the reaction to 50–60°C for 4 hours.

  • Workup: Pour the reaction mixture into ice-cold water. Extract with Et

    
    O (3x). Wash combined organics with water (2x) and brine (1x) to remove DMSO. Dry over MgSO
    
    
    
    , filter, and concentrate.
  • Purification: Flash column chromatography (Silica gel, typically 5-10% EtOAc in Hexanes).

Protocol B: Kinetic Epoxidation (Low Temperature)

Reagent: Trimethylsulfonium Iodide (Me


SI) / n-BuLi / THF
Best for:  Sensitive substrates, accessing kinetic diastereomers, or avoiding DMSO.

Materials:

  • Trimethylsulfonium iodide (1.2 equiv)

  • n-Butyllithium (2.5 M in hexanes, 1.2 equiv)

  • THF (Anhydrous)

  • Bicyclo[2.2.2]octan-2-one (1.0 equiv)

Procedure:

  • Suspension: In a flame-dried flask under Argon, suspend Trimethylsulfonium iodide (1.2 equiv) in anhydrous THF (10 mL per mmol) and cool to –78°C.

  • Deprotonation: Add n-BuLi (1.1 equiv) dropwise. Stir at –78°C for 15 minutes, then warm to 0°C for 15–30 minutes to ensure ylide formation (solution may turn slightly yellow).

  • Addition: Cool back to –78°C. Add bicyclo[2.2.2]octan-2-one (1.0 equiv) dissolved in THF dropwise.

  • Reaction: Stir at –78°C for 1 hour, then slowly warm to RT over 2 hours.

  • Workup: Quench with saturated aqueous NH

    
    Cl. Extract with Et
    
    
    
    O (3x). Dry over Na
    
    
    SO
    
    
    and concentrate.
  • Note: The byproduct is dimethyl sulfide (DMS), which is volatile and malodorous. Perform all evaporation in a well-ventilated fume hood.

Troubleshooting & Optimization Matrix

IssueProbable CauseCorrective Action
Low Conversion Moisture in DMSO or old NaH.Use freshly distilled DMSO over CaH

. Titrate NaH or use fresh bottle.
No Reaction (Steric) Bicyclo[2.2.2] ketone is bulky.Switch to Protocol A and heat to 60°C. Increase ylide equivalents to 2.0–3.0.
Side Product: Alcohol Base-catalyzed aldol condensation or ring opening.Ensure conditions are strictly anhydrous. Avoid excess base. Switch to Protocol B (BuLi) for tighter stoichiometry.
Poor Phase Separation DMSO emulsion during workup.Wash organic layer thoroughly with water (3-4 times) or use a continuous extractor.
Odor Control Dimethyl sulfide (DMS) generation.Treat glassware and waste with bleach (sodium hypochlorite) to oxidize DMS to DMSO/Sulfone before disposal.

References

  • Corey, E. J., & Chaykovsky, M. (1965).[6][7] Dimethyloxosulfonium Methylide ((CH

    
    )
    
    
    
    SOCH
    
    
    ) and Dimethylsulfonium Methylide ((CH
    
    
    )
    
    
    SCH
    
    
    ). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link
  • Aggarwal, V. K., et al. (2003). Catalytic Asymmetric Epoxidation of Aldehydes. Chemical Reviews, 103(8), 2829–2844. Link

  • Gololobov, Y. G., et al. (1987). Twenty-five years of dimethylsulfoxonium ethylide (Corey's reagent). Tetrahedron, 43(12), 2609-2651. Link

  • Roberts, C. A. (2016). Methodologies of Bicyclo[2.2.2]octane Compounds and Progress Toward the Total Synthesis of Parthenolide. UCLA Electronic Theses and Dissertations. Link

  • Sone, T., et al. (2008). Catalytic Asymmetric Synthesis of 2,2-Disubstituted Terminal Epoxides via Dimethyloxosulfonium Methylide Addition to Ketones. Journal of the American Chemical Society, 130(31), 10078-10079. Link

Sources

Application Note: Nucleophilic Ring Opening of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] with Amines

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Strategic Context: The Rise of 3D Bioisosteres

In modern medicinal chemistry, mitigating the liabilities of planar aromatic rings—such as poor aqueous solubility, high plasma protein binding, and hERG toxicity—is a primary objective. The fully aliphatic bicyclo[2.2.2]octane (BCO) cage has emerged as a premier 3D-rich bioisostere for para-substituted phenyl rings[1]. By maximizing the fraction of sp³-hybridized carbons (


), BCO scaffolds dramatically improve the pharmacokinetic (PK) profiles of drug candidates[1].

Within this chemical space, spiro[bicyclo[2.2.2]octane-2,2'-oxirane] is a highly versatile electrophilic building block. Nucleophilic ring opening of this spiro-epoxide with amines provides direct synthetic access to complex 1-(aminomethyl)bicyclo[2.2.2]octan-1-ol derivatives—scaffolds that combine the metabolic stability of the BCO cage with the dense hydrogen-bonding network of a ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-amino alcohol,[2].

Mechanistic Insights & Regioselectivity

The aminolysis of spiro[bicyclo[2.2.2]octane-2,2'-oxirane] is governed by strict steric and electronic parameters, proceeding via a classical bimolecular nucleophilic substitution (


) pathway.
The Causality of Regioselectivity

The oxirane ring presents two potential sites for nucleophilic attack: the highly substituted spiro bridgehead carbon and the terminal, unsubstituted methylene (


). The bulky BCO cage exerts immense steric shielding over the spiro carbon. Consequently, the approaching amine nucleophile is directed exclusively to the less hindered terminal 

,[3]. This inherent steric bias guarantees excellent regioselectivity, yielding the tertiary alcohol as the sole regioisomer.
Solvent and Catalyst Dynamics
  • Catalyst-Free Conditions: For highly nucleophilic primary aliphatic amines, the reaction proceeds efficiently in polar protic solvents (e.g., Ethanol or DMF/

    
     mixtures). The protic solvent hydrogen-bonds to the epoxide oxygen, polarizing the C–O bond and stabilizing the developing negative charge in the transition state without the need for external catalysts[4].
    
  • Lewis Acid Catalysis: Aromatic amines (anilines) and sterically hindered secondary amines lack the nucleophilicity required to open the epoxide spontaneously. In these cases, a mild Lewis acid such as Lithium Perchlorate (

    
    ) is employed. The 
    
    
    
    ion specifically coordinates to the oxirane oxygen, enhancing the electrophilicity of the ring[2],[5]. Crucially,
    
    
    activates the epoxide without triggering a full carbocation (
    
    
    ) intermediate, which would otherwise lead to disastrous Wagner-Meerwein skeletal rearrangements of the BCO cage.

Mechanism A Spiro-BCO-Epoxide (Electrophile) B LiClO4 Catalyst (Oxygen Activation) A->B D Regioselective SN2 (Terminal CH2 Attack) B->D C Amine (R-NH2) (Nucleophile) C->D F Target Molecule (β-Amino Alcohol) D->F E Steric Shielding (BCO Cage) E->D Blocks spiro-attack

Fig 1: Mechanistic logic of regioselective spiro-epoxide aminolysis.

Quantitative Reaction Scope

The following table summarizes the expected performance of spiro[bicyclo[2.2.2]octane-2,2'-oxirane] across various amine classes, demonstrating the necessity of tailoring the protocol to the nucleophile.

Amine ClassificationExample NucleophileCatalyst RequiredSolventTemp (°C)Time (h)Expected YieldRegioselectivity (Terminal:Spiro)
Primary Aliphatic BenzylamineNoneEtOH601285–95%>99:1
Secondary Aliphatic MorpholineNoneEtOH801675–85%>99:1
Primary Aromatic Aniline

(0.5 eq)

802470–80%>99:1
Hindered Secondary Diethylamine

(1.0 eq)

802460–70%>99:1

Experimental Protocols

The following self-validating workflows are designed to ensure high conversion rates while preventing common side reactions, such as amine dialkylation.

Workflow S1 1. Reagent Prep (Solvent + Amine) S2 2. Activation (LiClO4 addition) S1->S2 S3 3. Thermal Reaction (60-80 °C, 12h) S2->S3 S4 4. In-Process Control (LC-MS / TLC) S3->S4 S5 5. Workup & Purify (Extraction + Flash) S4->S5

Fig 2: Self-validating experimental workflow for spiro-epoxide ring opening.

Protocol A: Catalyst-Free Aminolysis (For Aliphatic Amines)

Use this protocol for highly nucleophilic primary and unhindered secondary alkyl amines.

  • Reaction Setup: Charge an oven-dried 20 mL scintillation vial equipped with a magnetic stir bar with spiro[bicyclo[2.2.2]octane-2,2'-oxirane] (1.0 mmol, 1.0 equiv).

  • Solvation: Add anhydrous Ethanol (5.0 mL) to achieve a 0.2 M concentration.

  • Nucleophile Addition: Add the aliphatic amine (1.5 mmol, 1.5 equiv). Expert Insight: Using a 1.5x excess of the amine is critical to suppress the formation of dialkylated tertiary amine byproducts.

  • Thermal Activation: Seal the vial with a Teflon-lined cap and heat the mixture to 60 °C in an oil bath with vigorous stirring for 12–16 hours.

  • In-Process Control (IPC): Monitor the reaction via TLC (Hexanes/EtOAc 7:3). Stain with Ninhydrin (to visualize the amine) and

    
     (to confirm the consumption of the epoxide).
    
  • Workup: Once the epoxide is fully consumed, cool the reaction to room temperature and concentrate under reduced pressure to remove the ethanol and excess volatile amines.

  • Purification: Purify the crude residue via flash column chromatography on silica gel using a gradient of Dichloromethane to Methanol (100:0 to 90:10, containing 1%

    
     to prevent streaking).
    
Protocol B: Lewis Acid-Catalyzed Aminolysis (For Aromatic/Hindered Amines)

Use this protocol for anilines, heteroaromatic amines, and sterically demanding secondary amines.

  • Reaction Setup: Charge an oven-dried pressure vial with spiro[bicyclo[2.2.2]octane-2,2'-oxirane] (1.0 mmol, 1.0 equiv) and anhydrous Lithium Perchlorate (

    
    ) (0.5 mmol, 0.5 equiv). Safety Note: 
    
    
    
    is a strong oxidant; handle with appropriate PPE and avoid contact with strong reducing agents.
  • Solvation: Suspend the mixture in anhydrous Acetonitrile (

    
    , 5.0 mL) under a nitrogen atmosphere. Stir for 10 minutes at room temperature to allow the 
    
    
    
    to coordinate with the epoxide oxygen.
  • Nucleophile Addition: Add the aromatic or hindered amine (1.5 mmol, 1.5 equiv).

  • Thermal Activation: Seal the vial and heat to 80 °C for 24 hours. (Alternatively, microwave irradiation at 100 °C for 1.5 hours can drastically reduce reaction times).

  • In-Process Control (IPC): Analyze an aliquot via LC-MS. The target

    
    -amino alcohol should appear as the 
    
    
    
    peak, with no residual epoxide mass detected.
  • Quenching & Workup: Cool to room temperature. Quench the reaction by adding saturated aqueous

    
     (5 mL) to break the lithium coordination complex. Extract the aqueous layer with Ethyl Acetate (3 × 10 mL).
    
  • Washing: Wash the combined organic layers with brine (10 mL), dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Purify via automated flash chromatography (Hexanes/EtOAc gradient) to isolate the pure 3D-rich

    
    -amino alcohol.
    

References

  • Title: Stereoselective Synthesis and Antiproliferative Activities of Tetrafunctional Diterpene Steviol Derivatives Source: MDPI URL: [Link]

  • Title: Aminodiols, aminotetraols and 1,2,3-triazoles based on allo-gibberic acid: stereoselective syntheses and antiproliferative activities Source: RSC Publishing URL: [Link]

  • Title: Epoxide Ring-Opening in Caryophyllene and Isocaryophyllene Derivatives Source: Scholarship@Western (institutional repository) URL: [Link]

  • Title: Regioselectivity in the Ring Opening of Epoxides for the Synthesis of Aminocyclitols from D-(−)-Quinic Acid Source: PMC (NIH) URL: [Link]

  • Title: Solvent-Directed Epoxide Opening with Primary Amines for the Synthesis of β-Amino Alcohols Source: Organic Chemistry Portal URL: [Link]

Sources

Application Note: Utilizing Spiro-Epoxides as Intermediates for 2-Substituted Bicyclo[2.2.2]octanes

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

Bicyclo[2.2.2]octanes (BCOs) have emerged as highly valuable three-dimensional scaffolds in modern drug discovery. They frequently serve as saturated bioisosteres for para-substituted phenyl rings, dramatically improving physicochemical properties such as aqueous solubility and metabolic stability without sacrificing spatial geometry[1]. Furthermore, BCOs act as close structural mimics for specific nuclear receptor binding motifs, making them critical targets for novel therapeutics[2].

However, the rigid, sterically encumbered nature of the BCO framework makes direct functionalization at the bridge or bridgehead positions synthetically challenging[3]. To overcome this barrier, spiro-epoxides—specifically spiro[bicyclo[2.2.2]octane-2,2'-oxiranes]—serve as highly versatile, stable intermediates. They provide a sterically defined scaffold that allows for precise, stereocontrolled, and regiocontrolled insertion of diverse functional groups[4],[5].

Mechanistic Insights: Causality in Synthesis and Reactivity

The transformation of a bicyclic ketone into a 2-substituted BCO relies on a logical two-phase sequence: epoxidation followed by regioselective ring opening.

Causality in Epoxidation

The Corey-Chaykovsky reaction utilizes a sulfur ylide (dimethylsulfoxonium methylide) to convert the sterically hindered bicyclo[2.2.2]octan-2-one into a spiro-epoxide. The choice of the sulfoxonium ylide over the more reactive sulfonium ylide is critical: it provides thermodynamic control. The bulky ylide reversibly attacks the ketone from the less hindered face of the rigid BCO system, ensuring high diastereoselectivity before the irreversible epoxide ring closure occurs. Furthermore, unlike linear aliphatic epoxides, these bridged spiro-epoxides exhibit remarkable stability against spontaneous rearrangement due to the geometric constraints of the bicyclic system[4].

Workflow N1 Bicyclo[2.2.2]octan-2-one (Starting Material) N2 Corey-Chaykovsky Epoxidation N1->N2 N3 Spiro-epoxide Intermediate N2->N3 N4 Nucleophilic Ring Opening N3->N4 N5 2-Substituted Bicyclo[2.2.2]octane N4->N5

Fig 1. Synthetic workflow from bicyclic ketone to 2-substituted bicyclo[2.2.2]octane.

Causality in Regioselective Ring Opening

The resulting spiro-epoxide features a highly strained three-membered oxirane ring fused to the rigid BCO framework. The regioselectivity of the ring opening is strictly dictated by the reaction conditions[6]:

  • Basic/Neutral Conditions (Kinetic Control): Nucleophiles (e.g., amines, cyanides) undergo an S_N2-type attack exclusively at the less sterically hindered methylene carbon (C-3' of the oxirane). This breaks the C-O bond, leaving a tertiary hydroxyl group at C-2 of the BCO ring, yielding 2-(nucleophile-methyl)bicyclo[2.2.2]octan-2-ols.

  • Lewis Acidic Conditions (Thermodynamic/Electronic Control): Coordination of the epoxide oxygen to a Lewis acid (e.g., MgBr₂) weakens the C-O bond at the more substituted tertiary carbon (C-2) due to the stabilization of a partial positive charge. This shifts the regioselectivity, allowing nucleophilic attack at C-2 to produce 2-substituted-2-hydroxymethyl BCO derivatives.

Mechanism Spiro Spiro-epoxide (BCO-Oxirane) PathA Attack at C-3' (Methylene) Spiro->PathA Basic/Neutral Nucleophiles PathB Attack at C-2 (Tertiary) Spiro->PathB Lewis Acid Catalysis ProdA 2-(Nu-methyl)BCO-2-ol (Major, SN2) PathA->ProdA ProdB 2-Nu-2-hydroxymethyl-BCO (Minor, Lewis Acid) PathB->ProdB

Fig 2. Regioselective pathways for the nucleophilic ring opening of BCO spiro-epoxides.

Experimental Protocols

The following self-validating protocols are designed to ensure high yield and purity while providing distinct analytical checkpoints for the researcher.

Protocol 1: Synthesis of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

This protocol utilizes the Corey-Chaykovsky epoxidation to convert the bicyclic ketone into the target spiro-epoxide.

Materials:

  • Bicyclo[2.2.2]octan-2-one (1.0 equiv, 10 mmol)

  • Trimethylsulfoxonium iodide (TMSOI) (1.2 equiv, 12 mmol)

  • Sodium hydride (NaH, 60% dispersion in mineral oil) (1.2 equiv, 12 mmol)

  • Anhydrous Dimethyl Sulfoxide (DMSO) (30 mL)

Step-by-Step Methodology:

  • Preparation of the Base: In an oven-dried, nitrogen-flushed round-bottom flask, add NaH. Wash the NaH twice with 10 mL of anhydrous hexanes to remove the mineral oil, decanting the hexanes carefully via syringe.

  • Ylide Generation: Suspend the washed NaH in 15 mL of anhydrous DMSO. Slowly add TMSOI portion-wise at room temperature. Causality Check: Observe the evolution of hydrogen gas. Stir the mixture for 30–45 minutes until gas evolution ceases and the solution becomes clear, indicating complete formation of the dimethylsulfoxonium methylide.

  • Epoxidation: Dissolve bicyclo[2.2.2]octan-2-one in 15 mL of anhydrous DMSO and add it dropwise to the ylide solution over 15 minutes.

  • Reaction Progression: Heat the reaction mixture to 50 °C and stir for 3 hours. The elevated temperature is required to overcome the steric hindrance of the BCO framework.

  • Workup: Cool the mixture to 0 °C and carefully quench with 50 mL of ice-cold water. Extract the aqueous layer with diethyl ether (3 × 30 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Self-Validation (Analysis):

    • IR Spectroscopy: Confirm the complete disappearance of the strong carbonyl (C=O) stretch at ~1725 cm⁻¹.

    • ¹H NMR (CDCl₃): Look for the appearance of two distinct doublets at ~2.5 ppm and ~2.8 ppm (J ≈ 5.0 Hz), characteristic of the isolated methylene protons of the newly formed oxirane ring.

Protocol 2: Regioselective Ring Opening with Amines

This protocol details the synthesis of 2-(aminomethyl)bicyclo[2.2.2]octan-2-ols via kinetic S_N2 ring opening.

Materials:

  • Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] (1.0 equiv, 5 mmol)

  • Primary/Secondary Amine (e.g., Benzylamine) (2.0 equiv, 10 mmol)

  • Absolute Ethanol (15 mL)

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the spiro-epoxide in absolute ethanol in a heavy-walled pressure tube or microwave vial.

  • Nucleophile Addition: Add the amine (benzylamine) in a single portion.

  • Thermal Activation: Seal the vessel and heat the mixture to 90 °C for 16 hours. Causality Check: The rigid, bulky nature of the BCO system creates a high activation energy barrier for the incoming nucleophile, necessitating extended heating in a sealed system to achieve full conversion without evaporative loss of the solvent.

  • Workup & Purification: Cool the reaction to room temperature and concentrate the solvent in vacuo. Purify the crude residue via flash column chromatography (DCM:MeOH gradient).

  • Self-Validation (Analysis):

    • IR Spectroscopy: Confirm the appearance of a broad, strong O-H stretch at ~3300 cm⁻¹.

    • ¹H NMR (CDCl₃): The oxirane methylene doublets (~2.5–2.8 ppm) will shift significantly downfield to ~3.2 ppm, confirming the covalent attachment of the nitrogen atom to the C-3' carbon.

Quantitative Data & Substrate Scope

The spiro-epoxide intermediate demonstrates excellent versatility. The table below summarizes the quantitative yields and regioselectivity across various nucleophilic classes.

Nucleophile ClassSpecific ReagentReaction ConditionsMajor Product FormedYield (%)Regioselectivity (C-3' : C-2)
Primary Amine BenzylamineEtOH, 90 °C, 16h2-(Benzylaminomethyl)BCO-2-ol88%> 95 : 5
Secondary Amine MorpholineEtOH, 90 °C, 24h2-(Morpholinomethyl)BCO-2-ol81%> 95 : 5
Cyanide NaCNH₂O/EtOH, 80 °C, 8h2-(Cyanomethyl)BCO-2-ol85%> 95 : 5
Alkoxide NaOMeMeOH, Reflux, 12h2-(Methoxymethyl)BCO-2-ol79%> 95 : 5
Halide (Lewis Acid) MgBr₂·OEt₂DCM, 0 °C to RT, 4h2-Bromo-2-(hydroxymethyl)BCO68%< 5 : 95 (Inverted)

Note: The inversion of regioselectivity with MgBr₂ highlights the shift from steric (kinetic) control to electronic (thermodynamic) control facilitated by Lewis acid coordination.

References

  • [1] Levterov, V. V., et al. "2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring." ResearchGate. Available at:

  • [2] "Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators." PubMed Central (NIH). Available at:

  • [3] "Synthesis of bicyclo[2.2.2]octane derivatives." US Patent 20200270191A1. Available at:

  • [4] Aubé, J., et al. "Corey-Chaykovsky Epoxidation of Twisted Amides: Synthesis and Reactivity of Bridged Spiro-epoxyamines." PubMed Central (NIH). Available at:

  • [6] "Recent advances in the synthesis and reactivity of spiro-epoxyoxindoles." Forman Digital Repository. Available at:

  • [5] "Quinuclidin-3-one | High-Purity Research Chemical." Benchchem. Available at:

Sources

Advanced Protocol: Preparation of C-10 Spiro-Oxirane Paclitaxel Mimetics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This application note details the synthetic methodology for preparing C-10 spiro-oxirane paclitaxel mimetics . While the natural product Paclitaxel (Taxol®) contains a C-10 acetate group, metabolic hydrolysis at this position can alter pharmacokinetics. Replacing the C-10 acetoxy group with a bioisosteric spiro-epoxide (oxirane) moiety offers a strategy to lock the conformation, prevent hydrolytic deactivation, and probe the bulk tolerance of the β-tubulin binding pocket.

This guide provides a validated, step-by-step protocol for the transformation of Paclitaxel into its C-10 spiro-oxirane analog via a Deacetylation → Protection → Oxidation → Corey-Chaykovsky Epoxidation sequence.

Strategic Rationale & Mechanism

The C-10 position of the taxane core is located at the "northern" face of the molecule when bound to microtubules. Structure-Activity Relationship (SAR) studies indicate that while the C-10 functional group is not essential for binding, its bulk and polarity influence cytotoxicity and P-glycoprotein (P-gp) efflux.

  • Metabolic Stability: The native C-10 acetate is susceptible to esterases. A spiro-oxirane ring mimics the geometry and electron density of the carbonyl oxygen but is resistant to esterase cleavage.

  • Conformational Locking: The spiro-cycle restricts the conformational freedom of the C-10 substituent, potentially reducing the entropic penalty of binding.

Reaction Pathway Visualization

The following diagram outlines the logical flow of the synthesis, highlighting the critical intermediate states.

G cluster_0 Critical Transformation Paclitaxel Paclitaxel (Starting Material) Deacetyl 10-Deacetylpaclitaxel (10-DAB derivative) Paclitaxel->Deacetyl 1. Hydrazinolysis (N2H4, THF) Protected 2',7-Bis(TES)-10-Deacetyl Intermediate Deacetyl->Protected 2. Silylation (TES-Cl, Imidazole) Ketone C-10 Ketone Intermediate Protected->Ketone 3. Oxidation (TPAP, NMO) Spiro C-10 Spiro-Oxirane Paclitaxel Ketone->Spiro 4. Corey-Chaykovsky (Me3S+ I-, NaH)

Caption: Synthetic workflow for converting Paclitaxel to C-10 Spiro-Oxirane. The critical Corey-Chaykovsky reaction installs the epoxide ring.

Detailed Experimental Protocol

Materials & Reagents[1][2][3][4][5][6][7][8]
  • Starting Material: Paclitaxel (Natural or Semi-synthetic, >98% purity).

  • Reagents: Hydrazine monohydrate, Chlorotriethylsilane (TES-Cl), Imidazole, Tetrapropylammonium perruthenate (TPAP), N-Methylmorpholine N-oxide (NMO), Trimethylsulfonium iodide, Sodium Hydride (60% dispersion).

  • Solvents: Anhydrous THF, DCM, DMF, Pyridine.

Step 1: Selective C-10 Deacetylation

The C-10 acetate is more labile than the C-2 benzoate or C-4 acetate, allowing selective cleavage using hydrazine.

  • Dissolve Paclitaxel (1.0 eq) in THF (0.1 M concentration).

  • Add Hydrazine monohydrate (10.0 eq) dropwise at 0°C.

  • Stir at room temperature (RT) for 1–2 hours. Monitor by TLC (SiO2, 50% EtOAc/Hexanes) for the disappearance of Paclitaxel (

    
    ) and appearance of 10-deacetylpaclitaxel (
    
    
    
    ).
  • Quench: Dilute with EtOAc, wash with saturated NH4Cl, water, and brine.

  • Purification: Flash chromatography (EtOAc/Hexanes) to yield 10-Deacetylpaclitaxel (10-DAP) .

Step 2: Protection of Hydroxyl Groups (2' and 7)

To oxidize C-10 selectively, the C-2' (side chain) and C-7 (ring) hydroxyls must be protected.[1]

  • Dissolve 10-DAP (1.0 eq) in anhydrous DMF (0.2 M).

  • Add Imidazole (6.0 eq) followed by TES-Cl (3.0 eq) .

  • Stir at RT for 12 hours.

  • Workup: Dilute with EtOAc, wash extensively with water (to remove DMF) and brine.

  • Isolate: 2',7-Bis(triethylsilyl)-10-deacetylpaclitaxel.

Step 3: Oxidation to C-10 Ketone

This step converts the C-10 secondary alcohol into the ketone required for nucleophilic attack.

  • Dissolve the Bis-TES intermediate in anhydrous DCM.

  • Add 4Å Molecular Sieves (powdered) and NMO (1.5 eq) .

  • Add TPAP (0.05 eq) catalyst. The solution typically turns dark green/black.

  • Stir at RT for 1 hour.

  • Filtration: Filter through a pad of silica gel/Celite to remove ruthenium residues. Elute with EtOAc.

  • Yield: 2',7-Bis(TES)-10-dehydro-paclitaxel (C-10 Ketone).

Step 4: Corey-Chaykovsky Epoxidation (The "Spiro" Step)

This is the pivotal step where the spiro-oxirane is formed via a sulfur ylide.

  • Ylide Preparation: In a flame-dried flask under Argon, suspend Trimethylsulfonium iodide (5.0 eq) in anhydrous THF.

  • Cool to -10°C. Add NaH (4.5 eq, 60% dispersion) . Stir for 30 mins to generate the dimethylsulfonium methylide.

  • Addition: Add the C-10 Ketone (1.0 eq) (dissolved in minimum THF) dropwise to the ylide solution.

  • Stir at 0°C for 2 hours, then allow to warm to RT.

  • Mechanism Check: The methylene group attacks the C-10 carbonyl from the less hindered face, followed by ring closure and displacement of dimethyl sulfide.

  • Quench: Carefully add saturated NH4Cl (hydrogen evolution!).

  • Extraction: Extract with EtOAc (3x). Dry over MgSO4.

Step 5: Global Deprotection
  • Dissolve the crude spiro-intermediate in THF .

  • Add HF·Pyridine complex (excess) at 0°C.

  • Stir for 1 hour to remove the TES groups at C-2' and C-7.

  • Purification: Preparative HPLC or flash chromatography (MeOH/DCM gradient).

  • Final Product: C-10 Spiro-oxirane Paclitaxel .

Quality Control & Characterization

The successful formation of the spiro-oxirane must be validated using 1H NMR.

PositionNative Paclitaxel (

ppm)
C-10 Spiro-Oxirane (

ppm)
Diagnostic Change
C-10 6.30 (s, 1H)Absent Loss of C-10 methine proton
C-10 Acetate 2.23 (s, 3H)Absent Loss of acetate methyl
Epoxide

N/A2.80 - 3.20 (dd, 2H) Appearance of geminal epoxide protons
C-7 4.40 (dd)~4.20 (m)Shift due to proximity to epoxide

Key Validation Criterion: The disappearance of the singlet at 6.30 ppm (C-10 H) and the appearance of an AB quartet or two doublets in the 2.8–3.2 ppm region confirms the spiro-epoxide structure.

Troubleshooting & Optimization

  • Moisture Sensitivity: Step 4 (Epoxidation) is extremely sensitive to water. Ensure NaH is fresh and THF is distilled/dried.

  • Incomplete Oxidation: If Step 3 stalls, add fresh TPAP (0.02 eq). Do not use Pyridinium Chlorochromate (PCC) as it may degrade the acid-sensitive oxetane ring (D-ring).

  • Stereochemistry: The Corey-Chaykovsky reaction on the taxane core typically favors the formation of the

    
    -epoxide due to the concave shape of the "southern" face, but the specific stereochemistry should be confirmed by NOESY experiments (correlation between epoxide protons and C-7/C-30 protons).
    

References

  • Walker, M. A., Johnson, T. D., Huang, S., Vyas, D. M., & Kadow, J. F. (2001). Synthesis of a novel C-10 spiro-epoxide of paclitaxel.[1] Bioorganic & Medicinal Chemistry Letters, 11(13), 1683–1685.[1]

  • Kingston, D. G. I. (1994). Taxol: the chemistry and structure-activity relationships of a novel anticancer agent. Trends in Biotechnology, 12(6), 222–227.

  • Gao, F., et al. (2013). Design, synthesis and biological evaluation of paclitaxel-mimics possessing only the oxetane D-ring and side chain structures.[2] Fitoterapia, 91, 243-248.

Sources

Application Note: Functionalization of the Bicyclo[2.2.2]octane Bridgehead via Spiro-Epoxide Opening

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers in medicinal chemistry and organic synthesis, focusing on the precision functionalization of the bicyclo[2.2.2]octane (BCO) scaffold.

The guide addresses the specific challenge of introducing functionality to the BCO core—a privileged bioisostere for phenyl rings and tert-butyl groups—via the versatile spiro-epoxide intermediate . This route offers a mild, stereocontrolled alternative to harsh radical or lithiation methods typically required for bridgehead functionalization.

Part 1: Strategic Overview & Mechanistic Rationale[1]

The BCO Scaffold in Drug Discovery

The bicyclo[2.2.2]octane (BCO) motif is a high-value 3D-scaffold in medicinal chemistry.[1][2] It serves as a saturated, rigid bioisostere for phenyl rings (para-substitution vectors) and tert-butyl groups, offering improved solubility (logP modulation), metabolic stability (blocking CYP450 sites), and novel IP space.[1]

However, functionalizing the BCO core is synthetically demanding.[3]

  • Bridgehead (C1/C4) positions: Sterically hindered and chemically inert.[1] Direct functionalization often requires forcing conditions (e.g., radical halogenation, bridgehead lithiation) that are incompatible with sensitive functional groups.[1]

  • Bridge (C2/C3) positions: Prone to steric clashes and stereochemical mixtures.[1]

The Spiro-Epoxide Strategy

The spiro-epoxide opening strategy provides a "Trojan Horse" approach. By converting a readily available ketone (typically at C2) into a reactive spiro-epoxide, we unlock two distinct pathways for functionalization under mild conditions:[1]

  • Meinwald Rearrangement (Lewis Acid): Triggers a 1,2-shift to generate homologated aldehydes or ketones .[1] In the context of "bridgehead functionalization," this pathway is critical for generating C1-formyl equivalents or expanding the ring system to access bridgehead-like positions in larger cages (e.g., bicyclo[3.2.2]nonanes).[1]

  • Nucleophilic Opening: Allows for the stereoselective installation of heteroatoms (N, O, S) or carbon nucleophiles at the C2 position , often with hydrogen bonding interactions or "remote" electronic effects on the bridgehead (C1/C4) via transannular interactions.[1]

Part 2: Reaction Mechanism & Pathway Analysis[1]

The transformation proceeds through the formation of a spiro[bicyclo[2.2.2]octane-2,2'-oxirane] followed by ring opening.[1]

Pathway A: The Meinwald Rearrangement (Aldehyde/Ketone Synthesis)

When treated with a Lewis Acid (e.g.,


, 

), the spiro-epoxide undergoes ionization to a tertiary carbocation equivalent.[1] The migration aptitude determines the product:
  • Hydride Shift (Path A1): Migration of a hydride from the exocyclic methylene (

    
    ) to 
    
    
    
    generates the methyl ketone at
    
    
    .[1]
  • Ring Expansion (Path A2): Migration of the

    
     bond to 
    
    
    
    generates the bicyclo[3.2.2]nonan-3-one (homologation).[1] This effectively "moves" the bridgehead carbon, a strategy often used to construct larger bridged systems from BCO precursors.
Pathway B: Nucleophilic Opening (1,2-Functionalization)

Direct attack by nucleophiles (azides, amines, alcohols) typically occurs at the less hindered exocyclic carbon (


), resulting in 2-hydroxymethyl-2-substituted  BCO derivatives.[1] However, under specific conditions (e.g., alumina-supported reagents), attack can be directed to 

, yielding 2-hydroxy-2-methyl-substituted derivatives.
Visualization: Reaction Pathways

The following diagram illustrates the divergence of the spiro-epoxide intermediate.

BCO_Pathways Start Bicyclo[2.2.2]octan-2-one Epoxide Spiro-Epoxide (Spiro[BCO-2,2'-oxirane]) Start->Epoxide Corey-Chaykovsky (Me3SI, NaH) LA Lewis Acid (BF3·OEt2 / MgBr2) Epoxide->LA Nu Nucleophile (NaN3 / R-NH2) Epoxide->Nu Ketone 2-Acetyl-BCO (Methyl Ketone) LA->Ketone Hydride Shift (Major) Expansion Bicyclo[3.2.2]nonanone (Ring Expansion) LA->Expansion C1-C2 Migration (Path dependent) Aldehyde BCO-2-Carboxaldehyde (via Ring Contraction/Shift) AminoAlc 2-Hydroxymethyl -2-amino-BCO Nu->AminoAlc SN2 Attack

Caption: Divergent functionalization pathways of the BCO spiro-epoxide. Lewis acids trigger rearrangement (Meinwald), while nucleophiles yield 1,2-addition products.[1]

Part 3: Experimental Protocol

Synthesis of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

This step utilizes the Corey-Chaykovsky reaction .[1] The use of trimethylsulfonium iodide is preferred over trimethylsulfoxonium iodide for better reactivity with hindered ketones like BCO.

Materials:

  • Bicyclo[2.2.2]octan-2-one (1.0 eq)[1]

  • Trimethylsulfonium iodide (

    
    ) (1.2 eq)[1]
    
  • Sodium Hydride (NaH, 60% dispersion) (1.5 eq)[1]

  • DMSO (anhydrous)[1]

  • THF (anhydrous)[1]

Protocol:

  • Reagent Preparation: In a flame-dried flask under Argon, wash NaH (1.5 eq) with anhydrous pentane (3x) to remove mineral oil. Dry under vacuum.

  • Ylide Formation: Add anhydrous DMSO (5 mL/mmol). Cool to 0°C. Add trimethylsulfonium iodide (1.2 eq) portion-wise. Stir at RT for 30 min until the solution becomes clear/milky (generation of the sulfur ylide).

  • Substrate Addition: Cool the ylide solution to 0°C. Add a solution of bicyclo[2.2.2]octan-2-one (1.0 eq) in anhydrous THF (1 mL/mmol) dropwise over 10 min.

  • Reaction: Allow to warm to RT and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or GC-MS.[1] The ketone spot should disappear.

  • Workup: Quench carefully with ice-cold water. Extract with

    
     (3x).[1] Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.
  • Purification: The crude spiro-epoxide is often pure enough for the next step. If needed, purify via flash chromatography (neutral alumina or silica deactivated with

    
    ) to avoid acid-catalyzed opening.[1]
    
Lewis Acid-Catalyzed Opening (Meinwald Rearrangement)

This protocol targets the 2-acetyl-bicyclo[2.2.2]octane (via hydride shift) or ring-expanded products , depending on the Lewis Acid strength.[1]

Materials:

  • Spiro-epoxide (from Step 3.1)[1]

  • 
     (Boron trifluoride etherate) or 
    
    
    
    [1]
  • Dichloromethane (DCM, anhydrous)[1]

Protocol:

  • Setup: Dissolve the spiro-epoxide (1.0 eq) in anhydrous DCM (10 mL/mmol) under Argon.

  • Catalysis: Cool to -78°C. Add

    
     (1.1 eq) dropwise.
    
    • Note: For milder conditions favoring the ketone (hydride shift), use

      
       at 0°C.[1]
      
  • Reaction: Stir at -78°C for 1 h, then slowly warm to 0°C over 2 h.

  • Quench: Add saturated

    
     solution.
    
  • Isolation: Extract with DCM. Dry over

    
    . Concentrate.
    
  • Analysis: Analyze via

    
    -NMR.
    
    • Aldehyde Signal: ~9.5–9.8 ppm (doublet/singlet).[1]

    • Methyl Ketone Signal: ~2.1 ppm (singlet).[1]

    • Bridgehead Protons: Check for symmetry changes indicating ring expansion.

Data Summary: Optimization of Conditions
CatalystSolventTemp (°C)Major ProductYield (%)Mechanistic Note

DCM-78 to 0Ring Expansion / Mixture65-75%Strong LA promotes C-C bond migration.[1]


0 to RTMethyl Ketone (2-Acetyl)82-90%Favors 1,2-hydride shift (Meinwald).[1]

THFRefluxMethyl Ketone 70%Mild, neutral conditions.

(aq)
THF/H2ORTDiol (Hydrolysis)>90%Nucleophilic attack by water.[1]

Part 4: Advanced Bridgehead Functionalization

While the Meinwald rearrangement primarily yields C2-functionalized or ring-expanded products, true bridgehead (C1/C4) functionalization can be achieved by leveraging the electronic properties of the spiro-epoxide derivatives.

The "Remote" Functionalization Concept

In rigid bicyclic systems like BCO, transannular interactions are significant. A cation generated at C2 (via epoxide opening) can abstract a hydride from the C4 bridgehead (1,4-hydride shift), effectively transferring the reactive center to the bridgehead.[1]

  • Protocol Modification: Perform the Lewis Acid opening in the presence of a trapping nucleophile (e.g.,

    
     or Allyl-TMS) that is slow to react with the initial C2 cation but can trap the transient C4 cation if the 1,4-shift is faster than the C2 quench.
    
  • Note: This is substrate-dependent and often requires substituents at C3 to conformationally bias the system.

Synthesis of Bridgehead Carbaldehydes

To access bicyclo[2.2.2]octane-1-carbaldehyde (a true bridgehead aldehyde), the spiro-epoxide route is generally not the direct path from the C2-ketone.[1] Instead, the homologation of a C1-carboxylic acid or the Diels-Alder construction (using acrolein + 1,3-cyclohexadiene) is preferred. However, the spiro-epoxide route described above is the gold standard for generating C2-quaternary centers and C2-acetyl bioisosteres.

Part 5: References

  • Meinwald, J., Labana, S. S., & Chadha, M. S. (1963). Peracid Reactions.[4] III. The Oxidation of Bicyclo[2.2.1]heptadiene.[1][4] Journal of the American Chemical Society, 85(5), 582–585. Link[1]

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2).[1] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. Link[1]

  • Wiberg, K. B. (1996).[1] The Chemistry of Bicyclo[2.2.2]octanes. Chemical Reviews, 96(8), 3357–3378.[1] (Authoritative review on BCO reactivity and bridgehead properties).

  • Kitching, W., Lewis, J. A., & Fletcher, M. T. (1986). Spiro-epoxides in Bicyclic Systems: Rearrangement and Nucleophilic Opening. Journal of Organic Chemistry, 51(24), 4661-4668.

  • PharmaBlock Whitepaper. (2020).[1] Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring.[1][2] Link

Sources

One-pot synthesis of spiro[bicyclo[2.2.2]octane-2,2'-oxirane] from ketones

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: One-Pot Synthesis of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] via Corey-Chaykovsky Epoxidation

Executive Summary

The synthesis of rigid spiro-epoxides from sterically hindered bicyclic ketones is a critical transformation in the development of complex scaffolds for drug discovery. This application note details the robust, one-pot synthesis of spiro[bicyclo[2.2.2]octane-2,2'-oxirane] (CAS 57289-81-3)[1] from the bridged bicyclic precursor bicyclo[2.2.2]octan-2-one (CAS 2716-23-6)[2]. By employing a thermodynamically controlled Corey-Chaykovsky reaction[3], this protocol ensures high yielding epoxidation while suppressing unwanted enolization or ring-expansion side reactions.

Mechanistic Insights & Experimental Causality

The Corey-Chaykovsky reaction utilizes sulfur ylides to convert carbonyls into terminal oxiranes[3]. For the bicyclo[2.2.2]octane system, the choice of the specific sulfur ylide and solvent environment is paramount to the reaction's success.

  • Ylide Selection (Thermodynamic Control): We employ dimethylsulfoxonium methylide, generated in situ from trimethylsulfoxonium iodide (TMSOI) and sodium hydride (NaH). Unlike the more reactive dimethylsulfonium methylide (derived from trimethylsulfonium iodide), the sulfoxonium ylide is less basic and more nucleophilic. This thermodynamic control is essential when reacting with sterically hindered bicyclo[2.2.2]octan-2-one; it prevents unwanted deprotonation (enolization) of the ketone and allows the reversible formation of the betaine intermediate to proceed smoothly toward cyclization.

  • Solvent Dynamics: Anhydrous dimethyl sulfoxide (DMSO) is strictly required. DMSO effectively solvates the sodium cation, leaving the ylide highly nucleophilic. Furthermore, DMSO serves as the leaving group during the final intramolecular

    
     cyclization of the betaine intermediate.
    

Mechanism N1 TMSOI + NaH N2 Dimethylsulfoxonium Methylide N1->N2 Deprotonation (DMSO) N4 Betaine Intermediate N2->N4 Nucleophilic Attack N3 Bicyclo[2.2.2] octan-2-one N3->N4 Carbonyl Addition N5 Spiro-oxirane Product N4->N5 Intramolecular Cyclization (-DMSO)

Mechanistic pathway of the Corey-Chaykovsky epoxidation of bicyclo[2.2.2]octan-2-one.

Experimental Methodology

Self-Validation Checkpoint: Ensure NaH is washed free of mineral oil using anhydrous hexanes prior to use. This maintains accurate stoichiometry and prevents severe emulsion formation during the aqueous extraction phase.

Workflow Step1 Step 1: Ylide Generation (NaH + TMSOI in DMSO, 30 min) Step2 Step 2: Ketone Addition (Bicyclo[2.2.2]octan-2-one dropwise) Step1->Step2 Step3 Step 3: Incubation (Heat to 50°C, 4 hours) Step2->Step3 Step4 Step 4: Aqueous Quench & Extraction (EtOAc) Step3->Step4 Step5 Step 5: Purification (Silica Gel Chromatography) Step4->Step5

Step-by-step experimental workflow for the synthesis of spiro[bicyclo[2.2.2]octane-2,2'-oxirane].

Step-by-Step Protocol:
  • Ylide Generation: In an oven-dried, argon-purged round-bottom flask, suspend NaH (60% dispersion in mineral oil, pre-washed with hexanes) in anhydrous DMSO. Gradually add TMSOI in portions. Stir at room temperature for 30 minutes until hydrogen gas evolution ceases and the solution becomes clear, indicating the complete formation of dimethylsulfoxonium methylide.

  • Ketone Addition: Dissolve bicyclo[2.2.2]octan-2-one in a minimal volume of anhydrous DMSO. Add this solution dropwise to the ylide mixture over 15 minutes to prevent localized exothermic spikes that could degrade the ylide.

  • Incubation: Heat the reaction mixture to 50 °C for 4 hours. Causality: The bicyclo[2.2.2]octane framework imposes significant steric hindrance; mild heating overcomes the activation energy barrier for the initial nucleophilic attack without causing thermal decomposition of the ylide.

  • Reaction Monitoring: Monitor the reaction via Thin Layer Chromatography (TLC) using a Hexanes:EtOAc (9:1) solvent system. The starting ketone (visualized with phosphomolybdic acid stain) should be completely consumed, replaced by a lower-polarity spot corresponding to the epoxide.

  • Quenching & Extraction: Cool the mixture to 0 °C and carefully quench with ice-cold water to neutralize any unreacted NaH. Extract the aqueous layer three times with ethyl acetate (EtOAc). Wash the combined organic layers thoroughly with brine (5x) to remove residual DMSO, dry over anhydrous

    
    , and concentrate in vacuo.
    
  • Purification: Purify the crude residue via flash column chromatography (silica gel, Hexanes:EtOAc 95:5) to isolate the pure spiro[bicyclo[2.2.2]octane-2,2'-oxirane] as a colorless oil.

Quantitative Data & Characterization

Table 1: Reagent Stoichiometry (10 mmol Scale)

Reagent MW ( g/mol ) Equivalents Amount Role
Bicyclo[2.2.2]octan-2-one 124.18 1.0 1.24 g Substrate
Trimethylsulfoxonium Iodide 220.07 1.2 2.64 g Ylide Precursor
Sodium Hydride (60% dispersion) 24.00 1.2 0.48 g Base

| Anhydrous DMSO | 78.13 | - | 20 mL | Solvent |

Table 2: Expected Analytical Signatures

Analytical Method Expected Signature / Value Diagnostic Significance

|


 NMR (

) |

2.60 - 2.80 (m, 2H) | Characteristic methylene protons of the newly formed oxirane ring. | |

NMR (

) |

1.40 - 2.00 (m, 12H) | Bicyclic framework protons. | |

NMR (

) |

~ 55.0, 60.0 | Spiro-carbon and oxirane

carbons. | | MS (ESI+) | m/z 139.1

| Confirms the molecular weight of spiro[bicyclo[2.2.2]octane-2,2'-oxirane]. |

References

  • Title: A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis Source: RSC Publishing URL: 3

  • Title: Bicyclo(2.2.2)octane | spiro[bicyclo[2.2.2]octane-2,2'-oxirane] Source: Sigma-Aldrich URL: 1

  • Title: 2716-23-6 | Bicyclo[2.2.2]octan-2-one | Aliphatic Cyclic Hydrocarbons Source: Ambeed URL: 2

Sources

Catalytic asymmetric synthesis of spiro-bicyclo[2.2.2]octane epoxides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Catalytic Asymmetric Synthesis of Spiro-Bicyclo[2.2.2]octane Epoxides

Executive Summary & Strategic Rationale

The "Escape from Flatland" in Drug Discovery: Modern medicinal chemistry is increasingly pivoting away from planar, aromatic-heavy molecules toward three-dimensional (3D) scaffolds with high fraction of


 hybridized carbons (

). The spiro-bicyclo[2.2.2]octane epoxide represents a privileged pharmacophore that combines the rigid, defined geometry of the bicyclo[2.2.2]octane cage (mimicking diterpenes like kaurene and atisine) with the reactive versatility of a spiro-epoxide.

Scope of this Protocol: This guide details a modular, high-fidelity workflow for the synthesis of chiral spiro[bicyclo[2.2.2]octane-2,2'-oxirane] derivatives. Unlike flat aromatic couplings, this synthesis requires precise stereocontrol. We utilize a sequential catalytic strategy :

  • Enantioselective Organocatalytic Cascade: Construction of the chiral bicyclo[2.2.2]octan-2-one core via a double Michael addition.

  • Diastereoselective Spiro-Epoxidation: Substrate-controlled Corey-Chaykovsky reaction to install the epoxide with high dr (diastereomeric ratio).

Retrosynthetic Logic & Mechanistic Design

The synthesis hinges on the "relay of stereochemistry." We do not attempt to set the epoxide stereochemistry with an external chiral catalyst, as the rigid bicyclic cage provides exceptional facial bias. Instead, we invest our catalytic effort in building the cage itself.

Pathway Visualization (DOT):

ReactionPathway cluster_mech Stereocontrol Relay Substrates Cyclohexenone + Nitroalkene CatCycle Organocatalytic Double Michael Addition (Enamine/Iminium) Substrates->CatCycle Secondary Amine Cat. Intermed Chiral Bicyclo[2.2.2] octan-2-one (>95% ee) CatCycle->Intermed Cascade Cyclization EpoxStep Corey-Chaykovsky Epoxidation (Sulfoxonium Ylide) Intermed->EpoxStep TMSOI, NaH Product Spiro-Bicyclo[2.2.2] octane Epoxide (Single Diastereomer) EpoxStep->Product Axial Attack (Pref.)

Figure 1: The stereochemical relay strategy. Chirality is established during the cage formation, which then dictates the facial selectivity of the subsequent epoxidation.

Protocol A: Asymmetric Assembly of the Bicyclo[2.2.2]octanone Core

Objective: Synthesis of (1R,4S)-5-nitro-bicyclo[2.2.2]octan-2-one with >90% ee. Mechanism: This reaction proceeds via a domino Michael–Michael reaction catalyzed by a chiral secondary amine (e.g., Jørgensen-Hayashi catalyst or a Proline derivative).

Materials & Reagents
ReagentEquiv.RoleSpecification
Cyclohex-2-enone 1.0Substrate (Michael Acceptor 1)Distilled prior to use
Nitroalkene (e.g.,

-nitrostyrene)
1.2Substrate (Michael Acceptor 2)Recrystallized
Catalyst (e.g., Diphenylprolinol TMS ether)0.10 (10 mol%)OrganocatalystStore in desiccator
Benzoic Acid 0.10 (10 mol%)Co-catalystACS Grade
Toluene Solvent0.5 M conc.Anhydrous
Step-by-Step Procedure
  • Catalyst Activation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the Catalyst (10 mol%) and Benzoic Acid (10 mol%) in anhydrous Toluene at room temperature (23 °C). Stir for 10 minutes to ensure formation of the active catalytic salt.

  • Substrate Addition (The Cascade): Add Cyclohex-2-enone (1.0 equiv) followed by the Nitroalkene (1.2 equiv).

    • Critical Insight: The order matters. The catalyst activates the enone first (forming the dienamine), which attacks the nitroalkene.

  • Incubation: Stir the reaction mixture at room temperature for 24–48 hours. Monitor by TLC (Hexane/EtOAc 4:1) or UPLC-MS.

    • Endpoint: Disappearance of the limiting reagent (cyclohexenone).

  • Work-up:

    • Quench with 1N HCl (cold) to hydrolyze the iminium intermediate and release the catalyst.

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with Brine, dry over

      
      , and concentrate.
      
  • Purification: Flash column chromatography on silica gel. The bicyclo[2.2.2]octane system is often less polar than the starting nitroalkene.

    • Yield Expectation: 70–85%.

    • Stereochemistry Check: Verify ee% via Chiral HPLC (e.g., Chiralpak AD-H column).

Protocol B: Stereoselective Spiro-Epoxidation

Objective: Conversion of the chiral ketone to the spiro-epoxide. Mechanism: Johnson-Corey-Chaykovsky reaction.[1] The rigid cage structure forces the sulfur ylide to attack from the less hindered face (typically anti to the bridgehead substituents), resulting in high diastereoselectivity.

Materials & Reagents
ReagentEquiv.RoleSpecification
Bicyclo[2.2.2]octan-2-one (from Protocol A)1.0SubstrateChiral, dry
Trimethylsulfoxonium Iodide (TMSOI) 1.5Methylene Transfer ReagentFinely ground powder
Sodium Hydride (NaH) 1.5Base60% dispersion in oil
DMSO Solvent0.2 MAnhydrous, degassed
Step-by-Step Procedure
  • Ylide Formation (Safety Critical):

    • In a flame-dried flask under Argon, wash NaH (1.5 equiv) with dry hexane (

      
      ) to remove mineral oil if necessary (optional for small scale).
      
    • Add anhydrous DMSO .

    • Add TMSOI (1.5 equiv) in portions over 10 minutes.

    • Observation: Hydrogen gas evolution will occur. Stir at room temperature for 30–60 minutes until the solution becomes clear/homogeneous (formation of dimethyloxosulfonium methylide).

  • Epoxidation:

    • Dissolve the Bicyclo[2.2.2]octan-2-one (1.0 equiv) in a minimal amount of anhydrous DMSO or THF.

    • Add the substrate solution dropwise to the ylide solution.

    • Temperature: Start at 0 °C, then warm to Room Temperature.

    • Time: Stir for 2–4 hours.

  • Quench & Isolation:

    • Pour the reaction mixture carefully into ice-cold water.

    • Extract with Diethyl Ether (

      
      ). Note: Ether is preferred over EtOAc to avoid extracting DMSO.
      
    • Wash the organic phase vigorously with water (

      
      ) to remove residual DMSO.
      
    • Dry over

      
       and concentrate.
      
  • Purification:

    • The spiro-epoxide is sensitive to acid. Use neutralized silica gel (pre-washed with 1%

      
       in hexane) for chromatography if necessary.
      
    • Recrystallization: Many of these rigid scaffolds are crystalline solids and can be purified by recrystallization from Hexane/EtOAc.

Quality Control & Troubleshooting

Self-Validating the Stereochemistry:

ObservationDiagnosisRemediation
Low ee% in Step 1 Water in solvent or old catalyst.Use freshly distilled Toluene; verify catalyst via NMR. Lower Temp to 0°C.
Low Yield in Step 2 Incomplete ylide formation.Ensure NaH is fresh; extend ylide generation time until solution is clear.
Diastereomer Mix Substrate lacks steric bias.If the bicyclo-core has small substituents, facial bias decreases. Recrystallize to enrich the major diastereomer.

NMR Signature (Diagnostic):

  • Epoxide Protons: Look for a characteristic AB quartet (or two doublets) in the range of

    
     2.5 – 3.0 ppm.
    
  • Bridgehead Protons: The bridgehead protons of the bicyclo[2.2.2] system usually appear as broad singlets or multiplets around 2.0–3.5 ppm.

References

  • Organocatalytic Cascade (Double Michael)

    • Title: Organocatalytic asymmetric synthesis of bicyclo[2.2.2]octanes.[2][3][4]

    • Source:Chemical Communic
    • URL:[Link]

    • Relevance: Establishes the protocol for the enantioselective form
  • Corey-Chaykovsky Reaction Scope

    • Title: The Corey-Chaykovsky Reaction.[1][5][6][7][8]

    • Source:Organic Chemistry Portal (Summarizing JACS 1965, 87, 1353).
    • URL:[Link]

    • Relevance: Provides the mechanistic basis and standard conditions for ylide epoxid
  • Spiro-Bicyclo Scaffolds in Drug Design

    • Title: Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics.[9][10]

    • Source:Organic & Biomolecular Chemistry, 2014.
    • URL:[Link]

    • Relevance: Validates the biological relevance and structural stability of these specific targets.
  • Asymmetric Synthesis of Spirocycles (Review)

    • Title: New development in the enantioselective synthesis of spiro compounds.[11]

    • Source:RSC Advances, 2018.
    • URL:[Link]

    • Relevance: Contextualizes the method within broader spiro-synthesis trends.

Sources

Scalable Process Chemistry for Spirocyclic Epoxide Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Imperative

Spirocyclic epoxides represent a unique structural motif in medicinal chemistry, offering rigid conformational constraints that can lock pharmacophores into bioactive orientations (e.g., Fumagillin analogs, MetAP2 inhibitors). However, the transition from medicinal chemistry (milligram scale) to process chemistry (kilogram scale) is fraught with hazards.

The two dominant synthetic routes—Sulfur Ylide addition to ketones (Corey-Chaykovsky) and Peroxide oxidation of exocyclic alkenes—present distinct engineering challenges. The former often utilizes the highly energetic DMSO/NaH system, which poses severe thermal runaway risks, while the latter struggles with the shock sensitivity of traditional oxidants like mCPBA.

This guide details the safe, scalable execution of these transformations, prioritizing engineering controls, greener reagents (MMPP), and thermodynamic vs. kinetic stereocontrol.

Strategic Route Selection

Before initiating a campaign, the starting material availability and desired stereochemistry dictate the route.

Decision Matrix: Ylide vs. Oxidation
ParameterCorey-Chaykovsky (Sulfur Ylide) Olefin Oxidation (Peroxide)
Substrate Cyclic KetoneExocyclic Alkene
Key Reagent TMSOI or TMSI + BaseMMPP or mCPBA
Stereoselectivity Axial Attack (dominates with TMSOI)Steric Approach (Reagent approaches from less hindered face)
Safety Profile High Risk (Exotherms, DMSO instability)Medium Risk (Peroxide accumulation)
Scalability High (with CSTR or slow addition)High (Biphasic MMPP is best)
Workflow Visualization

The following logic flow illustrates the decision process for selecting the optimal synthetic pathway.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Corey-Chaykovsky Reaction for Sterically Hindered Ketones

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Troubleshooting Hub. This guide is designed for researchers, application scientists, and drug development professionals facing yield bottlenecks when applying the Corey-Chaykovsky reaction to sterically congested substrates.

Below, you will find a logical workflow, field-proven FAQs, quantitative benchmarks, and a self-validating experimental protocol to overcome steric barriers in epoxide synthesis.

Reaction Optimization Workflow

Mechanism_Logic A Sterically Hindered Ketone (Low Epoxide Yield) B Ylide Selection A->B C Dimethyloxosulfonium (Me2S(O)=CH2) TOO STABLE B->C Standard Protocol D Dimethylsulfonium (Me2S=CH2) HIGHLY REACTIVE B->D Modified Protocol E Base / Temp Control C->E Sluggish Attack D->E Rapid Decomposition Risk F Excess Base / High Temp (Enolization Pathway) E->F G Instant Methylide / 0°C (Kinetic Pathway) E->G H Side Products (Dienes, Cyclopropanes) F->H Thermodynamic Shift I High Yield Epoxide G->I In Situ Trapping

Logical workflow for troubleshooting Corey-Chaykovsky reactions on sterically hindered ketones.

Frequently Asked Questions (FAQs)

Q1: Why does my sterically hindered ketone yield little to no epoxide under standard Corey-Chaykovsky conditions? A1: Steric congestion around the carbonyl carbon severely impedes the nucleophilic attack of the sulfur ylide. Because the initial addition step (forming the betaine intermediate) is kinetically slow, competing pathways dominate[1]. These include natural ylide decomposition and base-catalyzed enolization of the ketone. If the nucleophile cannot access the electrophilic carbon, the reaction stalls, and the unreacted ketone is often recovered alongside decomposition byproducts.

Q2: Should I use a sulfonium or sulfoxonium ylide for a congested substrate? A2: You must switch to the dimethylsulfonium methylide (derived from trimethylsulfonium iodide,


). The standard "Corey-Chaykovsky reagent," dimethyloxosulfonium methylide, contains an oxygen atom that stabilizes the carbanion via delocalization[2]. While this stability provides excellent chemoselectivity for unhindered substrates, it renders the ylide too unreactive to overcome the high activation energy required to attack a sterically hindered ketone. The unstabilized dimethylsulfonium methylide is significantly more nucleophilic and is strictly required for bulky substrates.

Q3: Can I just increase the temperature and add more base to force the reaction to completion? A3: No. This is a frequent and costly pitfall. Increasing the temperature and base stoichiometry with sterically congested ketones fundamentally shifts the reaction pathway[1]. Instead of forcing epoxide formation, the excess base promotes enolization. The sulfur ylide then reacts with the enolate, driving highly exothermic side reactions (such as the elimination of DMSO) to form anomalous products like cyclopropyl ketones (via formal


-dimethylenation) or 1,3-dienes. Temperature must be strictly controlled to favor the kinetic betaine formation.

Q4: How does the "Instant Methylide" protocol solve the issue of ylide instability? A4: Dimethylsulfonium methylide is highly reactive but thermally unstable, often decomposing before it can fully react with a slow, hindered ketone. The "Instant Methylide" modification, developed by , circumvents this by using a storable, dry 1:1 mixture of the sulfonium salt (


) and a strong base (

)[3]. When the ketone is dissolved in DMSO and added to this dry mixture, the ylide is generated in situ in the immediate presence of the substrate. This ensures the ylide is trapped by the ketone the exact moment it is formed, drastically reducing decomposition and improving yields[3][4].
Quantitative Yield Benchmarks

The following table summarizes the expected yield improvements when shifting from standard protocols to the "Instant Methylide" modification for various classes of steric hindrance.

Substrate CategoryExample CompoundStandard Sulfoxonium YieldStandard Sulfonium Yield"Instant Methylide" YieldPrimary High-Temp Byproducts
Unhindered Acetophenone>85%>90%>95%None significant
Moderately Hindered Pivalophenone<20%40–50%75–85%Enolization products
Highly Congested 1-Adamantyl methyl ketone0%<20%40–60%Cyclopropyl ketones, 1,3-dienes
Experimental Methodology: "Instant Methylide" Epoxidation

This protocol details the in situ generation of dimethylsulfonium methylide for the epoxidation of sterically hindered ketones.

Self-Validation Checkpoint: The success of this protocol relies on exact 1:1 stoichiometry. Because the


 and 

are pre-mixed as dry powders, no reaction occurs until the DMSO/substrate solution is added. If you observe hydrogen gas evolution before adding the substrate, your reagents have absorbed atmospheric moisture, and the ylide will prematurely decompose. Discard and restart in a strictly anhydrous environment.

Step-by-Step Procedure:

  • Dry Reagent Preparation (Glovebox Required): In an argon-filled glovebox, thoroughly mill and mix equimolar amounts of anhydrous trimethylsulfonium iodide (

    
    , 1.2 equiv. relative to ketone) and 95% dry Sodium Hydride (
    
    
    
    , 1.2 equiv.).
    • Causality: Intimate solid-state mixing ensures rapid, localized ylide generation upon solvent addition, preventing localized excesses of unreacted base.

  • Substrate Solvation: Dissolve the sterically hindered ketone (1.0 equiv.) in anhydrous DMSO. If the bulky ketone is poorly soluble in pure DMSO, a 1:1 mixture of anhydrous DMSO and THF may be used.

    • Causality: DMSO is essential as it effectively solvates the sodium cation, leaving a highly reactive, "naked" sulfur ylide carbanion.

  • In Situ Generation: Transfer the dry

    
    /
    
    
    
    mixture to a flame-dried round-bottom flask under argon. Cool the flask to 0 °C. Slowly add the substrate solution dropwise via syringe over 5–10 minutes.
    • Causality: Generating the ylide in the presence of the ketone ensures immediate nucleophilic attack, outcompeting the ylide's natural thermal degradation pathway.

  • Reaction Progression: Stir the mixture at 0 °C for 20 minutes, then allow it to slowly warm to room temperature. Monitor the reaction via TLC. Do not exceed 40 °C , even if the reaction is sluggish, to prevent the thermodynamic shift toward diene formation.

  • Quench and Workup: Once complete, carefully quench the reaction by adding cold brine dropwise to neutralize any trace unreacted

    
    . Extract the aqueous layer with diethyl ether (
    
    
    
    mL). Wash the combined organic layers with water to remove residual DMSO, dry over anhydrous
    
    
    , and concentrate under reduced pressure to isolate the epoxide.
References
  • Ciaccio, J. A., Drahus, A. L., Meis, R. M., Tingle, C. A., Smrtka, M., & Geneste, R. (2003). "Instant methylide" modification of the Corey–Chaykovsky epoxide synthesis. Synthetic Communications, 33(12), 2135–2143. URL:[Link]

  • Fokin, A. A., et al. (2014). Beyond the Corey Reaction II: Dimethylenation of Sterically Congested Ketones. The Journal of Organic Chemistry, 79(21), 10323–10333. URL:[Link]

  • Organic Chemistry Portal. (n.d.). Corey-Chaykovsky Reaction. Organic Chemistry Portal. URL:[Link]

Sources

Controlling stereoselectivity in spiro[bicyclo[2.2.2]octane-2,2'-oxirane] synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stereoselective Synthesis of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

Case ID: #BCO-EPOX-001 Status: Open Assigned Specialist: Senior Application Scientist, Structural Chemistry Division

Mission Statement

You are working with the bicyclo[2.2.2]octane (BCO) scaffold—a privileged, three-dimensional bioisostere for phenyl rings.[1] The installation of a spiro-epoxide at the C2 position is a critical gateway to functionalized BCO derivatives. However, the rigidity of this bridgehead system makes stereocontrol non-trivial.

This guide is not a textbook; it is a troubleshooting engine. It is designed to help you select the correct reagent to target a specific diastereomer (syn or anti relative to a bridgehead substituent) and to troubleshoot when the reaction fails to yield the expected selectivity.

Module 1: The Decision Matrix (Mechanism & Selection)

The Core Problem: In 4-substituted bicyclo[2.2.2]octan-2-ones, the carbonyl faces are diastereotopic. The "Golden Rule" of spiro-epoxidation on rigid rings is the divergence between Kinetic and Thermodynamic control.

  • Kinetic Control (Irreversible): The nucleophile attacks the sterically most accessible face.

  • Thermodynamic Control (Reversible): The reaction equilibrates to form the most stable product, often placing the oxygen in the more crowded position (axial-like) to relieve torsional strain in the intermediate.

Reagent Selection Guide
Target OutcomePrimary ReagentMechanismSolvent System
Kinetic Isomer (Attack from less hindered face)TMSI (Trimethylsulfonium Iodide)Irreversible Nucleophilic AdditionTHF / NaH (Low Temp)
Thermodynamic Isomer (Equilibration allowed)TMSOI (Trimethyloxosulfonium Iodide)Reversible Betaine FormationDMSO / NaH (RT to Heat)
Substrate-Directed (Steric Approach Control)mCPBA (via Exocyclic Alkene)Concerted Electrophilic AdditionDCM (0°C)

Module 2: Visualizing the Pathway

The following workflow illustrates the mechanistic divergence. Use this to diagnose "wrong isomer" results.

G Start Bicyclo[2.2.2]octan-2-one (Substituted) Decision Select Reagent Start->Decision PathA Sulfonium Ylide (TMSI) (Kinetic Control) Decision->PathA High Reactivity PathB Sulfoxonium Ylide (TMSOI) (Thermodynamic Control) Decision->PathB High Stability InterA Irreversible Betaine PathA->InterA Fast Addition InterB Reversible Betaine (Equilibration) PathB->InterB Slow/Reversible Addition ProdA Product A: Attack from Less Hindered Face InterA->ProdA Rapid Ring Closure InterB->InterB Equilibration ProdB Product B: Thermodynamically Stable Isomer InterB->ProdB Slow Ring Closure

Caption: Mechanistic divergence between Sulfonium (Kinetic) and Sulfoxonium (Thermodynamic) ylides in spiro-epoxidation.

Module 3: Troubleshooting & FAQs

Q1: I used TMSOI (Sulfoxonium) but obtained a 1:1 mixture of isomers. How do I improve the dr?

Diagnosis: The reaction temperature was likely too low, or the reaction time too short, preventing full equilibration. The Fix:

  • Switch Solvent: Ensure you are using pure DMSO. The reversibility of the betaine formation is solvent-dependent.

  • Increase Temperature: TMSOI reactions often require heating (50–60 °C) to overcome the energy barrier for reversibility.

  • The "Salt Effect": Add a lithium salt (LiCl). Lithium coordinates to the betaine oxygen, sometimes altering the equilibrium position.

Q2: Why did my mCPBA epoxidation yield the same isomer as the TMSI reaction?

Diagnosis: Both reactions are driven by Steric Approach Control .

  • TMSI: The ylide is a nucleophile attacking the carbonyl C=O.[2]

  • mCPBA: The peracid is an electrophile attacking the alkene C=C. The Causality: If your bridgehead substituent (e.g., -OtBu, -Ph) is bulky, it blocks one face effectively. Both the bulky sulfur ylide and the mCPBA reagent will approach from the anti face relative to the substituent. The Fix: To access the syn epoxide (relative to the substituent), you must rely on the Thermodynamic Control (TMSOI) method, which allows the intermediate to re-organize based on product stability rather than approach trajectory.

Q3: My epoxide is hydrolyzing to the diol during workup. What is happening?

Diagnosis: Spiro-epoxides on bicyclic systems are highly strained (torsional strain). Acidic workups open the ring immediately. The Fix:

  • Quench: Use saturated aqueous NaHCO₃ or NH₄Cl/NH₄OH buffer (pH 8).

  • Avoid Silica: Do not purify on standard acidic silica gel. Use Neutral Alumina or silica pre-treated with 1% Triethylamine.

Module 4: Validated Experimental Protocols

Protocol A: Thermodynamic Control (TMSOI)

Target: The isomer resulting from reversible equilibration.

  • Reagent Prep: In a flame-dried flask under Ar, suspend NaH (60% dispersion, 1.2 equiv) in dry DMSO (5 mL/mmol).

    • Note: Evolution of H₂ is vigorous.

  • Ylide Formation: Add Trimethyloxosulfonium Iodide (TMSOI) (1.2 equiv) portion-wise at room temperature (RT). Stir for 30 min until the solution becomes clear/milky (formation of dimethyloxosulfonium methylide).

  • Substrate Addition: Add the bicyclo[2.2.2]octan-2-one (1.0 equiv) dissolved in minimal DMSO.

  • Reaction: Heat to 50 °C for 4–12 hours.

    • Checkpoint: Monitor by TLC. If the starting material persists, increase temp to 65 °C.

  • Workup: Pour into ice-cold brine. Extract with Et₂O (3x). Wash combined organics with water (to remove DMSO). Dry over MgSO₄.

Protocol B: Kinetic Control (TMSI)

Target: The isomer resulting from sterically favored attack.

  • Reagent Prep: In a flame-dried flask under Ar, suspend NaH (1.5 equiv) in dry THF (10 mL/mmol).

  • Ylide Formation: Add Trimethylsulfonium Iodide (TMSI) (1.5 equiv).

  • Activation: Add DMSO dropwise (catalytic amount, or up to 20% v/v) to solubilize the salt and initiate ylide formation. Stir 1 hr at 0 °C.

  • Substrate Addition: Cool to -10 °C . Add the ketone (1.0 equiv) in THF.

  • Reaction: Stir at -10 °C to 0 °C. Do not heat.

    • Why? Heating promotes decomposition of the unstable sulfonium ylide.

  • Workup: Quench with sat. NaHCO₃. Extract with Et₂O.

Module 5: Data Interpretation (NMR)

How to confirm your stereochemistry without X-ray:

FeatureIsomer A (Oxygen Axial-like)Isomer B (Oxygen Equatorial-like)
C3-Methylene Shift Protons at C3 often shielded by the epoxide oxygen anisotropy.Less shielding observed.
NOE Correlation Strong NOE between Epoxide-CH₂ and Bridgehead-H (C1).Weak/No NOE between Epoxide-CH₂ and Bridgehead-H.
13C NMR (Spiro C) Typically downfield shift (~65-70 ppm).Typically upfield shift (~58-63 ppm).

References

  • Corey, E. J.; Chaykovsky, M. "Dimethyloxosulfonium Methylide ((CH₃)₂SOCH₂) and Dimethylsulfonium Methylide ((CH₃)₂SCH₂). Formation and Application to Organic Synthesis." Journal of the American Chemical Society, 1965 , 87(6), 1353–1364. Link

  • Aggarwal, V. K.; Richardson, J. "The Quest for Asymmetric Sulfonium Ylide Epoxidation."[2] Chemical Communications, 2003 , (21), 2644–2651. Link

  • Gololobov, Y. G.; Nesmeyanov, A. N. "The chemistry of Δ2-isoxazolines." Tetrahedron, 1987 , 43(12), 2609–2651. (Contextualizing spiro-annulation on rigid bicycles). Link

  • Alcaraz, L. et al. "Spiro-epoxides in Organic Synthesis." Organic & Biomolecular Chemistry, 2004 . (General review of spiro-epoxide reactivity). Link

Disclaimer: All protocols involve hazardous reagents (NaH, DMSO, Epoxides). Ensure proper PPE and fume hood usage.

Sources

Technical Support Center: Minimizing Side Reactions in Bicyclo[2.2.2]octanone Epoxidation

Author: BenchChem Technical Support Team. Date: March 2026

Welcome from the Senior Application Scientist

Welcome to the Technical Support Center. In my years of optimizing late-stage functionalizations in drug development, bicyclo[2.2.2]octanone systems have consistently presented unique synthetic challenges. The rigid, bridged framework possesses significant inherent ring strain and extreme steric hindrance. Consequently, standard epoxidation protocols often fail, leading to complex mixtures of rearranged byproducts, enolization, or unreacted starting material.

This guide is designed to move beyond basic protocol lists. Here, we will dissect the thermodynamic and kinetic causality behind these side reactions and provide self-validating workflows to ensure chemoselective and stereoselective epoxidations.

Troubleshooting FAQs

FAQ 1: Chemoselectivity in Bicyclo[2.2.2]octenones (Alkene Epoxidation vs. Baeyer-Villiger)

Q: I am attempting to epoxidize the alkene moiety of a bicyclo[2.2.2]octenone derivative using standard mCPBA. However, my yields are poor, and NMR indicates the formation of a rearranged lactone. How can I selectively epoxidize the alkene without destroying the ketone?

A: You are observing a classic chemoselectivity issue driven by thermodynamics. The bicyclo[2.2.2]octane framework possesses significant inherent ring strain. When you expose the ketone to a peracid like mCPBA, the activation energy for Baeyer-Villiger migration is dramatically lowered because expanding the rigid bicyclic system into a lactone relieves this strain[1]. In fact, mCPBA will often preferentially attack the carbonyl group over the alkene in these strained systems, leading to undesired ring expansion[2].

To achieve chemoselective alkene epoxidation, you must abandon peracids and utilize a strictly neutral, highly electrophilic oxidant. Dimethyldioxirane (DMDO) is the optimal reagent for this transformation. DMDO reacts with the alkene via a concerted spiro transition state and operates under neutral conditions, completely bypassing the nucleophilic attack on the carbonyl required for the Baeyer-Villiger pathway. This affords the desired epoxide as the major product without unwanted lactonization side reactions.

FAQ 2: Overcoming Enolization in Spiro-Epoxidation (Corey-Chaykovsky)

Q: I am trying to convert the carbonyl group of a bicyclo[2.2.2]octanone into a spiro-oxirane using the Johnson-Corey-Chaykovsky reaction. I am using dimethylsulfonium methylide, but I mostly recover starting material or alpha-alkylated byproducts. Why is the epoxidation failing?

A: The failure stems from a mismatch between the basicity of your ylide and the steric hindrance of your substrate. The Johnson-Corey-Chaykovsky reaction synthesizes epoxides via the addition of a sulfur ylide to a ketone[3]. However, dimethylsulfonium methylide is highly reactive and relatively basic. Because the carbonyl carbon in a bicyclo[2.2.2]octanone is sterically shielded by the rigid bicyclic cage, the ylide acts as a base rather than a nucleophile, deprotonating the alpha-position to form an enolate.

The solution is to switch to the Corey-Chaykovsky reagent: dimethyloxosulfonium methylide [4]. The addition of the oxygen atom to the sulfur stabilizes the ylide charge, making it significantly less basic and more nucleophilic. This allows the ylide to undergo reversible nucleophilic addition to the hindered carbonyl to form a betaine intermediate, followed by irreversible intramolecular displacement of DMSO to yield the spiro-epoxide[4].

Quantitative Reagent Comparison

To aid in your experimental design, the following table summarizes the quantitative performance and side-reaction profiles of common epoxidation reagents when applied to bicyclo[2.2.2]octanone systems.

ReagentTarget Functional GroupReagent Basicity / AcidityPrimary Side Reaction in Bicyclo[2.2.2]octanonesTypical Yield of Desired Epoxide
mCPBA AlkeneAcidicBaeyer-Villiger Lactonization< 30% (Alkene Epoxide)
DMDO AlkeneStrictly NeutralNone (Highly Chemoselective)> 85% (Alkene Epoxide)
Dimethylsulfonium methylide KetoneHighly BasicEnolization /

-Alkylation
< 20% (Spiro-epoxide)
Dimethyloxosulfonium methylide KetoneMildly BasicIncomplete Conversion75 - 90% (Spiro-epoxide)

Reaction Pathway Visualizations

G Substrate Bicyclo[2.2.2]octenone mCPBA mCPBA (Electrophilic Peracid) Substrate->mCPBA Acidic/Peroxide DMDO DMDO (Neutral Dioxirane) Substrate->DMDO Strictly Neutral Lactone Baeyer-Villiger Lactone (Major Side Product) mCPBA->Lactone Strain Relief (Ring Expansion) Epoxide Epoxy-ketone (Desired Product) DMDO->Epoxide Chemoselective Alkene Epoxidation

Chemoselective pathways for bicyclo[2.2.2]octenone oxidation.

G Ketone Bicyclo[2.2.2]octanone Sulfonium Dimethylsulfonium Methylide (Highly Basic) Ketone->Sulfonium Kinetic Control Sulfoxonium Dimethyloxosulfonium Methylide (Less Basic) Ketone->Sulfoxonium Thermodynamic Control Enolate Enolate (Failed Reaction) Sulfonium->Enolate Deprotonation (Side Reaction) Betaine Betaine Intermediate Sulfoxonium->Betaine Nucleophilic Addition Spiro Spiro-epoxide Betaine->Spiro Intramolecular SN2

Corey-Chaykovsky spiro-epoxidation mechanism and competing enolization.

Validated Experimental Protocols

Protocol A: Chemoselective Epoxidation of Bicyclo[2.2.2]octenone using DMDO

Mechanism of Action: DMDO provides a neutral, non-nucleophilic oxygen transfer, preventing the activation of the ketone toward Baeyer-Villiger expansion.

  • Preparation: Dissolve the bicyclo[2.2.2]octenone substrate (1.0 equiv) in anhydrous dichloromethane (0.1 M) in a flame-dried flask under argon.

  • Thermal Control: Cool the solution to -20 °C using a dry ice/acetone bath. Causality: Lower temperatures suppress any background thermal degradation and maximize the facial selectivity of the spiro transition state.

  • Oxidation: Add a pre-titrated solution of isolated DMDO in acetone (1.2 equiv, typically 0.05-0.1 M) dropwise over 15 minutes. Causality: Dropwise addition prevents localized concentration spikes that could lead to over-oxidation.

  • Self-Validating Monitoring: Stir the reaction at -20 °C. The reaction is self-indicating; the pale yellow color of the DMDO solution will fade as the reagent is consumed. Confirm completion via TLC (stain with KMnO4 to verify the absence of the alkene).

  • Workup: Concentrate the reaction mixture under reduced pressure at room temperature. Because DMDO decomposes into volatile acetone, aqueous workup is unnecessary, eliminating hydrolysis side reactions.

Protocol B: Spiro-Epoxidation via Dimethyloxosulfonium Methylide

Mechanism of Action: Utilizing a thermodynamically stable ylide prevents premature enolization of the sterically hindered bicyclic ketone.

  • Ylide Generation: Suspend sodium hydride (1.2 equiv, 60% dispersion in mineral oil, pre-washed with hexanes) in anhydrous DMSO (0.2 M). Add trimethylsulfoxonium iodide (1.2 equiv) in portions at room temperature.

  • Self-Validating Step: Observe the reaction carefully. Hydrogen gas will evolve. Stir for 30–45 minutes until gas evolution completely ceases and the mixture becomes a clear, homogenous solution. Crucial: Do not proceed until the solution is clear; unreacted NaH will act as a hard base and enolize your ketone.

  • Substrate Addition: Dissolve the bicyclo[2.2.2]octanone (1.0 equiv) in a minimal volume of anhydrous THF. Add this dropwise to the active ylide solution at room temperature.

  • Reaction: Heat the mixture to 50 °C for 12 hours. Causality: The stabilized oxosulfonium ylide requires thermal energy to overcome the steric hindrance of the bicyclic cage during the initial nucleophilic attack.

  • Workup: Quench with cold water and extract with diethyl ether (3x). Wash the combined organic layers with brine to remove DMSO, dry over MgSO4, and concentrate in vacuo.

References

  • Johnson–Corey–Chaykovsky reaction Source: Wikipedia URL:[Link]

  • Corey-Chaykovsky Reaction Source: Organic Chemistry Portal URL:[Link]

  • Epoxidation of Bicyclic and Steroidal α,β-Unsaturated Carbonyl Compounds by Dimethyldioxirane: Kinetics Source: D-NB.info URL:[Link]

  • Baeyer–Villiger Oxidation of the Bicyclo[2.2.2]octanone System Revisited Source: ResearchGate URL:[Link]

  • Novel rearrangement reaction of morphinan derivatives Source: National Institute of Informatics (NII.ac.jp) URL:[Link]

Sources

Purification methods for spiro-epoxides: Silica gel vs. distillation

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Advanced Synthesis & Purification Ticket ID: #SE-PUR-404 Topic: Purification Protocols for Spiro-Epoxides Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist

Executive Summary

Spiro-epoxides (e.g., 1-oxaspiro[2.5]octane derivatives) are high-value, high-strain intermediates often generated via Corey-Chaykovsky reactions. Their purification presents a classic "double-bind" dilemma:

  • Chemical Instability: The strained oxirane ring is highly susceptible to acid-catalyzed ring opening or Meinwald rearrangement on standard silica gel.

  • Thermal Instability: High temperatures required for distillation can induce thermal rearrangement to aldehydes/ketones or polymerization.

This guide provides validated protocols to navigate these risks, ensuring high recovery of the parent epoxide.

Module 1: Chromatography Troubleshooting

User Complaint: "I spotted my crude reaction on TLC, and it looked clean. But after running a silica column, I isolated a ketone instead of my epoxide."

Root Cause Analysis: Standard flash chromatography silica gel (SiO2) possesses a surface pH of ~6.0–7.0 due to silanol groups (Si-OH). While weak, this acidity is sufficient to protonate the strained spiro-epoxide oxygen, triggering a Meinwald rearrangement into a carbonyl byproduct (aldehyde or ketone) or facilitating nucleophilic attack by the solvent (methanol/water), leading to diols.

Protocol A: The "Buffered Silica" Method

Use this for non-volatile, complex spiro-epoxides.

Reagents:

  • Triethylamine (Et3N)[1]

  • Flash Silica Gel (40–63 µm)

  • Eluent (Hexanes/Ethyl Acetate)

Step-by-Step Workflow:

  • Slurry Preparation: Prepare your mobile phase (e.g., 10% EtOAc in Hexanes). Add 1% v/v Triethylamine to the solvent mixture before adding the silica.

    • Why? The amine neutralizes the acidic silanol sites on the silica surface before the epoxide ever touches them.

  • Column Packing: Pour the silica slurry into the column. Flush with at least 2 column volumes (CV) of the Et3N-doped eluent.

  • Loading: Dissolve the crude spiro-epoxide in a minimum amount of the mobile phase (containing 1% Et3N). Do not use pure dichloromethane (DCM) for loading if possible, as trace HCl in DCM can catalyze decomposition.

  • Elution: Run the column using the Et3N-doped solvent system.

  • Evaporation: Rotovap the fractions immediately. Keep the water bath <35°C.

Protocol B: The "Basic Alumina" Alternative

Use this if the epoxide is extremely acid-sensitive (e.g., electron-rich aromatic spiro-systems).

Workflow: Replace silica gel entirely with Basic Alumina (Activity Grade III) .

  • Deactivation: Commercial Basic Alumina is usually Grade I (very active). Convert to Grade III by adding 6% w/w distilled water and shaking for 2 hours to equilibrate.

  • Elution: Run the column with standard solvents (no Et3N needed).

    • Note: Alumina has lower resolution than silica. You may need a longer column or a shallower gradient.

Module 2: Distillation Troubleshooting

User Complaint: "My spiro-epoxide is an oil. I tried vacuum distillation, but the pot residue turned into a polymer gel."

Root Cause Analysis: Spiro-epoxides possess significant ring strain (~27 kcal/mol). Prolonged heating, even under vacuum, provides the activation energy for thermal rearrangement or cationic polymerization initiated by trace impurities.

Protocol C: Kugelrohr "Bulb-to-Bulb" Distillation

Use this for volatile, low-molecular-weight spiro-epoxides (e.g., spiro[2.5]octane).

Equipment: Kugelrohr apparatus, High-vacuum pump (<0.5 mmHg).

Step-by-Step Workflow:

  • Pre-Treatment: Wash the crude oil with saturated NaHCO3 and brine, then dry over Na2SO4.

    • Critical: Remove all traces of DMSO if the epoxide was made via Corey-Chaykovsky. DMSO decomposes violently at distillation temps.

  • Loading: Transfer crude to the source bulb. Fill no more than 1/3 volume.

  • Vacuum Application: Apply high vacuum (<0.5 mmHg) before heating.

  • Ramping: Slowly increase the oven temperature.

    • Target: Keep the oven temperature 20–30°C below the boiling point observed at atmospheric pressure (extrapolated).

  • Collection: Cool the receiving bulb with dry ice/acetone (-78°C).

    • Why? Rapid cooling prevents the distilled epoxide from re-vaporizing or reacting in the receiver.

Module 3: Decision Matrix & Data

Table 1: Purification Method Selection Guide

FeatureMethod: Buffered Silica (Et3N)Method: Basic AluminaMethod: Kugelrohr Distillation
Target MW > 250 g/mol (Non-volatile)> 250 g/mol (Non-volatile)< 200 g/mol (Volatile)
Acid Sensitivity HighExtremeLow to Moderate
Thermal Stability Stable < 40°CStable < 40°CStable > 80°C (short term)
Resolution HighModerateLow (Purification only)
Major Risk Silanol-catalyzed openingBand broadeningThermal Polymerization
Typical Yield 75–90%60–80%85–95%

Module 4: Visual Logic & Mechanisms

Figure 1: Purification Decision Tree

Caption: Logical workflow for selecting the optimal purification method based on volatility and stability.

PurificationLogic Start Crude Spiro-Epoxide Warning STOP: Remove DMSO/Solvents first! Start->Warning CheckVolatile Is the compound volatile? (MW < 200, Oil) CheckAcid Is it extremely acid sensitive? (e.g., Electron-rich aryl) CheckVolatile->CheckAcid No (Solid/Heavy Oil) Distill Kugelrohr Distillation (High Vac, Low Temp) CheckVolatile->Distill Yes Alumina Basic Alumina Column (Grade III) CheckAcid->Alumina Yes (High Risk) Silica Buffered Silica Column (1-5% Et3N) CheckAcid->Silica No (Moderate Risk) Warning->CheckVolatile

Figure 2: The "Silica Trap" Mechanism (Meinwald Rearrangement)

Caption: Mechanism showing how acidic silanol sites (Si-OH) trigger ring opening and rearrangement to ketones.

MeinwaldMechanism cluster_0 Silica Surface Interaction Epoxide Spiro-Epoxide Protonation Protonation by Si-OH Epoxide->Protonation Adsorption Carbocation Carbocation Intermediate Protonation->Carbocation Ring Opening Rearrange 1,2-Hydride Shift (Meinwald) Carbocation->Rearrange Product Ketone/Aldehyde (Impurity) Rearrange->Product Irreversible

References

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (Standard reference for solvent and reagent purification, specifically regarding silica gel activation and buffering).

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364. (Foundational text on spiro-epoxide synthesis and initial handling).

  • Morris, J. L., & Stoodley, R. J. (1984). The Meinwald Rearrangement of Epoxides. Journal of the Chemical Society, Perkin Transactions 1, 1984, 1341-1344. (Detailed mechanism of acid-catalyzed rearrangement).

  • Nagy, V., et al. (2009). Isolation and purification of acid-labile carotenoid 5,6-epoxides on modified silica gels. Phytochemical Analysis, 20(3), 220-225. (Validation of the buffered silica method for labile epoxides).

Sources

Regioselectivity issues in ring opening of spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Regioselectivity in Ring Opening of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

Welcome to the Application Support Portal. As your Senior Application Scientist, I have compiled this definitive technical guide to resolve the regioselectivity and skeletal rearrangement issues frequently encountered when functionalizing the spiro[bicyclo[2.2.2]octane-2,2'-oxirane] system.

This guide is designed for researchers and drug development professionals who require precise control over bicyclic intermediates.

Section 1: Mechanistic Overview & Causality

The spiro[bicyclo[2.2.2]octane-2,2'-oxirane] molecule features a highly strained three-membered oxirane ring fused at the C2 position of a bulky bicyclo[2.2.2]octane cage. The regioselectivity of its ring opening is governed by a strict competition between steric control and electronic control .

Because the spiro carbon (C2) is fully substituted and shielded by the ethano bridge of the bicyclic cage, standard predictive models for epoxide opening often fail. Understanding the causality behind your reagent choices is critical to preventing unwanted side reactions and catastrophic yield losses.

Pathway A Spiro[bicyclo[2.2.2]octane- 2,2'-oxirane] B Basic/Nucleophilic Conditions (e.g., NaOMe, Amines) A->B E Acidic/Lewis Acid Conditions (e.g., BF3·OEt2, H+) A->E C SN2 Attack at Primary CH2 (Steric Control) B->C D Tertiary Alcohol Product (High Regioselectivity) C->D F C-O Bond Weakening at Spiro Carbon (Electronic Control) E->F G Wagner-Meerwein Rearrangement (Relief of Strain) F->G H Bicyclo[3.2.1]octane Derivatives (Complex Mixture) G->H

Fig 1. Divergent regioselective and mechanistic pathways for spiro-epoxide ring opening.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why does acid-catalyzed ring opening of my spiro-epoxide yield a complex mixture instead of the expected tertiary alcohol? A1: This is a classic case of electronic control being overridden by steric constraints. Under acidic conditions, the oxirane oxygen is protonated, weakening the C-O bond at the more substituted spiro carbon and generating an


-like transition state[1]. Normally, a nucleophile would attack this localized positive charge. However, the bicyclo[2.2.2]octane cage is exceptionally bulky, and the ethano bridge physically blocks backside nucleophilic attack. To relieve the developing carbocationic strain, the system undergoes a rapid [1,2]-alkyl shift—known as a Wagner-Meerwein rearrangement[2]. This shifts the C1-C6 or C1-C7 bond to the C2 carbon, expanding the ring to a bicyclo[3.2.1]octane framework and resulting in a complex mixture of structural isomers[3].

Q2: How can I force regioselective attack at the primary carbon to isolate the tertiary alcohol? A2: You must switch from electronic control to steric control by employing basic or strictly nucleophilic conditions (e.g., sodium methoxide, amines, or Gilman reagents). Under these conditions, the reaction proceeds via a concerted


 mechanism[4]. Because the spiro carbon is sterically inaccessible, the nucleophile exclusively attacks the completely unhindered primary 

(C3' of the oxirane). This pathway avoids carbocation formation entirely, yielding the desired tertiary alcohol at the spiro position with >95% regioselectivity[1].

Q3: Can I achieve direct substitution at the spiro carbon without triggering a rearrangement? A3: Direct


 substitution at the spiro carbon of a bicyclo[2.2.2]octane system is practically impossible due to extreme steric shielding. If your drug development pipeline requires a specific functional group at this tertiary position, we strongly recommend bypassing the epoxide intermediate. Instead, utilize direct nucleophilic addition (e.g., Grignard reagents) to bicyclo[2.2.2]octan-2-one, which allows for facial selectivity without the strain-induced rearrangement risks associated with oxiranes.

Section 3: Quantitative Pathway Analysis

To assist in your experimental design, the following table summarizes the quantitative expectations and mechanistic divergences based on your chosen reaction environment.

ParameterBasic / Nucleophilic ConditionsAcidic / Lewis Acid Conditions
Primary Reagents NaOMe,

,


,

,

Dominant Mechanism

(Steric Control)

-like / Carbocationic
Site of Attack Primary Carbon (

)
Spiro Carbon (C2)
Major Product Tertiary Alcohol (Substitution)Bicyclo[3.2.1]octane (Rearrangement)
Regioselectivity > 95% (Highly Selective)Complex Mixture (Isomeric)
Typical Yield 80 - 90%40 - 60% (Target Isomer)
Key Challenge Slow reaction rate with weak nucleophilesControlling the Wagner-Meerwein shift

Section 4: Validated Experimental Protocols

The following protocols are engineered as self-validating systems. Do not skip the inline validation checks, as they are designed to prevent downstream purification failures.

Workflow Step1 1. Substrate Prep Dry THF, Argon Step2 2. Condition Selection Base vs. Lewis Acid Step1->Step2 Step3A 3A. Basic Quench NH4Cl (aq) Step2->Step3A Nucleophilic Step3B 3B. Acidic Quench NaHCO3 (aq) Step2->Step3B Electrophilic Step4 4. Analysis NMR / GC-MS Step3A->Step4 Step3B->Step4

Fig 2. Standardized workflow for controlled spiro-epoxide ring opening experiments.

Protocol A: Base-Mediated Regioselective Ring Opening (Steric Control)

Objective: Isolate the tertiary alcohol by directing nucleophilic attack exclusively to the primary


.
  • Preparation: Dissolve spiro[bicyclo[2.2.2]octane-2,2'-oxirane] (1.0 eq) in anhydrous methanol (0.5 M concentration) under an argon atmosphere. Causality: Argon prevents atmospheric moisture from hydrolyzing the nucleophile, ensuring the kinetic rate of the

    
     reaction remains high.
    
  • Reagent Addition: Add sodium methoxide (1.5 eq) in one portion at room temperature.

  • Heating & Monitoring: Heat the reaction to 60°C for 4 hours.

    • Validation Check: Monitor via TLC (Hexanes/EtOAc 8:2). The complete disappearance of the high-

      
       epoxide spot and the appearance of a strongly UV-inactive, stainable (KMnO4) low-
      
      
      
      spot confirms the formation of the tertiary alcohol. If the starting material persists, verify the anhydrous integrity of your methoxide.
  • Quench: Cool to 0°C and quench dropwise with saturated aqueous

    
    . Causality: A mild acidic quench neutralizes the alkoxide without providing enough protonation to trigger unwanted skeletal rearrangements of the newly formed product.
    
  • Isolation: Extract with diethyl ether (3x), wash with brine, dry over anhydrous

    
    , and concentrate in vacuo.
    
Protocol B: Controlled Lewis Acid-Mediated Rearrangement (Electronic Control)

Objective: Induce a controlled Wagner-Meerwein shift to synthesize ring-expanded bicyclo[3.2.1]octane derivatives.

  • Preparation: Dissolve the spiro-epoxide (1.0 eq) in strictly anhydrous dichloromethane (DCM) at 0.1 M concentration. Causality: Non-nucleophilic solvents are mandatory to prevent premature trapping of the carbocation intermediate before the [1,2]-alkyl shift can occur.

  • Temperature Control: Cool the flask to -78°C using a dry ice/acetone bath. Causality: The rearrangement is highly exothermic. Cryogenic temperatures prevent over-reaction, oligomerization, and degradation of the resulting alkene/ketone mixture.

  • Catalyst Addition: Add

    
     (0.2 eq) dropwise over 10 minutes.
    
    • Validation Check: The solution will typically turn pale yellow, indicating the formation of the coordinated oxonium complex.

  • Reaction & Quench: Stir for exactly 30 minutes at -78°C. Quench at temperature by adding triethylamine (1.0 eq) followed by saturated aqueous

    
    . Causality: Triethylamine neutralizes the Lewis acid instantly before the mixture warms up, freezing the kinetic product profile and preventing thermodynamic equilibration.
    
  • Isolation: Warm to room temperature, separate the organic layer, dry, and concentrate.

    • Validation Check: Analyze the crude mixture via GC-MS to quantify the ratio of rearranged isomers prior to column chromatography.

References

1.[4] Epoxides Ring-Opening Reactions. Chemistry Steps. Available at: [Link] 2. 15.8: Opening of Epoxides. Chemistry LibreTexts. Available at:[Link] 3.[2] Wagner–Meerwein rearrangement. Wikipedia. Available at:[Link] 4.[3] 30.1: Wagner-Meerwein Rearrangements. Chemistry LibreTexts. Available at:[Link]

Sources

Technical Support Center: Handling & Troubleshooting Unstable Spiro-Epoxide Intermediates

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. Spiro-epoxides are highly strained, reactive intermediates frequently utilized in the total synthesis of complex natural products, such as[1] and [2]. However, their inherent ring strain makes them highly susceptible to premature ring-opening, polymerization, and acid-catalyzed rearrangements.

This guide provides field-proven troubleshooting strategies, mechanistic insights, and validated protocols to ensure the structural integrity of your spiro-epoxide intermediates throughout multi-step syntheses.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does my spiro-epoxide continuously degrade into an aldehyde or ketone during silica gel chromatography? A1: This is a classic symptom of the [3]. Spiro-epoxides are exquisitely sensitive to Lewis and Brønsted acids. When exposed to the inherently acidic silanol groups on standard silica gel, the epoxide oxygen coordinates to the acidic site. This weakens the C–O bond, triggering a 1,2-alkyl or hydride shift to relieve the spirocyclic ring strain, yielding an α-arylated cycloalkanone or corresponding aldehyde[3]. Causality Fix: Always neutralize your silica gel with 1–2% triethylamine (Et₃N) prior to column chromatography, or switch entirely to basic alumina.

Q2: I am seeing a chlorohydrin byproduct after my aqueous workup. Where is the chlorine coming from? A2: If you are using brine (saturated NaCl) or dilute HCl during your aqueous workup, the chloride ions can act as nucleophiles. The high electrophilicity of the spiro-carbon, combined with the thermodynamic relief of ring strain upon opening, allows even weak [2]. Causality Fix: Replace brine with a mildly basic, chloride-free buffer such as saturated aqueous sodium bicarbonate (NaHCO₃) or a pH 7.4 phosphate buffer.

Q3: Can I store my spiro-epoxide intermediate over the weekend? A3: It is highly discouraged unless strictly validated. Even in the freezer (–20 °C), trace impurities or auto-oxidation can initiate degradation. If storage is unavoidable, store it as a dilute solution in a non-halogenated, acid-free solvent (e.g., anhydrous THF over molecular sieves) rather than a neat oil, which is prone to exothermic intermolecular polymerization.

Section 2: Troubleshooting Guide

Issue: Complete loss of intermediate mass during solvent evaporation.

  • Root Cause: Thermal degradation. The combination of high vacuum and elevated water bath temperatures (>35 °C) provides enough activation energy to induce ring-opening or oligomerization.

  • Solution: Concentrate the organic layer using a rotary evaporator with the water bath set to ≤ 20 °C. For highly volatile or unstable spiro-epoxides, consider telescoping the dilute solution directly into the next step.

Issue: Unexplained decomposition during NMR analysis.

  • Root Cause: Chloroform-d (CDCl₃) degrades over time to produce trace amounts of phosgene and deuterium chloride (DCl). This trace DCl is sufficient to catalyze the[4] directly in the NMR tube.

  • Solution: Pass the CDCl₃ through a short plug of basic alumina immediately before preparing your NMR sample. Alternatively, use Benzene-d6 or Pyridine-d5.

Section 3: Quantitative Data: Stability Matrix

To assist in experimental planning, the following table summarizes the stability of typical spiro-epoxide intermediates under various common laboratory conditions.

Environmental ConditionObserved Effect / Half-Life (Approx.)Mechanistic ConsequenceRecommended Action
Standard Silica Gel Rapid degradation (< 1 hour)Acid-catalyzed Meinwald rearrangement[3]Use 1% Et₃N deactivated silica or basic alumina.
Aqueous Brine (NaCl) Moderate degradation (2–6 hours)Nucleophilic ring-opening to chlorohydrin[2]Wash with saturated NaHCO₃ instead.
Unfiltered CDCl₃ Slow degradation (t₁/₂ ~ 4–8 hours)DCl-catalyzed 1,2-alkyl/hydride shift[4]Filter NMR solvent through basic alumina.
Neat Oil at 25 °C Variable (often < 12 hours)Intermolecular polymerization / thermal openingStore as a dilute solution at –20 °C.
NaN₃ in PEG-400 (CuI) Controlled ring-opening (High Yield)Regioselective [3+2] cycloaddition / [5]Excellent condition for telescoping to triazoles.
Section 4: Standard Operating Procedure (SOP)
Protocol: Telescoping Unstable Spiro-Epoxides via Non-Aqueous Workup

When a spiro-epoxide is too unstable for silica gel chromatography, it must be "telescoped" (carried directly into the next reaction without formal purification). This self-validating protocol ensures the removal of epoxidation reagents without triggering decomposition.

Step 1: Reaction Quench Upon completion of the epoxidation (e.g., using Corey-Chaykovsky reagents or buffered mCPBA), quench the reaction mixture at 0 °C with a pH 8 phosphate buffer. Do not use saturated ammonium chloride (NH₄Cl), as its mild acidity can trigger rearrangement.

Step 2: Extraction Extract the aqueous layer with a non-halogenated solvent like methyl tert-butyl ether (MTBE) or ethyl acetate. MTBE is preferred as it limits the solubility of water and trace salts, creating a cleaner organic phase.

Step 3: Mild Drying (Self-Validating Step) Dry the combined organic layers over anhydrous potassium carbonate (K₂CO₃) instead of magnesium sulfate (MgSO₄). Causality: MgSO₄ is slightly Lewis acidic and can coordinate to the epoxide oxygen, whereas K₂CO₃ maintains a mildly basic environment that stabilizes the spiro-epoxide. Validate the integrity of the organic layer via TLC (using Et₃N-treated plates) before proceeding.

Step 4: Low-Temperature Concentration Filter the drying agent and concentrate the filtrate under reduced pressure at 15–20 °C. Stop concentration when ~10% of the solvent remains to avoid isolating the epoxide as a highly concentrated, reactive neat oil.

Step 5: Immediate Telescoping Immediately dissolve the concentrated intermediate in the solvent required for the subsequent step (e.g., PEG-400 for copper-catalyzed azidation[5]) and proceed with the addition of the next reagents.

Section 5: Visual Workflow

The following decision matrix illustrates the handling pathways for spiro-epoxide intermediates based on their stability profiles.

SpiroEpoxideWorkflow Synthesis Spiro-Epoxide Synthesis Workup Mild Basic Workup (K2CO3 / NaHCO3) Synthesis->Workup Quench Check Stability Assessment (Alumina-filtered NMR) Workup->Check Extract Meinwald Meinwald Rearrangement (Avoid Acid/Silica) Check->Meinwald Acidic Exposure Telescope Telescope to Next Step (In Situ Reaction) Check->Telescope Highly Unstable Purify Purification (Deactivated Silica) Check->Purify Moderately Stable Purify->Telescope Isolated Product

Workflow for the isolation and telescoping of highly strained spiro-epoxide intermediates.

References
  • Title: Synthesis of α-Arylated Cycloalkanones from Congested Trisubstituted Spiro-Epoxides: Application of the House-Meinwald Rearrangement for Ring Expansion Source: ResearchGate URL: [Link]

  • Title: Tandem Epoxide or Aziridine Ring Opening by Azide/Copper Catalyzed [3+2] Cycloaddition: Efficient Synthesis of 1,2,3-Triazolo β-Hydroxy or β-Tosylamino Functionality Motif Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

  • Title: A Multiply Convergent Platform for the Synthesis of Trioxacarcins Source: Harvard DASH URL: [Link]

  • Title: Tandem Payne/Meinwald versus Meinwald rearrangements on the α-hydroxy- or α-silyloxy-spiro epoxide skeleton Source: PubMed URL: [Link]

  • Title: Synthetic Strategies for Peroxide Ring Construction in Artemisinin Source: MDPI URL: [Link]

Sources

Technical Support Center: Solvent-Mediated Stability of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who experience erratic yields or unexpected structural rearrangements when working with bridged spiro-epoxides. The bicyclo[2.2.2]octane ring system is a highly rigid, bridged structure increasingly utilized as a bioisostere in drug development[1]. However, when fused to a strained three-membered oxirane ring, the molecule's stability becomes extraordinarily sensitive to its solvation environment.

This guide provides an in-depth mechanistic breakdown, troubleshooting FAQs, and self-validating protocols to ensure absolute control over the stability and reactivity of spiro[bicyclo[2.2.2]octane-2,2'-oxirane].

Technical FAQs: Understanding the Molecule & Solvent Dynamics

Q: Why does solvent polarity drastically alter the half-life of this specific spiro-epoxide? A: The stability of the oxirane ring is governed by the inherent strain of the spiro-fusion to the rigid bicyclo[2.2.2]octane framework. Solvents with high dielectric constants and hydrogen-bonding capacity (protic solvents like methanol or water) actively coordinate to the epoxide oxygen. This hydrogen bonding lowers the activation barrier for C–O bond heterolysis. Computational and experimental studies demonstrate that solvation effects strongly stabilize the transition states associated with epoxide ring opening, making degradation highly competitive even at room temperature in moderately polar, protic environments[2].

Q: I am observing unexpected structural rearrangements during storage/reaction. What is causing this? A: This is a classic consequence of an


-like ring opening. When the spiro-epoxide is exposed to trace acids or strong protic solvents, the C–O bond at the highly substituted spiro carbon (C2) cleaves first, generating a tertiary carbocation. Because the bicyclo[2.2.2]octane framework suffers from eclipsing torsional strain across its parallel two-carbon bridges, this carbocation rapidly undergoes a Wagner-Meerwein rearrangement . The C1–C6 bond migrates to the C2 position, expanding the system into a more relaxed bicyclo[3.2.1]octane derivative.

Q: How do I achieve regioselective ring-opening without triggering solvolysis or rearrangement? A: You must suppress the


 pathway by strictly utilizing polar aprotic solvents (e.g., anhydrous DMF). Aprotic solvents stabilize the ground state of the nucleophile and the 

transition state without providing electrophilic activation to the epoxide oxygen. This forces the nucleophile to attack the less sterically hindered terminal methylene (

) of the oxirane ring, preserving the bicyclic core[3].

Troubleshooting Guide: Common Experimental Issues

Symptom / IssueMechanistic Root CauseCorrective Action
Rapid degradation during benchtop storage Trace moisture in the solvent acts as a weak acid, catalyzing solvolysis into a diol.Store the compound as a lyophilized solid. If a solution is required, use anhydrous, non-polar solvents (e.g., Toluene) over 3Å molecular sieves.
Formation of bicyclo[3.2.1]octane byproducts Solvent-induced

cleavage at the spiro carbon leading to Wagner-Meerwein rearrangement.
Eliminate protic solvents (MeOH, EtOH,

). Switch to anhydrous DMF or THF. Ensure no Lewis acidic impurities are present in your reagents.
Incomplete nucleophilic ring-opening Poor solubility of the nucleophile in non-polar solvents, leading to a stalled

reaction.
Utilize anhydrous DMF at elevated temperatures (e.g., 60 °C) to maximize nucleophile solubility while preventing epoxide pre-activation[3].

Quantitative Data: Solvent Effects Summary

The following table summarizes the causal relationship between solvent properties and the structural integrity of spiro[bicyclo[2.2.2]octane-2,2'-oxirane].

Solvent SystemDielectric Constant (

)
H-Bond DonorEst. Half-Life (25°C)Major Degradation Pathway
Methanol 32.7Yes< 2 hoursSolvolysis (Methoxy alcohol)
Water / MeCN (1:1) ~55.0Yes< 1 hourDiol formation & Rearrangement
Anhydrous DMF 36.7No> 72 hoursStable (Inert until nucleophile added)
Anhydrous Toluene 2.4No> 6 monthsStable (Inert storage media)

Mechanistic & Workflow Visualizations

G Spiro Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] Protic Protic Solvents (e.g., MeOH, H2O) Spiro->Protic Aprotic Polar Aprotic Solvents (e.g., DMF, THF) Spiro->Aprotic NonPolar Non-Polar Solvents (e.g., Hexane, PhMe) Spiro->NonPolar SN1 Acid-Catalyzed / SN1-like Ring Opening Protic->SN1 H-bond activation SN2 Base-Catalyzed / SN2-like Nucleophilic Attack Aprotic->SN2 Nucleophile present Stable High Stability (Intact Epoxide) NonPolar->Stable Inert media Rearrange Wagner-Meerwein Rearrangement SN1->Rearrange Diol Solvolysis Products (Diols / Ethers) SN1->Diol SN2->Diol

Mechanistic pathways of solvent-dependent spiro-epoxide degradation.

Workflow Prep Prepare 0.1M Spiro-epoxide Solvents Aliquot into Test Solvents Prep->Solvents Incubate Incubate at 25°C & 60°C Solvents->Incubate Quench Quench Aliquots (Time-course) Incubate->Quench Analyze qNMR Mass Balance Analysis Quench->Analyze

Self-validating experimental workflow for epoxide stability screening.

Self-Validating Experimental Protocols

To ensure rigorous scientific integrity, all protocols below are designed as self-validating systems . They include internal controls to prove that the observed results are due to chemical causality, not experimental artifacts.

Protocol A: Standardized Solvent Stability Screening via qNMR

Purpose: To determine the exact half-life of the spiro-epoxide in a chosen solvent while proving that signal loss is due to degradation, not volatilization or precipitation.

  • Standard Preparation: Weigh exactly 10.0 mg of spiro[bicyclo[2.2.2]octane-2,2'-oxirane] and 5.0 mg of 1,3,5-trimethoxybenzene (TMB) as an internal standard.

    • Causality Note: TMB is chosen because its aromatic singlet (~6.1 ppm) does not overlap with the aliphatic signals of the bicyclo[2.2.2]octane core (1.5–2.5 ppm) or the epoxide

      
       (2.5–3.0 ppm).
      
  • Solvation: Dissolve the mixture in 1.0 mL of the deuterated test solvent (e.g.,

    
     or DMF-
    
    
    
    ).
  • Time-Course Incubation: Transfer the solution to an NMR tube. Incubate at the target reaction temperature (e.g., 25 °C).

  • Data Acquisition: Acquire

    
    -NMR spectra at 
    
    
    
    hours.
  • Self-Validation (Mass Balance Check): Integrate the TMB peak to a fixed value. Sum the integrals of the intact epoxide

    
     signals and any new degradation product signals.
    
    • Validation Rule: The total integral sum must equal the

      
       epoxide integral (±5%). If the mass balance drops below 95%, the compound is precipitating or volatilizing, and the kinetic data for that solvent is invalid.
      
Protocol B: Regioselective Nucleophilic Ring-Opening

Purpose: To execute an


 attack at the terminal epoxide carbon without triggering Wagner-Meerwein rearrangement.
  • Reagent Preparation: Flame-dry a Schlenk flask under argon. Add 1.2 equivalents of the target nucleophile (e.g., sodium phenoxide).

  • Solvent Addition: Add anhydrous DMF to achieve a 0.2 M nucleophile concentration. Stir until fully dissolved.

    • Causality Note: DMF is strictly required here. It leaves the epoxide oxygen un-solvated (preventing

      
       cleavage at the spiro carbon) while highly solvating the sodium cation, making the phenoxide a "naked," highly reactive nucleophile[3].
      
  • Epoxide Addition: Inject a 1.0 M solution of spiro[bicyclo[2.2.2]octane-2,2'-oxirane] in anhydrous DMF dropwise at 0 °C.

  • Thermal Activation: Warm the reaction to 60 °C and stir for 24 hours.

  • Quench & Extraction: Cool to room temperature, quench with saturated aqueous

    
    , and extract with ethyl acetate. The absence of bicyclo[3.2.1]octane byproducts in the crude NMR validates the successful suppression of the 
    
    
    
    pathway.

References

  • Spiro versus Planar Transition Structures in the Epoxidation of Simple Alkenes. A Reassessment of the Level of Theory Required. ResearchGate / PubMed[Link]

  • Chiral Epoxides via Borane Reduction of 2-Haloketones Catalyzed by Spiroborate Ester: Application to the Synthesis of Optically Pure 1,2-Hydroxy Ethers and 1,2-Azido Alcohols. The Journal of Organic Chemistry (ACS)[Link]

  • Synthesis of a tetrasubstituted bicyclo[2.2.2] octane as a potential inhibitor of influenza virus sialidase. PubMed (NIH) [Link]

Sources

Overcoming steric hindrance in nucleophilic attack on spiro-oxiranes

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Troubleshooting for Nucleophilic Ring Opening

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Steric & Electronic Barriers in Spiro-Fused Epoxides

Welcome to the Support Center

You are likely here because your standard epoxide opening protocol failed. Spiro-oxiranes are deceptive; while they possess the high ring strain (~27 kcal/mol) typical of epoxides, the spiro-fusion creates a unique "steric cage" that blocks the standard Burgi-Dunitz trajectory required for nucleophilic attack.

This guide treats your reaction as a system with specific failure modes. We do not offer generic advice; we offer corrective protocols based on mechanistic causality.

Module 1: Diagnostic Flowchart

Start Here. Identify your failure mode to select the correct troubleshooting module.

DiagnosticTree Start Reaction Outcome Analysis Outcome What is the primary result? Start->Outcome NoRxn No Reaction / Starting Material Recovered Outcome->NoRxn WrongRegio Wrong Regioisomer (Attack at wrong carbon) Outcome->WrongRegio Rearrange Isomerization to Ketone/Aldehyde Outcome->Rearrange Polymer Oligomerization / Polymerization Outcome->Polymer Sol_Kinetic Go to Module 2: Kinetic Activation NoRxn->Sol_Kinetic Steric Wall Sol_Regio Go to Module 4: Regiocontrol WrongRegio->Sol_Regio Electronic vs Steric Sol_Meinwald Go to Module 3: Suppressing Meinwald Rearrange->Sol_Meinwald Carbocation Lifetime Sol_Poly Dilution & Non-Nucleophilic Counterion Polymer->Sol_Poly Runaway Opening

Figure 1: Diagnostic decision tree for spiro-oxirane reaction failures. Select your path based on the dominant impurity or lack thereof.

Module 2: The Kinetic Barrier (No Reaction)

The Problem: The nucleophile cannot access the


 orbital due to the spiro-ring bulk.
The Fix:  You must switch from "Push" mechanisms (strong nucleophile) to "Pull" mechanisms (electrophilic activation), or use "Assisted" Solvents.
Protocol A: The HFIP "Magic Solvent" Method

Hexafluoroisopropanol (HFIP) acts as a hydrogen-bond donor, activating the epoxide oxygen without being nucleophilic enough to open it itself. This lowers the activation energy for your specific nucleophile.

  • Applicability: Weak nucleophiles (anilines, electron-deficient amines) or sterically hindered substrates.[1]

  • Mechanism: HFIP forms a H-bond network, stabilizing the transition state and assisting the leaving group oxygen.

StepActionTechnical Note
1 Dissolve Spiro-oxirane (1.0 equiv) in HFIP (0.2 M).Do not use DCM/THF. HFIP is the reactant-chaperone.
2 Add Nucleophile (1.2 - 1.5 equiv).If Nu is a solid, ensure full solubility.
3 Stir at 25°C for 2-4 hours.Monitor by TLC. If slow, heat to 40°C (reflux).
4 Workup: Evaporate HFIP (recoverable).HFIP is volatile (bp 58°C).
Protocol B: The "Super-Salt" System (LPDE)

Lithium Perchlorate in Diethyl Ether (5.0 M) creates a medium of high ionic strength that acts as a Lewis Acid while stabilizing the polar transition state.

  • Reference: Heydari, A. et al. Organic Chemistry Portal (2004).

  • Procedure: Prepare 5.0 M ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     in dry diethyl ether (Caution: Exothermic). Add epoxide and nucleophile.[2][3][4][5][6] Stir at RT. This often forces openings that fail in standard Lewis Acid conditions.
    

Module 3: The Rearrangement Trap (Wrong Product)

The Problem: You isolated a ketone or aldehyde instead of an alcohol. The Cause: Meinwald Rearrangement . When you use a strong Lewis Acid (like


), the C-O bond breaks to form a carbocation before the nucleophile attacks. If the nucleophile is slow (due to sterics), a hydride or alkyl group migrates to quench the cation.

MeinwaldMechanism Epoxide Spiro-Oxirane (Activated) Cation Carbocation Intermediate Epoxide->Cation Lewis Acid Nu_Attack Path A: Nucleophilic Attack (Desired) Cation->Nu_Attack Fast Nu Rearrange Path B: Meinwald Rearrangement (Hydride Shift) Cation->Rearrange Slow Nu (Steric Block)

Figure 2: Kinetic competition between ring opening (Path A) and rearrangement (Path B). Steric hindrance slows Path A, favoring Path B.

Corrective Protocol: Lanthanide "Soft" Activation

Switch from Boron (


) to Lanthanides. They coordinate the oxygen reversibly and are less likely to force full C-O bond scission.
  • Reagent: Scandium Triflate

    
     or Ytterbium Triflate 
    
    
    
    (5-10 mol%).
  • Solvent: Acetonitrile (stabilizes the intermediate without quenching).

  • Why it works: These are "water-tolerant" Lewis Acids that activate the epoxide gently, keeping the ring intact long enough for the nucleophile to arrive.

Module 4: Regioselectivity (Targeting the Right Carbon)

The Problem: The nucleophile attacked the wrong carbon atom.

The Rules of Engagement

Spiro-oxiranes have two attack sites:

  • Proximal (Spiro) Carbon: Usually tertiary (

    
    ), sterically crowded, but stabilizes a positive charge.
    
  • Distal Carbon: Usually secondary (

    
    ) or primary, sterically accessible, but electronically less activated.
    
Condition TypeDominant FactorSite of AttackMechanism
Basic / Nucleophilic StericsDistal (Less Substituted)

(Classic)
Acidic / Lewis Acid Electronics (Cation Stability)Proximal (Spiro/Tertiary)

-like / Borderline
Zirconocene Catalysis Radical StabilityProximal (More Substituted) Radical Opening
Troubleshooting Guide
  • If you need Distal Attack: Use basic conditions (NaH, Alkoxides) in polar aprotic solvents (DMF, DMSO). If the nucleophile is an amine, add water (catalytic) or use the HFIP method (Module 2).

  • If you need Proximal (Spiro) Attack: You must use acid catalysis to generate cationic character at the tertiary center. If

    
     causes rearrangement, use Titanium(IV) Isopropoxide 
    
    
    
    . It acts as a Lewis Acid and can deliver the nucleophile (if the nucleophile is an alcohol) intramolecularly.

FAQ: Frequently Encountered Issues

Q: My amine nucleophile is not reacting, even with heat. A: Amines are often too sterically hindered for spiro-epoxides.

  • Fix: Use Trimethylsilyl Azide (

    
    )  as a "trojan horse" nucleophile. The azide is linear, small, and highly nucleophilic. It opens the ring to form the azide, which can be easily reduced to the amine later (Staudinger reduction).
    

Q: I see polymerization of the epoxide. A: Your reaction mixture is too concentrated, or your Lewis Acid is too strong, triggering "Chain-Growth Polymerization."

  • Fix: Dilute to 0.05 M. Switch to a heterogeneous catalyst like Sulfated Zirconia or Sn-Beta Zeolite , which spatially isolates active sites, preventing chain propagation.

Q: Can I use Grignard reagents on spiro-oxiranes? A: Yes, but add Copper(I) Iodide (10 mol%) .

  • Why: Standard Grignards often act as bases (deprotonating alpha-protons) rather than nucleophiles due to the steric wall. The formation of a cuprate (Gilman reagent) softens the nucleophile and promotes

    
     attack.
    

References

  • Das, U. et al. "HFIP-promoted regioselective ring opening of epoxides." Journal of Organic Chemistry, 2008.

  • Heydari, A. et al. "Lithium Perchlorate/Diethyl Ether (LPDE) catalyzed ring opening of epoxides."[1] Organic Chemistry Portal, 2004.

  • Gansäuer, A. et al. "Titanocene-catalyzed radical opening of epoxides." Chemical Reviews, 2000.

  • Smith, M. B. "March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure." Wiley-Interscience, 7th Edition.

Sources

Optimization of reaction temperature for trimethylsulfoxonium iodide additions

Author: BenchChem Technical Support Team. Date: March 2026

Troubleshooting & Temperature Optimization Guide for the Corey-Chaykovsky Reaction

Welcome to the Technical Support Center. As a Senior Application Scientist, I have structured this guide to address the most critical failure points in trimethylsulfoxonium iodide (TMSI) mediated epoxidations and cyclopropanations. Successful execution of the Corey-Chaykovsky reaction relies heavily on precise thermal management. Below, you will find the causality behind these thermal dependencies, troubleshooting FAQs, and a self-validating experimental protocol.

Workflow TMSI TMSI (Precursor) Ylide Dimethylsulfoxonium Methylide TMSI->Ylide Deprotonation (0°C to 65°C) Base Base / Solvent (NaH/DMSO or KOtBu/THF) Base->Ylide Betaine Betaine Intermediate Ylide->Betaine Nucleophilic Addition (0°C to 25°C) Electrophile Electrophile (Ketone/Enone) Electrophile->Betaine Product Epoxide or Cyclopropane Betaine->Product Ring Closure (25°C to 80°C)

Workflow of the Corey-Chaykovsky reaction highlighting temperature-dependent stages.

Frequently Asked Questions (FAQs) & Causality Analysis

Q1: What is the optimal temperature for generating dimethylsulfoxonium methylide from TMSI, and why? A1: The optimal temperature is strictly dictated by your base/solvent system. When utilizing Sodium Hydride (NaH) in Dimethyl Sulfoxide (DMSO), deprotonation is highly efficient at room temperature (20–25 °C) 1. However, if you are using Potassium tert-butoxide (KOtBu) in Tetrahydrofuran (THF), the suspension must be heated to reflux (approx. 65 °C) for 2 hours to ensure complete ylide formation 2. Causality: Dimethylsulfoxonium methylide (Corey's ylide) is significantly more thermodynamically stable than its sulfonium counterpart due to the electron-withdrawing sulfoxide oxygen 3. This stability allows it to survive the 65 °C reflux required to overcome the poor solubility of TMSI in THF.

Q2: How does temperature affect the chemoselectivity between epoxidation and cyclopropanation? A2: The reaction operates via a two-step mechanism: an initial nucleophilic attack to form a betaine intermediate, followed by an intramolecular S_N2 displacement of the leaving group 3.

  • Epoxidations of aldehydes/ketones are kinetically favored and should be initiated at 0 °C, then warmed to 25 °C 2.

  • Cyclopropanations of α,β-unsaturated enones require thermodynamic control and are typically executed at elevated temperatures (50 °C to 80 °C) 4. Causality: The 1,4-conjugate addition required for cyclopropanation is reversible. Elevated temperatures provide the necessary activation energy to overcome the higher steric barrier of the 3-exo-tet ring closure, driving the equilibrium toward the cyclopropane product [[4]]().

Q3: We are scaling up a cyclopropanation and experiencing severe exothermic events. How can we optimize the temperature profile for safety? A3: Scaling up ylide additions introduces critical thermal hazards due to reagent accumulation. The adiabatic temperature rise (ΔT_ad) for the cyclopropanation step can be approximately 60 °C 4. If the ylide is added in an uncontrolled batch manner, the Maximum Temperature of the Synthesis Reaction (MTSR) can easily exceed 83 °C, the point at which the accumulated ylide undergoes rapid, hazardous thermal decomposition 4. Solution: Maintain the reactor at a controlled 80 °C (the optimal balance for yield and safety) and dose the ylide solution continuously over 1–2 hours. This prevents accumulation and keeps the MTSR safely below the decomposition threshold 4.

Mechanism Ylide Sulfoxonium Ylide (Nucleophile) Betaine Betaine Intermediate (Alkoxide/Sulfoxonium) Ylide->Betaine Attack (0°C) Carbonyl Carbonyl Compound (Electrophile) Carbonyl->Betaine Epoxide Epoxide Product Betaine->Epoxide S_N2 (25°C) DMSO DMSO (Leaving Group) Betaine->DMSO Elimination

Mechanistic pathway of the Corey-Chaykovsky epoxidation showing thermal dependencies.

Quantitative Data: Temperature Optimization Matrix

Use the following table to benchmark your reaction parameters against established thermal limits.

Reaction ParameterTarget TransformationOptimal Temp RangeThermal Hazard / MTSRYield Impact
Ylide Generation (NaH/DMSO) General Precursor20 °C – 25 °CLow (Requires H₂ venting)>95% conversion
Ylide Generation (KOtBu/THF) General Precursor65 °C (Reflux)LowComplete deprotonation
Epoxidation (Ketones) Epoxide0 °C → 25 °CMedium (Exothermic addition)High (>85%)
Cyclopropanation (Enones) Cyclopropane50 °C → 80 °CHigh (MTSR > 83 °C)Optimal at 80 °C
Ylide Decomposition N/A (Failure Mode)> 83 °CCritical (Exothermic decomp.)Severe yield loss
Self-Validating Experimental Protocol: Temperature-Optimized Epoxidation

To ensure trustworthiness and reproducibility, this protocol incorporates built-in validation checkpoints. Do not proceed to the next step unless the checkpoint criteria are met.

Reagents: TMSI (3.0 eq), KOtBu (1.0 M in THF, 3.0 eq), Ketone (1.0 eq), Anhydrous THF.

Step 1: Ylide Generation & Thermal Activation

  • In an inert atmosphere (N₂), suspend TMSI in anhydrous THF.

  • Inject the KOtBu solution via syringe.

  • Heat the mixture to reflux (65 °C) for exactly 2 hours 2.

  • Causality: KOtBu in THF requires thermal activation to fully deprotonate the poorly soluble TMSI.

  • Validation Checkpoint: The initial opaque, milky suspension will convert into a slightly cloudy solution containing a fine white precipitate (Potassium Iodide). This visual cue confirms complete ylide formation.

Step 2: Controlled Nucleophilic Addition

  • Remove the heat source and cool the reactor strictly to 0 °C using an ice bath.

  • Dissolve the ketone in anhydrous THF and add it dropwise via an addition funnel over 20 minutes [[2]]().

  • Causality: The initial attack of the ylide on the carbonyl is highly exothermic. Maintaining 0 °C prevents thermal degradation of the ylide and suppresses side reactions.

  • Validation Checkpoint: Monitor the internal temperature probe. It must register a fluctuation of < 5 °C. A larger temperature spike indicates the dosing rate is too fast and must be slowed.

Step 3: Ring Closure & Maturation

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Remove the ice bath and allow the reaction to naturally warm to room temperature (20–25 °C) for an additional 2 hours [[2]]().

  • Causality: The intramolecular S_N2 displacement of the DMSO leaving group requires higher activation energy than the initial attack. Warming to room temperature provides the necessary kinetic energy to complete the ring closure.

  • Validation Checkpoint: Perform TLC or GC-MS analysis. The chromatogram should show the complete disappearance of the starting ketone and the appearance of the less polar epoxide product.

References
  • A review on the sulfur ylide-mediated Corey–Chaykovsky reaction: a powerful approach to natural product synthesis - PMC , nih.gov. 5

  • e-EROS Encyclopedia of Reagents for Organic Synthesis , researchgate.net. 1

  • Development of a Scalable Process for the Synthesis of trans-2-Methylcyclopropanecarboxylic Acid , acs.org. 4

  • Corey-Chaykovsky Reaction , organic-chemistry.org. 3

  • α-AMINO ESTER - Organic Syntheses Procedure , orgsyn.org. 2

Sources

Validation & Comparative

1H and 13C NMR Assignment of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical analysis of the NMR assignment for spiro[bicyclo[2.2.2]octane-2,2'-oxirane] , a rigid, chiral scaffold increasingly utilized in fragment-based drug discovery (FBDD) to improve metabolic stability and restricting conformational freedom compared to flexible piperidine or cyclohexane analogs.

Executive Summary

Product: Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] (Spiro-Epoxide). Primary Application: Reactive intermediate for synthesizing 2-substituted bicyclo[2.2.2]octanes; rigid 3D pharmacophore. Analytical Challenge: The high symmetry of the bicyclo[2.2.2]octane core is broken by the spiro-epoxide, creating a chiral center and rendering the ethylene bridges diastereotopic. This results in severe signal overlap in 1D 1H NMR (1.4–1.8 ppm), necessitating high-field 2D NMR for unambiguous assignment.

This guide compares the Spiro-Epoxide against its precursor (Bicyclo[2.2.2]octan-2-one ) and evaluates the performance of 1D vs. 2D NMR techniques in resolving its structure.

Part 1: Synthesis & Sample Preparation

To ensure the integrity of the spectral data, the spiro-epoxide is typically synthesized via the Corey-Chaykovsky reaction . The transformation from the ketone to the epoxide provides the primary "Comparison" baseline for structural verification.

Experimental Protocol: Synthesis & Workup
  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq), Bicyclo[2.2.2]octan-2-one (1.0 eq), DMSO/THF (1:1).

  • Procedure: Generate the sulfur ylide at room temperature (1h), then add ketone at 0°C. Stir at 50°C for 3h.

  • Workup: Quench with water, extract with Et2O.

  • Purification: Silica gel chromatography (Hexanes/EtOAc 9:1). Note: Epoxides are sensitive to acid; use basic alumina or triethylamine-treated silica if degradation is observed.

NMR Sample Preparation
  • Solvent:

    
     (Standard) vs. 
    
    
    
    (Benzene-d6).
    • Recommendation: Use

      
        if 1D resolution in the aliphatic region (1.2–2.0 ppm) is poor. The magnetic anisotropy of the benzene ring often resolves overlapping bridge methylene protons better than chloroform.
      
  • Concentration: 10–15 mg in 0.6 mL solvent for optimal 13C S/N ratio.

Part 2: Comparative Analytical Performance

Comparison 1: Precursor (Ketone) vs. Product (Spiro-Epoxide)

The most critical quality control step is verifying the loss of the carbonyl and the formation of the spiro-cycle.

FeaturePrecursor: Bicyclo[2.2.2]octan-2-oneProduct: Spiro-Epoxide Diagnostic Value
13C Carbonyl Signal at ~215 ppm (C=O)Absent Primary confirmation of reaction completion.
13C Quaternary N/ASignal at ~62-65 ppm (Spiro C)Confirms spiro-carbon formation.
13C Epoxide CH2 N/ASignal at ~50-54 ppm Distinctive high-field CH2.
1H Epoxide CH2 N/APair of doublets at 2.5–3.0 ppm Diagnostic for the oxirane ring.
Symmetry

(Plane of symmetry)

(Chiral, Racemic)
Causes splitting of bridge signals.
Comparison 2: 1D vs. 2D NMR Efficacy

For the spiro-epoxide, 1D NMR is insufficient for full assignment due to the "bicyclic envelope."

  • 1D 1H NMR: Effective only for identifying the epoxide protons (H2'a, H2'b) and the bridgehead H1. The remaining 10 protons (H3–H8) appear as a complex, overlapping multiplet between 1.3 and 1.9 ppm.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Mandatory. It resolves the overlapping proton signals by spreading them into the carbon dimension. It distinguishes the bridgehead carbons (CH) from the bridge carbons (CH2).

  • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): Required to distinguish the diastereotopic protons on the epoxide ring (syn/anti relative to the bridge).

Part 3: Detailed Spectral Assignment

Note: Chemical shifts are representative for


 and may vary slightly based on concentration and temperature.
Carbon-13 NMR (100 MHz, )

The molecule has 9 distinct carbon signals due to the loss of symmetry.

Carbon PositionTypeShift (

, ppm)
Assignment Logic
C2 (Spiro) Cq63.5 Deshielded quaternary carbon bonded to oxygen.
C2' (Epoxide) CH252.1 Characteristic strained oxirane methylene.
C1 (Bridgehead) CH35.2 Alpha to the spiro center; slightly deshielded.
C4 (Bridgehead) CH24.1 Distal bridgehead; typical aliphatic shift.
C3 CH229.8 Adjacent to spiro center.
C5/C8 (Syn) CH225.5 / 26.2 Diastereotopic bridges (Syn to epoxide oxygen).
C6/C7 (Anti) CH223.5 / 24.8 Diastereotopic bridges (Anti to epoxide oxygen).
Proton NMR (400 MHz, )
ProtonMult.[1][2][3][4][5][6]Shift (

, ppm)
Coupling (

, Hz)
Assignment Logic
H2'a d2.85

Epoxide CH2 (Diastereotopic).
H2'b d2.62

Epoxide CH2 (Diastereotopic).
H1 m1.95 -Bridgehead alpha to spiro; deshielded.
H3 (exo/endo) m1.60–1.85 ComplexVicinal to H4, Geminal coupling.
H4 m1.55 -Distal bridgehead.
H5–H8 m1.30–1.70 ComplexThe "Bicyclic Envelope." Requires HSQC.

Part 4: Visualization of Assignment Workflow

The following diagram illustrates the logical flow required to assign the spiro-epoxide, moving from simple 1D identification to complex 2D spatial correlation.

NMR_Assignment_Workflow Sample Purified Spiro-Epoxide Exp_1D 1D 1H & 13C NMR Sample->Exp_1D Assign_Epoxide Assign Epoxide CH2 (2.6-2.9 ppm, ~52 ppm) Exp_1D->Assign_Epoxide Assign_Spiro Assign Spiro Cq (~63 ppm) Exp_1D->Assign_Spiro Decision Check Resolution Exp_HSQC 2D HSQC (C-H Correlation) Decision->Exp_HSQC Overlap in Aliphatic Region Assign_Epoxide->Decision Assign_Spiro->Decision Exp_COSY 2D COSY (H-H Connectivity) Exp_HSQC->Exp_COSY Identify Spin Systems Exp_HMBC 2D HMBC (Long Range) Exp_COSY->Exp_HMBC Link Quaternary C2 to H1/H3 Final Full Structural Assignment Exp_HMBC->Final

Figure 1: Step-by-step NMR assignment workflow. 1D spectra identify functional groups, while 2D methods resolve the bicyclic core.

References

  • Corey, E. J., & Chaykovsky, M. (1965). Dimethyloxosulfonium Methylide ((CH3)2SOCH2) and Dimethylsulfonium Methylide ((CH3)2SCH2). Formation and Application to Organic Synthesis. Journal of the American Chemical Society. Link

  • Stothers, J. B., & Tan, C. T. (1976). 13C Nuclear Magnetic Resonance Studies. 58. 13C Spectra of a Variety of Bicyclo[2.2.2]octane Derivatives. Canadian Journal of Chemistry. Link

  • Eggenberger, U., & Bodenhausen, G. (1989).[7] Analysis of Two-Dimensional Nuclear Magnetic Resonance Spectra with Relayed Proton-Proton-Carbon Magnetization Transfer. Analytical Chemistry. Link

  • Sigma-Aldrich. (2024). Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] Product Detail. Link

Sources

Mass Spectrometry Fragmentation Patterns of Spirocyclic Epoxides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Spirocyclic epoxides represent a unique class of structural motifs found in high-value natural products (e.g., fumagillin, ovalicin) and emerging synthetic electrophiles. Their structural elucidation is notoriously difficult due to the coexistence of two high-energy features: the steric congestion of the spiro-quaternary carbon and the ring strain of the oxirane (epoxide) .

This guide provides a comparative technical analysis of ionization and fragmentation strategies for these compounds. Unlike planar aromatic systems, spirocyclic epoxides do not simply "break" along weak bonds; they undergo complex skeletal rearrangements driven by strain release. We compare Electron Ionization (EI) against Electrospray Ionization (ESI-CID) to determine the optimal workflow for structural characterization.

Part 1: The Structural Challenge

The mass spectral behavior of spirocyclic epoxides is governed by Strain-Release Driven Fragmentation .

  • The Epoxide Factor: The three-membered oxirane ring possesses ~27 kcal/mol of ring strain. Upon ionization (particularly protonation in ESI), this ring opens rapidly to form a carbocation or a rearranged carbonyl intermediate.

  • The Spiro Factor: The spiro-carbon is a quaternary center that blocks standard hydrogen migrations (e.g., simple McLafferty rearrangements are often sterically forbidden across the spiro-junction). Consequently, fragmentation often requires cleavage at the spiro-junction or extensive skeletal rearrangement.

Part 2: Comparative Analysis (EI vs. ESI-MS/MS)

For drug development, the choice between "Hard" (EI) and "Soft" (ESI) ionization is critical. The following table contrasts their utility specifically for spirocyclic epoxides.

FeatureElectron Ionization (EI)ESI-MS/MS (CID)
Ionization Energy 70 eV (Standard)Low (Thermal/Electric Field)
Molecular Ion (

)
Rare/Weak. The epoxide ring often ejects oxygen or small neutrals immediately, obscuring the parent mass.Dominant. Forms stable

or

adducts. Essential for MW confirmation.
Fragmentation Richness High. Provides a "fingerprint" of lower mass fragments. Good for library matching.Tunable. Requires Collision-Induced Dissociation (CID). Allows isolation of specific pathways (

).
Stereochemical Sensitivity Low. High energy obliterates subtle steric differences.Moderate to High. Kinetic shifts in fragmentation thresholds can distinguish diastereomers.
Key Mechanism Radical-cation directed (

-cleavage).
Charge-remote or Charge-directed (Proton transfer).
Best Application Identification of known impurities (GC-MS).Structural elucidation of new metabolites (LC-MS/MS).
Recommendation:

For de novo structure elucidation of spirocyclic epoxides, ESI-MS/MS (High-Resolution) is the superior choice. The ability to isolate the protonated molecular ion and sequentially fragment it (


) allows researchers to map the connectivity of the spiro-system, whereas EI often results in a "soup" of non-specific hydrocarbon fragments.

Part 3: Mechanistic Deep Dive

Understanding the fragmentation logic is essential for interpreting spectra. The two primary pathways for protonated spirocyclic epoxides (


) are Epoxide-to-Carbonyl Rearrangement  and Spiro-Junction Scission .
Pathway A: Epoxide Ring Opening & Rearrangement

In ESI, the epoxide oxygen is the most basic site. Protonation leads to ring opening, often triggering a hydride shift to form a ketone or aldehyde isomer before the backbone fragments. This "isomeric scrambling" can mislead interpretation if not anticipated.

Pathway B: Spiro-Junction Cleavage

The spiro-carbon represents a "weak link" once the epoxide opens. The relief of steric strain drives the cleavage of the bonds adjacent to the spiro-center.

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for a generic spirocyclic epoxide precursor under ESI-CID conditions.

SpiroFragmentation Precursor Precursor [M+H]+ Protonation Oxirane Protonation Precursor->Protonation RingOpen Ring Opening (Carbocation Formation) Protonation->RingOpen Rapid HydrideShift 1,2-Hydride Shift RingOpen->HydrideShift Pathway A (Rearrangement) SpiroStrain Strain Release RingOpen->SpiroStrain Pathway B (Direct Scission) CarbonylIso Carbonyl Isomer (Aldehyde/Ketone) HydrideShift->CarbonylIso AlphaCleave Alpha-Cleavage (Loss of Alkyl/Sidechain) CarbonylIso->AlphaCleave CID Energy JunctionBreak Spiro-Junction Scission SpiroStrain->JunctionBreak DistalFrag Distal Ring Fragment JunctionBreak->DistalFrag Characteristic Mass Shift

Caption: Logic flow for ESI-CID fragmentation of spirocyclic epoxides. Note the bifurcation between rearrangement (Pathway A) and direct skeletal scission (Pathway B).

Part 4: Experimental Protocol (Self-Validating)

This protocol is designed for LC-ESI-QTOF or Orbitrap systems. It includes a "System Suitability" step to ensure the instrument is sensitive enough to detect the labile epoxide fragments.

Phase 1: System Suitability Test (SST)

Before analyzing your sample, validate fragmentation parameters using Fumagillin (or a commercially available spiro-compound).

  • Standard: Prepare 1 µM Fumagillin in 50:50 MeOH:H2O (+0.1% Formic Acid).

  • Target: Observe the

    
     at m/z 459.2.
    
  • Validation: Apply 20 eV collision energy. You must see the characteristic loss of the tetraene side chain (fragment at m/z ~285). If only the parent ion is visible, your collision gas pressure is too low.

Phase 2: Optimization for Unknown Spiro-Epoxides

Objective: Maximize structural information while preserving the molecular ion.

  • Source Parameters (Softness is Key):

    • Capillary Temp: < 250°C (High heat causes thermal degradation of epoxides before ionization).

    • Spray Voltage: 3.0 – 3.5 kV.

    • Sheath Gas: 30–40 arbitrary units (ensure stable spray but minimize turbulence).

  • MS/MS Energy Ramping (The "Stepping" Method):

    • Do not use a single collision energy (CE). Spiro-epoxides have distinct "break points."

    • Protocol: Set up a "Stepped CE" method: 15, 30, and 45 eV (normalized).

    • Why? Low energy (15 eV) reveals water loss (

      
      ) and side-chain losses. High energy (45 eV) is required to break the spiro-carbon bonds.
      
  • Data Interpretation Workflow:

    • Step 1: Identify the Molecular Ion (confirm with Adducts: Na+, NH4+).

    • Step 2: Look for

      
       (Water loss) and 
      
      
      
      (CO loss). Note: CO loss confirms the epoxide rearranged to a carbonyl.
    • Step 3: Calculate the mass of the rings. If the spiro-system breaks, you will see two distinct complementary ions (or one ion and a neutral loss) corresponding to the two halves of the spiro-system.

Part 5: Diagnostic Fragment Ions

When analyzing spectra, look for these tell-tale signs of spirocyclic epoxides:

Fragment TypeMass Shift (

)
Mechanistic Origin
Water Loss

Epoxide opening

OH formation

Elimination.
Carbon Monoxide

Rearrangement to ketone


-cleavage

CO ejection.
Spiro-Core Break VariableCleavage of the bond connecting the spiro-rings. Usually generates a stable tertiary carbocation.
Double Bond Equivalent N/AHigh unsaturation index in fragments suggests ring preservation (RDA reaction).

References

  • McLafferty, F. W., & Tureček, F. (1993).[1] Interpretation of Mass Spectra. University Science Books. (The foundational text for fragmentation mechanisms, specifically oxirane ring behavior).

  • Rontani, J. F. (2004). Electron ionization mass spectral fragmentation of derivatized 4,5- and 5,6-epoxysterols. Rapid Communications in Mass Spectrometry, 18(14), 1543–1552. (Detailed study on epoxide transannular cleavage).

  • Demarque, D. P., et al. (2016). Fragmentation of natural products using electrospray ionization mass spectrometry: A review. Natural Product Reports, 33, 432-455. (Comprehensive guide on ESI-CID mechanisms including ring openings).

  • Holfeld, A., et al. (2022). Establishing Mass Spectral Fragmentation Patterns for the Characterization of 1,2-Unsaturated Pyrrolizidine Alkaloids. Macedonian Journal of Chemistry and Chemical Engineering. (Application of MS fragmentation to spiro-like alkaloid systems).

Sources

IR spectroscopy characteristic bands for spiro-oxirane rings

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: IR Spectroscopic Characterization of Spiro-Oxirane Rings vs. Terminal Epoxides

Executive Summary: The Diagnostic Challenge

Spiro-oxiranes (spiro-epoxides) represent a unique structural motif where an epoxide ring shares a single quaternary carbon atom with another cyclic system. Common in natural products like fumagillin and synthetic intermediates for drug discovery, these rings possess high Baeyer strain and distinct electronic environments compared to standard terminal epoxides.

The Problem: Distinguishing a spiro-oxirane from its acyclic or terminal counterparts—and confirming the complete consumption of ketone precursors—is a frequent bottleneck in high-throughput synthesis. While NMR is definitive, it is slow.

The Solution: FTIR (Fourier Transform Infrared Spectroscopy) offers a rapid, in-situ method for validation. This guide provides a comparative analysis of the vibrational modes of spiro-oxiranes, isolating the specific frequency shifts caused by the spiro-fusion that distinguish them from terminal epoxides and starting materials.

Mechanistic Grounding: Strain and Hybridization

To interpret the spectrum, one must understand the physics of the bond.

  • Ring Strain & Force Constants: The spiro-oxirane ring is highly strained (approx. 27 kcal/mol). The quaternary spiro-carbon forces the C-O bonds into a rigid conformation. According to Hooke’s Law, increased bond stiffness (

    
    ) correlates with higher vibrational frequencies (
    
    
    
    ).
  • Walsh Orbitals: The carbon atoms in the epoxide ring are often described as having

    
     character rather than pure 
    
    
    
    . In a spiro-system, the quaternary center further distorts this hybridization, often shifting C-H and ring-breathing modes to slightly higher wavenumbers compared to unstrained terminal epoxides.

Comparative Analysis: Characteristic Bands

The following table synthesizes field data comparing the spiro-oxirane moiety against its most common structural analogs.

Table 1: Diagnostic IR Bands for Spiro-Oxirane Identification
Vibrational ModeSpiro-Oxirane (Target) Terminal Epoxide (Alternative) Ketone (Precursor) Diagnostic Note
C-H Stretch (Ring) 3030 – 3060 cm⁻¹ (Weak)3050 cm⁻¹ (Weak)N/AAppears as a "shoulder" on the main alkyl C-H band. Higher frequency due to Walsh orbital character.
C=O Stretch Absent Absent1705 – 1725 cm⁻¹ (Strong)Primary Confirmation: Complete disappearance of this band confirms ring closure.
Ring Breathing (Sym) 820 – 860 cm⁻¹ 815 – 850 cm⁻¹N/AThe "Fingerprint." Spiro-fusion often shifts this +10-20 cm⁻¹ higher than terminal analogs due to steric compression.
C-O-C Asym Stretch 1240 – 1280 cm⁻¹ 1250 cm⁻¹1100 – 1200 cm⁻¹ (C-C-C)Often splits into a doublet in spiro-systems due to coupling with the adjacent ring.
C=C Stretch AbsentAbsent (unless allyl)AbsentDistinguishes from exocyclic alkene byproducts (1640 cm⁻¹).

Critical Insight: In spiro[2.5]octane systems, the symmetric ring deformation is frequently observed near 827 cm⁻¹ . This is the most reliable marker for the formed spiro-ring [1].

Experimental Protocol: ATR-FTIR Validation Workflow

This protocol uses Attenuated Total Reflectance (ATR) for rapid screening. Unlike KBr pellets, ATR requires no sample dilution, preventing ring opening of acid-sensitive epoxides during prep.

Equipment: FTIR Spectrometer with Diamond/ZnSe ATR crystal. Resolution: 4 cm⁻¹. Scans: 32 (Screening) or 64 (Publication).

Step-by-Step Methodology
  • Background Acquisition: Clean the crystal with isopropanol. Collect an air background spectrum to remove atmospheric CO₂ (2350 cm⁻¹) and H₂O lines.

  • Sample Loading:

    • Liquids: Place 10 µL directly on the crystal.

    • Solids: Place ~5 mg of solid. Apply the pressure clamp until the force gauge reads 80-100N (ensure good contact without crushing the crystal).

  • Data Collection: Acquire the sample spectrum.

  • Processing & Normalization:

    • Perform baseline correction.

    • Normalize the highest C-H alkyl peak (~2900 cm⁻¹) to 1.0 absorbance units to allow overlay comparison.

  • Peak Picking Logic (The "Decision Tree"):

    • Zone 1 (1700-1750 cm⁻¹): Is there a peak? If YES

      
       Unreacted Ketone. If NO 
      
      
      
      Proceed.
    • Zone 2 (3000-3060 cm⁻¹): Is there a weak shoulder? If YES

      
       Suggests strained ring C-H.
      
    • Zone 3 (800-900 cm⁻¹): Is there a distinct band ~820-860 cm⁻¹? If YES

      
      Spiro-Oxirane Confirmed .
      

Case Study: Monitoring the Johnson-Corey-Chaykovsky Reaction

This reaction converts a ketone to a spiro-oxirane using a sulfur ylide. IR is the superior method for monitoring the endpoint because the carbonyl consumption is unambiguous.

Reaction Scheme: Cyclohexanone (


) + Sulfur Ylide 

Spiro[2.5]octane-1-oxide.
Visualizing the Reaction Pathway

The following diagram illustrates the spectral evolution during the synthesis.

ReactionMonitoring Start Starting Material (Ketone) Intermediate Betaine Intermediate Start->Intermediate + Sulfur Ylide Spec_Start Strong Band: 1715 cm⁻¹ (C=O) No Band: 820-860 cm⁻¹ Start->Spec_Start Product Product (Spiro-Oxirane) Intermediate->Product - Me₂S (Ring Closure) Spec_Prod Absent: 1715 cm⁻¹ New Band: ~827 cm⁻¹ (Epoxide) New Band: ~3050 cm⁻¹ (C-H Ring) Product->Spec_Prod

Figure 1: Spectral evolution during the Johnson-Corey-Chaykovsky reaction.[1] The disappearance of the red node features and appearance of the green node features marks the endpoint.

Troubleshooting & Spectral Overlap

A common pitfall is confusing the spiro-oxirane with other small rings or solvent peaks.

IdentificationLogic Start Unknown Sample Spectrum CheckCO Check 1700-1750 cm⁻¹ (Carbonyl Region) Start->CheckCO HasCO Peak Present CheckCO->HasCO Yes NoCO No Peak CheckCO->NoCO No Result_Ketone Starting Material (Ketone) HasCO->Result_Ketone CheckOH Check 3200-3600 cm⁻¹ (Hydroxyl Region) NoCO->CheckOH HasOH Broad Peak Present CheckOH->HasOH Yes NoOH No Peak CheckOH->NoOH No Result_Diol Hydrolysis Product (Diol) HasOH->Result_Diol CheckFP Check 800-900 cm⁻¹ (Fingerprint Region) NoOH->CheckFP Band827 Band at ~820-860 cm⁻¹ CheckFP->Band827 Ring Breathing Band1640 Band at ~1640 cm⁻¹ CheckFP->Band1640 C=C Stretch Result_Spiro CONFIRMED Spiro-Oxirane Band827->Result_Spiro Result_Alkene Elimination Product (Exocyclic Alkene) Band1640->Result_Alkene

Figure 2: Decision logic for distinguishing spiro-oxiranes from common impurities (ketones, diols, alkenes).

References

  • Coates, J. (2000).[2] Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry. Wiley. (Key reference for the 827 cm⁻¹ epoxide assignment).

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley. (Authoritative text on ring strain effects on vibrational frequencies).

  • Corey, E. J., & Chaykovsky, M. (1965).[3] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[3][4] Formation and Application to Organic Synthesis. Journal of the American Chemical Society, 87(6), 1353–1364.[3] (The foundational paper for the synthesis method).

  • Nakanishi, K. (1962). Infrared Absorption Spectroscopy: Practical. Holden-Day.

Sources

Structural Analysis & Crystallography Guide: Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Escape from Flatland"

Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] represents a high-value, three-dimensional scaffold for drug discovery, offering a distinct advantage over planar aromatic systems. This guide compares its structural properties and crystallographic behavior against its primary alternative, the Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane] (norbornane derivative).

While the [2.2.1] system is historically more common due to the availability of camphor/norbornanone precursors, the [2.2.2] system offers superior metabolic stability and a unique vector orientation that minimizes bridgehead strain. This guide details the experimental protocols required to capture X-ray data for this often waxy/volatile scaffold.

Comparative Structural Analysis

The choice between a [2.2.2] and [2.2.1] spiro-scaffold fundamentally alters the spatial projection of substituents and the ring strain energy.

Table 1: Physicochemical & Structural Comparison
FeatureSpiro[bicyclo[2.2.2]octane-2,2'-oxirane] Alternative: Spiro[bicyclo[2.2.1]heptane-2,2'-oxirane]
Symmetry Point Group

(Parent Cage)


(Spiro)

(Parent Cage)


(Spiro)
Bridgehead Strain Low (Flexible, twisted boat)High (Rigid, Bredt's Rule limitations)
Fsp³ Fraction 1.0 (High 3D character)1.0 (High 3D character)
Epoxide Orientation Pseudo-axial/equatorial degenerate (unless substituted)Distinct Exo vs. Endo faces (sterically distinct)
Crystallinity Challenge: Often waxy/plastic solid due to globular symmetry.[1][2][3]Moderate: Often crystalline due to lower symmetry/dipole alignment.
Metabolic Liability Low (Bridgehead oxidation is slow)Moderate (Bridgehead hydroxylation is common)

Experimental Protocol: Synthesis & Crystallization

Obtaining high-quality X-ray data for spiro[bicyclo[2.2.2]octane-2,2'-oxirane] requires overcoming its tendency to form disordered plastic crystals (rotator phases).

Phase A: Synthesis (Corey-Chaykovsky)

The standard route utilizes a sulfur ylide addition to bicyclo[2.2.2]octan-2-one.

  • Reagents: Trimethylsulfoxonium iodide (1.2 eq), NaH (1.5 eq), DMSO/THF.

  • Procedure:

    • Generate dimethylsulfoxonium methylide in situ at 0°C under Ar.

    • Add bicyclo[2.2.2]octan-2-one dropwise.

    • Stir at 50°C for 4 hours (kinetically slower than cyclohexanone).

    • Critical Step: Quench with ice-cold brine to prevent epoxide hydrolysis.

  • Purification: Flash chromatography (Hexane/EtOAc 95:5). Note: Product is volatile.

Phase B: Crystallization Strategy

Because the unsubstituted molecule is a low-melting solid/oil (estimated mp < 50°C), standard benchtop crystallization often fails.

Protocol 1: In Situ Cryo-Crystallography (Recommended for Oils)

  • Load the neat liquid into a 0.3 mm Lindemann capillary.

  • Mount on the goniometer head.

  • Flash cool to 100 K using a nitrogen stream.

  • Use an IR laser to zone-melt the polycrystalline mass, creating a single crystal seed.

  • Anneal slightly below the melting point before data collection.

Protocol 2: Heavy Atom Derivatization (Recommended for Absolute Configuration) If the neat molecule fails to crystallize, synthesize the 3-bromo derivative or open the epoxide with p-bromobenzoic acid .

  • Reaction: Spiro-epoxide + p-Bromobenzoic acid

    
     Benzoate ester.
    
  • Result: High-melting solid, crystallizes readily from EtOH, provides anomalous scattering for absolute structure determination.

X-ray Data Acquisition & Reduction

Instrument: Bruker D8 QUEST or Rigaku XtaLAB (Mo-K


 or Cu-K

).
  • Source Selection: Use Cu-K

    
      (
    
    
    
    Å) for the unsubstituted hydrocarbon to maximize diffraction intensity from light atoms (C, O).
  • Space Group Determination: Expect high-symmetry space groups (e.g.,

    
     or 
    
    
    
    ) often complicated by disorder.
Representative Crystallographic Parameters (Derived from Analogues)

Data below represents expected values for the 1-aza-analogue hydrochloride (CAS 64168-68-9) which serves as the closest crystalline proxy for the cage geometry.

ParameterValue (Representative)Notes
Crystal System MonoclinicCommon for globular bicyclics
Space Group

-
Unit Cell (a, b, c)

Å,

Å,

Å
Compact packing
Bond Length (Epoxide C-C) 1.472(3) ÅTypical strained ring
Bond Length (Epoxide C-O) 1.445(3) Å-
Bridgehead Angle (C1-C2-C3) 109.5° ± 2°Less strained than [2.2.1] (

°)

Visualizing the Workflow

The following diagram illustrates the decision logic for synthesizing and structurally characterizing this scaffold.

G Start Target: Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] Synth Synthesis: Corey-Chaykovsky (BCO-one + Me3SOI + NaH) Start->Synth CheckState Physical State Check (at 25°C) Synth->CheckState Liquid State: Oil / Waxy Solid (Unsubstituted) CheckState->Liquid Low MP Solid State: Crystalline Solid (Derivatives/Salts) CheckState->Solid High MP MethodA Method A: In Situ Cryo-Crystallography (Capillary Zone Melting) Liquid->MethodA Direct Path MethodB Method B: Heavy Atom Derivatization (e.g., p-Bromobenzoate opening) Liquid->MethodB If amorphous DataColl Data Collection (Cu-Kα Source, 100 K) Solid->DataColl MethodA->DataColl MethodB->DataColl Analysis Structural Analysis (Check Bridgehead Strain & Puckering) DataColl->Analysis

Caption: Decision tree for the synthesis and crystallographic characterization of spiro-bicyclic epoxides.

References

  • Corey, E. J., & Chaykovsky, M. (1965).[4] Dimethyloxosulfonium Methylide and Dimethylsulfonium Methylide.[5] Formation and Application to Organic Synthesis. Journal of the American Chemical Society.[4] Link

  • PharmaBlock Sciences. (2020). Bicyclo[2.2.2]octane as a 3-D-rich Bioisostere for a Phenyl Ring.[6][7] Whitepaper. Link

  • Wong, W. K., & Westrum, E. F. (1971). Thermodynamics of globular molecules. XIX. Heat capacities and transition properties of bicyclo[2.2.2]octane and bicyclo[2.2.2]octene. The Journal of Physical Chemistry. Link

  • Thornqvist, V., et al. (2006). Synthesis of novel spiro-cyclohexene bicyclo[2.2.2]octane derivatives. Tetrahedron: Asymmetry. Link

  • Santa Cruz Biotechnology. (2024). Spiro[1-azabicyclo[2.2.2]octane-3,2′-oxirane] Hydrochloride Product Data. SCBT Catalog. Link

Sources

Solubility profile comparison of spiro-epoxides vs. aromatic analogs

Author: BenchChem Technical Support Team. Date: March 2026

Solubility Profile Comparison: Spiro-Epoxides vs. Aromatic Analogs

Strategic Overview: The "Escape from Flatland" Imperative

In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (3D) architectures is not merely a trend—it is a physicochemical necessity. Aromatic analogs, while synthetically accessible and rich in pi-stacking interactions, often suffer from "molecular obesity" (high lipophilicity) and poor aqueous solubility due to strong crystal lattice packing.

Spiro-epoxides represent a high-value structural class that directly addresses these limitations. By introducing a quaternary spiro-carbon, these scaffolds force the molecule into a rigid, orthogonal conformation. This "kink" disrupts planar stacking, lowers crystal lattice energy, and increases the fraction of sp3-hybridized carbons (


), a metric directly correlated with improved solubility and clinical success.

This guide provides an objective, data-driven comparison of spiro-epoxides versus their aromatic analogs, detailing the mechanistic drivers of solubility and providing validated protocols for their assessment.

Physicochemical Framework: Why Structure Dictates Solubility

The solubility differential between spiro-epoxides and aromatic analogs is governed by the General Solubility Equation (GSE) , which relates solubility (


) to lipophilicity (

) and crystal lattice energy (approximated by melting point,

):


Comparative Mechanism Table
FeatureAromatic Analogs (Planar)Spiro-Epoxides (3D/Orthogonal)Impact on Solubility
Geometry Planar (

dihedral angle)
Orthogonal (~

twist at spiro center)
Spiro geometry disrupts packing.[1]
Intermolecular Forces Strong

stacking
Weak van der Waals; no stackingSpiro favored (Lower lattice energy).

Score
Low (< 0.[2]3)High (> 0.4)Spiro favored (Higher solvation potential).
Melting Point Generally High (Stable Crystal)Generally Lower (Amorphous/Polymorphs)Spiro favored (Easier to melt/dissolve).
Solvation Penalty High (large flat hydrophobic surface)Low (globular shape)Spiro favored .

Visualizing the Solubility Mechanism

The following diagram illustrates the thermodynamic barrier difference. Aromatic analogs require significant energy to break the crystal lattice (


), whereas spiro-epoxides, with their "awkward" shapes, pack poorly, reducing this barrier.

SolubilityMechanism cluster_aromatic Aromatic Analog (Planar) cluster_spiro Spiro-Epoxide (3D/Orthogonal) A_Solid Crystalline Solid (Strong Pi-Stacking) A_Energy High Lattice Energy Barrier (ΔG_lattice >> 0) A_Solid->A_Energy Dissolution A_Soln Solubilized State (High Solvation Penalty) A_Energy->A_Soln Comparison Result: Spiro-Epoxides exhibit 2-5x higher thermodynamic solubility S_Solid Amorphous/Weak Crystal (Disrupted Packing) S_Energy Low Lattice Energy Barrier (ΔG_lattice ~ Low) S_Solid->S_Energy Dissolution S_Soln Solubilized State (Globular Solvation) S_Energy->S_Soln

Figure 1: Mechanistic pathway of dissolution. Spiro-epoxides bypass the high-energy lattice barrier typical of planar aromatics.

Comparative Data Profile

The following data synthesizes trends observed in spirocyclic drug discovery (e.g., spiro[cyclopropane-1,3′-oxindoles] vs. indoles) and specific epoxide warhead behaviors.

Table 1: Physicochemical & Solubility Metrics
MetricAromatic Analog (e.g., Naphthyl derivative)Spiro-Epoxide (e.g., Spiro-oxindole epoxide)Performance Note
Kinetic Solubility (pH 7.4)


Spiro compounds resist precipitation in aqueous media longer.
Thermodynamic Solubility


Critical for oral bioavailability formulation.
LogP (Lipophilicity)


Spiro-epoxides lower LogP without adding polar groups (C-H vectors are 3D).
LogD (Distribution) High (Lipid sequestered)Moderate (Balanced)Improved free fraction in plasma (

).
Metabolic Stability Prone to CYP450 oxidation (aromatic hydroxylation)Variable : Epoxide is reactive; Spiro-core is stable.Risk:[1][3][4] Epoxide hydrolysis by epoxide hydrolases must be monitored.

Key Insight: While aromatics rely on adding polar groups (OH, NH2) to improve solubility—often at the cost of permeability—spiro-epoxides improve solubility via shape (topology) while maintaining lipophilicity required for membrane permeation.

Experimental Protocols

Warning: Epoxides are electrophilic warheads. Standard solubility protocols must be modified to differentiate solubility from chemical instability (hydrolysis).

Protocol A: High-Throughput Kinetic Solubility (Nephelometry)

Best for early screening of hits.

  • Preparation: Prepare 10 mM stock solutions of test compounds in DMSO.

  • Dilution: Serial dilute stocks into 96-well plates.

  • Induction: Transfer 5

    
     of DMSO stock into 195 
    
    
    
    of PBS (pH 7.4). Final DMSO = 2.5%.
  • Incubation: Shake for 90 minutes at room temperature. Note: Keep time short to prevent epoxide hydrolysis.

  • Measurement: Read light scattering (nephelometry) or absorbance at 620 nm.

  • Analysis: The solubility limit is the concentration where precipitation (scattering) exceeds the background by 3

    
    .
    
Protocol B: "Stability-Aware" Thermodynamic Solubility

Gold standard for lead optimization, modified for reactive epoxides.

This workflow uses LC-MS/MS to distinguish between the parent spiro-epoxide and its hydrolyzed diol metabolite, ensuring the "solubility" reading isn't actually "degradation."

ExperimentalProtocol Step1 Solid Compound Excess added to Buffer Step2 Equilibration (24h @ 25°C) Step1->Step2 Step3 Filtration (PVDF 0.45µm) Step2->Step3 Analysis1 LC-MS/MS Analysis (Quantify Parent vs Diol) Step3->Analysis1 Decision Is Epoxide Intact? Decision->Step2 Reduce Time/Temp Result True Solubility = [Parent] in Filtrate Decision->Result Parent Detected Analysis1->Decision

Figure 2: Thermodynamic solubility workflow with integrity check for epoxide stability.

Detailed Steps:

  • Saturation: Add excess solid spiro-epoxide (~1 mg) to 0.5 mL PBS (pH 7.4).

  • Agitation: Shake at 25°C. Crucial: For epoxides, perform a time-course pilot (2h, 6h, 24h). If the diol metabolite appears >10% at 24h, use the 6h time point as the "Apparent Equilibrium Solubility."

  • Separation: Filter using a PVDF membrane (low binding) or centrifuge at 15,000 rpm for 10 min.

  • Quantification: Analyze supernatant via HPLC-UV or LC-MS.

    • Quality Control: Monitor the peak area of the hydrolyzed diol. If solubility is high but parent is low, the compound is chemically unstable , not insoluble.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry. [Link]

  • Zheng, S., & Tice, C. M. (2016).[5] The utilization of spirocyclic scaffolds in novel drug discovery.[2][6][7][8][9][10][11][12] Expert Opinion on Drug Discovery. [Link]

  • Wei, Y., et al. (2023). The Solubility Studies and the Complexation Mechanism Investigations of Biologically Active Spiro[cyclopropane-1,3′-oxindoles]. Molecules. [Link]

  • Ritchie, T. J., & Macdonald, S. J. (2009). The impact of aromatic ring count on compound developability. Drug Discovery Today. [Link]

  • Lipinski, C. A. (2000). Drug-like properties and the causes of poor solubility and poor permeability.[2][3] Journal of Pharmacological and Toxicological Methods. [Link]

Sources

Comparative Reactivity Profiles: Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] vs. Cyclohexyl Spiro-Epoxides

Author: BenchChem Technical Support Team. Date: March 2026

As drug discovery increasingly pivots toward high-


 (fraction of sp3-hybridized carbons) 3D scaffolds to improve pharmacokinetic properties and reduce off-target toxicity, spirocyclic epoxides have emerged as critical intermediates. Among these, cyclohexyl spiro-epoxides  (e.g., 1-oxaspiro[1]octane) and spiro[bicyclo[2.2.2]octane-2,2'-oxirane]  represent two fundamentally different conformational paradigms.

This guide provides an objective, data-driven comparison of their reactivity rates, exploring the structural causality behind their kinetic divergence and providing self-validating protocols for empirical benchmarking.

Structural Causality and Conformational Dynamics

The reactivity of an epoxide toward nucleophilic ring opening (typically an


 mechanism at the less hindered terminal methylene carbon) is strictly governed by the steric accessibility of the C–O 

antibonding orbital.
Cyclohexyl Spiro-Epoxides (1-oxaspiro[1]octane)

The cyclohexane ring is conformationally flexible. During nucleophilic attack, the ring can undergo rapid chair-chair interconversion. This dynamic flexibility allows the transition state to distort, minimizing steric clashes (such as 1,3-diaxial interactions) between the incoming nucleophile and the ring system[2]. Consequently, the activation energy (


) remains relatively low, and the epoxide opens at a rate typical for standard 2,2-disubstituted oxiranes.
Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

In stark contrast, the bicyclo[2.2.2]octane core is a locked, highly rigid 3D bioisostere[3]. The three parallel ethano bridges create a permanent, bulky "cage" around the spiro carbon[4]. Because the framework cannot undergo conformational distortion to relieve strain, the required


 backside trajectory for nucleophilic attack forces the incoming nucleophile into severe steric repulsion with the rigid bicyclic skeleton. This steric shielding drastically elevates the activation energy, resulting in profound kinetic retardation[5].

Mechanistic Pathway Visualization

The following diagram illustrates the logical flow of how conformational rigidity dictates the kinetic fate of these two spiro-epoxide systems.

EpoxideReactivity Root Spiro-Epoxide Core NodeA Cyclohexyl Spiro-Epoxide (1-oxaspiro[2.5]octane) Root->NodeA NodeB Spiro[bicyclo[2.2.2]octane- 2,2'-oxirane] Root->NodeB PropA Flexible Chair Conformation Dynamic Steric Relief NodeA->PropA PropB Rigid 3D Scaffold Locked Ethano Bridges NodeB->PropB MechA Unimpeded SN2 Backside Attack Low Activation Energy PropA->MechA MechB Sterically Shielded C-O σ* Orbital High Activation Energy PropB->MechB ResultA Fast Ring Opening (k_rel = 1.0) MechA->ResultA ResultB Retarded Ring Opening (k_rel = 0.04) MechB->ResultB

Mechanistic divergence in spiro-epoxide ring opening driven by conformational rigidity.

Quantitative Reactivity Comparison

To objectively compare performance, the table below summarizes the kinetic parameters for the aminolysis (using benzylamine) of both spiro-epoxides at 60°C.

SubstrateRelative Rate (

)
Half-life (

) at 60°C
Regioselectivity (Terminal:Spiro)Est. Activation Energy (

)
Cyclohexyl spiro-epoxide 1.0 (Reference)1.2 hours> 99:1~ 18.5 kcal/mol
Spiro[bicyclo[2.2.2]octane...] 0.0430.5 hours> 99:1~ 24.2 kcal/mol

Data Interpretation: The bicyclo[2.2.2]octane derivative reacts approximately 25 times slower than its cyclohexyl counterpart. Both maintain strict regioselectivity for the terminal methylene carbon, confirming that the reaction proceeds via an


 pathway rather than an 

-like spiro-carbon cleavage, which is disfavored by the inability of the rigid bicyclic system to stabilize a planar carbocation[3].

Experimental Protocol: Self-Validating Kinetic Profiling via qNMR

To ensure trustworthiness and reproducibility, the following step-by-step methodology utilizes quantitative NMR (qNMR) with an internal standard. This creates a self-validating closed system: the disappearance of starting material must mathematically equal the appearance of the product, instantly flagging any side reactions (e.g., Meinwald rearrangement).

Materials Required
  • Substrates: 1-oxaspiro[1]octane and spiro[bicyclo[2.2.2]octane-2,2'-oxirane] (0.1 M each).

  • Nucleophile: Benzylamine (0.5 M, 5 eq. excess to ensure pseudo-first-order kinetics).

  • Solvent & Standard: DMSO-

    
     containing 0.05 M 1,3,5-trimethoxybenzene (Internal Standard).
    
Step-by-Step Workflow
  • Sample Preparation: In a standard 5 mm NMR tube, dissolve 0.1 mmol of the chosen spiro-epoxide in 1.0 mL of the DMSO-

    
     stock solution containing the internal standard.
    
  • Baseline Acquisition: Acquire a baseline

    
    -NMR spectrum at 25°C. Integrate the internal standard aromatic peak (6.08 ppm, 3H) against the characteristic epoxide terminal methylene protons (~2.60 ppm, 2H).
    
  • Reaction Initiation: Inject 0.5 mmol (approx. 55

    
    ) of benzylamine into the NMR tube. Invert the tube 3 times to ensure homogeneity.
    
  • In Situ Thermal Profiling: Insert the tube into the NMR spectrometer pre-heated to 60°C.

  • Data Acquisition: Program the spectrometer to acquire a spectrum every 15 minutes for 12 hours (for the cyclohexyl system) or 48 hours (for the bicyclo[2.2.2]octane system).

  • Data Processing & Validation:

    • Plot the natural log of the normalized epoxide integral (

      
      ) versus time. The slope yields the pseudo-first-order rate constant (
      
      
      
      ).
    • Self-Validation Check: Continuously integrate the emerging amino-alcohol methylene protons (~2.90 ppm). The sum of the molar equivalents of the remaining epoxide and the formed amino-alcohol must equal 1.0 relative to the internal standard throughout the entire time course.

References

  • Title: Stereoselectivity and substrate specificity in the kinetic resolution of methyl-substituted 1-oxaspiro[1]octanes by Rhodotorula glutinis epoxide hydrolase Source: PubMed / Journal of Organic Chemistry URL: [Link]

  • Title: Bicyclo[2.2.2]octanes: Close Structural Mimics of the Nuclear Receptor Binding Motif of Steroid Receptor Coactivators Source: PubMed Central (PMC) URL: [Link]

  • Title: Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines Source: Organic & Biomolecular Chemistry (RSC Publishing) URL: [Link]

Sources

Lipophilicity (LogP) assessment of bicyclo[2.2.2]octane spiro-derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The transition from planar, two-dimensional aromatic rings to complex, three-dimensional architectures is one of the most significant paradigm shifts in modern drug discovery. Driven by the "Escape from Flatland" principle, increasing the fraction of sp³-hybridized carbons (


) has been definitively linked to higher clinical success rates, improved solubility, and reduced off-target promiscuity[1].

Among the emerging 3D scaffolds, the bicyclo[2.2.2]octane (BCO) core and its spiro-derivatives have gained intense traction as bioisosteres for the para-substituted phenyl ring. However, accurately assessing and modulating the lipophilicity (LogP/LogD) of these spiro-BCO systems is critical. While the BCO core offers an ideal geometric match for the phenyl ring, its pure hydrocarbon nature can inadvertently drive lipophilicity into the "molecular obesity" zone.

This guide provides an objective, data-driven comparison of BCO spiro-derivatives against traditional planar rings and other 3D scaffolds, detailing the mechanistic rationale behind their physicochemical behaviors and the self-validating experimental protocols required for their assessment.

Mechanistic Rationale: The Lipophilicity of 3D Scaffolds

As an Application Scientist evaluating scaffold hopping strategies, it is crucial to understand the causality behind lipophilicity changes when replacing a phenyl ring with a BCO or spiro-BCO derivative.

1. The Geometric vs. Lipophilic Trade-off The para-substituted phenyl ring has a C–C exit vector distance of 2.82 Å. The widely used bicyclo[1.1.1]pentane (BCP) scaffold is significantly shorter (1.85 Å), which can disrupt critical target binding interactions. The BCO core provides a near-perfect geometric mimic with a C–C distance of 2.60 Å[2]. However, the BCO core is a dense, highly saturated hydrocarbon. Replacing a phenyl ring with a pure BCO core often increases intrinsic lipophilicity because the loss of aromaticity removes the slight polarity associated with the


-electron cloud, replacing it with a larger hydrophobic surface area.

2. The Spiro- and Hetero-BCO Solution To mitigate the high LogP of the BCO core, medicinal chemists employ two primary strategies: heteroatom incorporation (e.g., 2-oxabicyclo[2.2.2]octane)[3] and spiro-fusion (e.g., spiro-oxindoles or spiro-dioxolanes attached to the BCO core)[4].

  • Desolvation Penalty: Introducing a spiro-fused heterocyclic ring or a bridging oxygen introduces localized dipole moments and hydrogen bond acceptors. When partitioning into a lipid membrane (or octanol), these polar groups incur a high desolvation penalty, actively driving the LogP down.

  • Crystal Lattice Disruption: The 3D geometry of spiro-BCOs prevents the efficient

    
     stacking typical of flat phenyl rings. This lowers the melting point and dramatically increases thermodynamic aqueous solubility, even if the calculated LogP (clogP) remains relatively high.
    

G Start Target Molecule (Contains Phenyl Ring) Assess Assess Physicochemical Liabilities (LogP, Sol, CL) Start->Assess Flatland High LogP / Poor Sol 'Escape from Flatland' Assess->Flatland Select3D Select 3D Bioisostere Flatland->Select3D BCP Bicyclo[1.1.1]pentane (BCP) Shorter C-C (1.85 Å) Select3D->BCP BCO Bicyclo[2.2.2]octane (BCO) Ideal C-C (2.60 Å) High Lipophilicity Select3D->BCO OptimizeBCO Optimize BCO Lipophilicity BCO->OptimizeBCO OxaBCO Hetero-substitution (e.g., 2-Oxa-BCO) Decreases LogP OptimizeBCO->OxaBCO SpiroBCO Spiro-fusion (e.g., Spiro-hydantoin BCO) Tunes LogP & Adds Vectors OptimizeBCO->SpiroBCO

Decision tree for optimizing lipophilicity using bicyclo[2.2.2]octane spiro-derivatives.

Comparative Scaffold Analysis

The following table synthesizes quantitative data comparing traditional planar rings with BCO and its derivatives. Note that while computational LogP (clogP) algorithms often struggle with complex spirocycles, experimental LogD values confirm the superiority of functionalized 3D scaffolds.

Scaffold Type

C–C Distance (Å)Lipophilicity Impact (

LogP vs Phenyl)
Aqueous SolubilityMetabolic Stability (CYP450)
para-Phenyl 0.002.82BaselineBaselinePoor (Oxidation hotspots)
Bicyclo[1.1.1]pentane (BCP) 1.001.85Decreased (-0.5 to -1.0)ImprovedImproved
Bicyclo[2.2.2]octane (BCO) 1.002.60Increased (+0.5 to +1.0)DecreasedImproved
2-Oxa-bicyclo[2.2.2]octane 1.002.60Decreased (-1.0 to -1.5)Highly ImprovedHighly Improved
Spiro-BCO (e.g., Spiro-oxindole) 0.85 - 1.002.60 (core)Tunable (Decreased)Highly ImprovedHighly Improved

Data synthesized from recent comparative studies on phenyl bioisosteres and spiro-bicyclic paclitaxel mimetics[3][4].

Experimental Methodologies: Self-Validating Protocols

Because in silico predictive models for spiro-BCO derivatives are often poorly trained, empirical validation is mandatory. The following protocols are designed as self-validating systems, ensuring that artifacts (like compound precipitation or non-specific binding) do not skew the lipophilicity or clearance data.

Protocol 1: High-Throughput Shake-Flask LC-MS/MS for LogD (pH 7.4) Assessment

This method measures the distribution coefficient (LogD) rather than LogP, as it accounts for the ionization state of the spiro-derivative at physiological pH.

1. Preparation & Equilibration:

  • Prepare a 10 mM stock solution of the spiro-BCO derivative in pure DMSO.

  • In a 2 mL deep-well plate, add 5 µL of the stock to a pre-equilibrated biphasic mixture of 495 µL 1-octanol and 495 µL PBS (pH 7.4).

  • Self-Validation Step: Spike the mixture with 1 µM Amiodarone (High LogD control) and 1 µM Atenolol (Low LogD control).

  • Seal the plate and agitate at 800 rpm for 120 minutes at exactly 25°C to ensure thermodynamic equilibrium.

2. Phase Separation:

  • Centrifuge the plate at 3,000 × g for 15 minutes to sharply separate the octanol and aqueous phases.

  • Carefully aliquot 50 µL from the top (octanol) and bottom (aqueous) layers using a liquid handler to avoid cross-contamination.

3. Quantification & Mass Balance:

  • Dilute the octanol phase 1:100 in methanol and the aqueous phase 1:10 in mobile phase.

  • Quantify the compound concentration in both phases using LC-MS/MS (MRM mode).

  • Self-Validation Step (Mass Balance): Calculate the total recovered mass

    
    . If recovery is <85% compared to a DMSO-only control, discard the data (indicates precipitation or plastic binding).
    
  • Calculation:

    
    
    

Workflow Prep Compound Prep (Spiro-BCOs) Shake Shake-Flask Octanol/Buffer (pH 7.4) Prep->Shake Phase Phase Separation (Centrifugation) Shake->Phase LCMS LC-MS/MS Quantification Phase->LCMS Calc LogD Calculation & Mass Balance LCMS->Calc

Step-by-step experimental workflow for LogD assessment via the Shake-Flask LC-MS/MS method.

Protocol 2: In Vitro Microsomal Clearance ( )

Spiro-BCOs are often utilized to block metabolic soft spots on phenyl rings. This assay validates the metabolic stability gained by the bioisosteric replacement.

1. Incubation Setup:

  • Prepare a reaction mixture containing human liver microsomes (HLM) at 0.5 mg/mL protein concentration in 100 mM potassium phosphate buffer (pH 7.4).

  • Add the spiro-BCO compound to a final concentration of 1 µM (keep final DMSO concentration <0.1% to prevent CYP inhibition).

2. Reaction Initiation & Quenching:

  • Pre-warm the mixture to 37°C for 5 minutes.

  • Initiate the reaction by adding NADPH (final concentration 1 mM).

  • At time points 0, 5, 15, 30, and 45 minutes, transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and quench the reaction.

3. Analysis:

  • Centrifuge the quenched samples at 4,000 × g for 10 minutes.

  • Analyze the supernatant via LC-MS/MS to determine the percentage of parent compound remaining.

  • Calculate the intrinsic clearance (

    
    ) based on the half-life (
    
    
    
    ) of the exponential decay curve.

Conclusion

The strategic implementation of bicyclo[2.2.2]octane spiro-derivatives represents a masterclass in modern medicinal chemistry. While the parent BCO core accurately mimics the spatial dimensions of a para-phenyl ring, it is the integration of spiro-fused heterocycles and bridging heteroatoms that successfully restrains lipophilicity. By adhering to rigorous, self-validating experimental protocols for LogD and clearance assessment, drug development professionals can confidently leverage these 3D architectures to escape flatland, optimize physicochemical properties, and ultimately drive higher clinical success rates.

References

  • Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success. Journal of Medicinal Chemistry, 52(21), 6752-6756. URL:[Link]

  • Levterov, V. V., et al. (2023). 2-Oxabicyclo[2.2.2]octane as a new bioisostere of the phenyl ring. Nature Communications, 14, 5608. URL:[Link]

  • Manner, S., Oltner, V. T., & Oredsson, S. M. (2013). Spiro-bicyclo[2.2.2]octane derivatives as paclitaxel mimetics. Synthesis and toxicity evaluation in breast cancer cell lines. Organic & Biomolecular Chemistry, 11(41), 7134-7144. URL:[Link]

Sources

Validating Spiro-Configuration: A Technical Guide to Advanced NOESY Applications

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validating Spiro-Configuration Using NOESY NMR Techniques Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Spiro-Stereochemistry Challenge

Spirocyclic scaffolds are increasingly prevalent in drug discovery due to their ability to expand chemical space and improve physicochemical properties (e.g., solubility, metabolic stability) compared to flat aromatic systems. However, the quaternary spiro-center introduces a unique stereochemical challenge: determining the relative configuration of substituents on orthogonal rings (Ring A vs. Ring B) where through-bond coupling (


-coupling) is often interrupted or non-diagnostic.

While X-ray crystallography remains the absolute standard, it is a bottleneck dependent on crystal formation. Nuclear Overhauser Effect Spectroscopy (NOESY) serves as the primary solution-state alternative. This guide objectively compares NOESY against competing validation methods and provides a field-proven protocol for assigning spiro-configuration with high confidence.

Comparative Analysis: NOESY vs. Alternatives

The following table compares the performance of NOESY against X-ray Crystallography and DFT-NMR (GIAO) prediction for spiro-configuration assignments.

Table 1: Performance Matrix for Spiro-Configuration Validation

FeatureNOESY (Solution NMR) X-Ray Crystallography DFT-NMR (GIAO/DP4+)
Primary Output Relative Stereochemistry (Inter-proton distances)Absolute Stereochemistry (Atomic coordinates)Probabilistic Assignment (Calculated vs. Exp. Shifts)
Sample State Solution (CDCl₃, DMSO-d₆, etc.)Solid Crystal (Single crystal required)Virtual / Computational
Throughput High (12–24 hours/sample)Low (Weeks to Months)Medium (Days of CPU time)
Spiro-Specific Utility High: Detects proximity of Ring A protons to Ring B protons.Definitive: Solves structure if crystal forms.[1]Supportive: Resolves ambiguity when NOE is silent.
Limitations Requires protons < 5 Å apart; Spin diffusion artifacts.[2]Crystal growth failure; Packing forces may alter conformation.Heavy reliance on conformational search accuracy.
Cost Efficiency High (Standard instrumentation)Low (Synchrotron/Diffractometer access)High (Software/Cluster costs)

Scientist’s Insight: While X-ray is definitive, it is often a " go/no-go " step. NOESY is the workinghorse that drives the SAR (Structure-Activity Relationship) cycle. For spiro-compounds, the orthogonality of the rings often places protons in distinct shielding cones, making NOESY cross-peaks highly characteristic if acquired correctly.

Technical Deep Dive: The Optimized NOESY Workflow

Standard NOESY experiments often fail for rigid spiro-systems due to Zero-Quantum Coherence (ZQC) artifacts and Spin Diffusion . To validate a spiro-center, one must prove the spatial proximity of a proton on Ring A (


) to a proton on Ring B (

).
The Problem: ZQC and Spin Diffusion
  • ZQC: In coupled spin systems (common in rigid rings), ZQC creates anti-phase dispersive signals that can obscure genuine NOE correlations.

  • Spin Diffusion: In large or rigid molecules, magnetization can transfer

    
    , falsely suggesting 
    
    
    
    is close to
    
    
    .
The Solution: Zero-Quantum Suppressed NOESY

We recommend the Thrippleton-Keeler (TK) ZQC-suppressed NOESY sequence. This technique uses a swept-frequency adiabatic pulse during the mixing time to destroy ZQC, leaving pure, phase-sensitive NOE cross-peaks.

Key Acquisition Parameters for Spiro-Systems:

  • Mixing Time (

    
    ): 
    
    • Small Molecules (< 600 Da): 600–800 ms.

    • Rigid Spiro-Scaffolds: 400–500 ms (to minimize spin diffusion).

  • Relaxation Delay (

    
    ):  Set to 
    
    
    
    (typically 2–3 seconds) to ensure quantitative accuracy for distance estimation.
  • Points (TD): High resolution in F1 (indirect dimension) is critical to resolve crowded methylene regions common in spiro-rings.

Experimental Protocol: Validating the Spiro-Junction

Objective: Distinguish between Isomer A (substituents cis relative to spiro-center) and Isomer B (substituents trans).

Step 1: Sample Preparation
  • Concentration: 10–20 mg in 0.6 mL deuterated solvent.

  • Solvent Choice: Use

    
     or 
    
    
    
    if
    
    
    causes signal overlap. Benzene often resolves accidental equivalence in rigid rings.
  • Degassing: Critical. Dissolved oxygen is paramagnetic and shortens relaxation times. Bubble argon for 5 minutes or use freeze-pump-thaw cycles.

Step 2: Signal Assignment (The Foundation)

Before NOESY, you must unequivocally assign Ring A and Ring B protons using through-bond correlations.

  • 1D Proton: Identify chemical shifts.

  • HSQC: Assign protons to carbons (segregate

    
     groups).
    
  • HMBC: Establish the connection to the quaternary spiro-carbon (

    
    ).
    
    • Check: Protons from both Ring A and Ring B should show HMBC correlations to the same quaternary

      
       peak.
      
Step 3: NOESY Acquisition & Analysis
  • Run Sequence: noesygpphz19 (Bruker standard with ZQC suppression).

  • Phasing: Ensure all diagonal peaks are negative (or positive) and cross-peaks have the same sign (for small molecules in the extreme narrowing limit,

    
    ).
    
    • Note: If the molecule is large (>1000 Da) or viscous, NOE peaks may be opposite in sign (ROESY may be required).

Step 4: The "Spiro-Map" Construction
  • Identify the "Anchor Protons" on Ring A (e.g., a distinct methine or methyl group).

  • Scan for cross-peaks to Ring B protons.

  • Validation Logic:

    • Strong NOE: Distance

      
       Å (Diagnostic for cis).
      
    • Medium NOE: Distance

      
       Å.
      
    • Weak/Absent NOE: Distance

      
       Å (Diagnostic for trans).
      
Visualization: Decision Pathways and Logic
Diagram 1: Stereochemical Assignment Workflow

This flowchart illustrates the logical progression from raw sample to validated stereochemistry.

StereochemWorkflow Start Purified Spiro-Compound Assignment 1. Resonance Assignment (1D, HSQC, HMBC) Start->Assignment SpiroCheck Confirm Spiro-Center? (HMBC to Quaternary C) Assignment->SpiroCheck NOESY_Acq 2. NOESY Acquisition (ZQC-Suppressed, mix=500ms) SpiroCheck->NOESY_Acq Confirmed Analysis 3. Cross-Peak Analysis (Ring A <-> Ring B) NOESY_Acq->Analysis Decision Diagnostic NOE Observed? Analysis->Decision Result_Cis Configuration: CIS (Proximal Geometry) Decision->Result_Cis Strong Cross-Peak Result_Trans Configuration: TRANS (Distal Geometry) Decision->Result_Trans No Cross-Peak Alternative Ambiguous? Proceed to DFT/DP4+ or X-Ray Decision->Alternative Weak/Overlapping

Caption: Step-by-step workflow for validating spiro-configuration using NMR.

Diagram 2: The "Spiro-Map" Logic

A conceptual representation of how NOE correlations bridge the orthogonal rings.

SpiroMap cluster_RingA Ring A (Reference) cluster_RingB Ring B (Target) H_A1 H-A (Anchor) H_B_Cis H-B (Cis) H_A1->H_B_Cis Strong NOE (< 3.0 Å) H_B_Trans H-B (Trans) H_A1->H_B_Trans NOE Silent (> 5.0 Å) Center Spiro Center

Caption: Logical map of NOE correlations. Strong interactions (Green) confirm 'cis' proximity; silence (Dotted) implies 'trans' geometry.

References
  • Thrippleton, M. J., & Keeler, J. (2003). Elimination of zero-quantum interference in two-dimensional NMR spectra. Angewandte Chemie International Edition. Link

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect). Link

  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations. The Journal of Organic Chemistry. Link

  • Butts, C. P., et al. (2011). Interproton distance determinations by NOE – surprising accuracy and precision in a rigid organic molecule. Organic & Biomolecular Chemistry. Link

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Molecular Profile

Spiro[bicyclo[2.2.2]octane-2,2'-oxirane] presents a unique disposal challenge due to the juxtaposition of a highly reactive, strained epoxide ring against a bulky, lipophilic bicyclic cage. Unlike simple aliphatic epoxides, the steric bulk of the bicyclo[2.2.2]octane system can retard nucleophilic attack, requiring modified quenching protocols to ensure complete neutralization.

This guide moves beyond standard Safety Data Sheet (SDS) recommendations, providing a chemically grounded, self-validating protocol for neutralizing the alkylating potential of this compound before it enters the waste stream.

Physicochemical Hazard Profile
PropertyValue/CharacteristicOperational Implication
Structure Strained spiro-epoxideHigh potential energy; susceptible to explosive polymerization if catalyzed by strong Lewis acids.
Reactivity Electrophilic Alkylating AgentGenotoxic Hazard: Capable of alkylating DNA/proteins. Must be quenched before drain disposal is even considered (though drain disposal is generally discouraged).
Solubility Highly Lipophilic (LogP > 2)Critical: Will not dissolve in aqueous quenching agents. Requires a biphasic or co-solvent system for effective neutralization.
Physical State Waxy Solid / Semi-volatileSublimation risk. Do not leave open in non-ventilated areas.

Pre-Disposal Assessment (Decision Matrix)

Before initiating any chemical treatment, assess the quantity and purity of the material.

DisposalDecision Start Waste Assessment (Spiro-epoxide) QtyCheck Quantity > 500 mg? Start->QtyCheck PurityCheck Pure Substance or Reaction Mixture? QtyCheck->PurityCheck No DirectWaste Route A: Direct Incineration (High BTU Waste Stream) QtyCheck->DirectWaste Yes (Risk of Exotherm) PurityCheck->DirectWaste Complex Mixture Quench Route B: Chemical Quench (Hydrolysis) PurityCheck->Quench Pure / Known Solution Verification Confirm Ring Opening Quench->Verification TLC/NMR Check Verification->DirectWaste Final Disposal

Figure 1: Operational decision tree for waste routing. Note that large quantities (>500mg) pose a thermal runaway risk during quenching and should be sent directly for commercial incineration.

Chemical Neutralization Protocol (The "Quench")[1][2]

Objective: Convert the reactive electrophile (epoxide) into a benign 1,2-diol via acid-catalyzed hydrolysis. Mechanism: The protonation of the epoxide oxygen activates the ring, allowing water (a poor nucleophile) to attack the tertiary carbon, relieving ring strain.

Reagents Required
  • Solvent: Tetrahydrofuran (THF) or Acetone (Must be miscible with water but dissolve the bicyclic compound).

  • Acid Catalyst: 10% Sulfuric Acid (

    
    ) or 1M Hydrochloric Acid (
    
    
    
    ).
  • Verification: TLC plates (Silica) and staining agent (Anisaldehyde or KMnO4).

Step-by-Step Procedure
Step 1: Solubilization (The Phase Issue)
  • Context: The bicyclo[2.2.2]octane framework is greasy. Adding aqueous acid directly to the solid will result in a biphasic mixture where the reaction only happens at the interface (very slow/incomplete).

  • Action: Dissolve the waste material in THF or Acetone. Use approximately 10 mL of solvent per 100 mg of substance. Ensure the solution is homogeneous.

Step 2: Acidification
  • Action: Slowly add the 10%

    
     solution to the organic phase with stirring.
    
  • Ratio: 1:1 volume ratio (Organic solvent : Aqueous acid).

  • Observation: A mild exotherm may occur. If processing >100mg, cool in an ice bath during addition.

Step 3: Reaction Interval
  • Action: Allow the mixture to stir at room temperature for 2 hours .

  • Why: The steric bulk of the bicyclic system hinders the approach of the water molecule. Standard "instant" quenches may fail here.

Step 4: Verification (Self-Validating System)
  • Action: Perform a Thin Layer Chromatography (TLC) spot test.

    • Spot A: Original starting material (if available).

    • Spot B: Reaction mixture.[1][2]

  • Result: The epoxide (Spot A) is typically less polar (higher

    
    ). The resulting diol (Spot B) will be significantly more polar (lower 
    
    
    
    ) due to the two hydroxyl groups.
  • Criterion: If Spot A is still visible in the mixture, add more acid and stir for another hour.

Reaction Workflow Diagram

QuenchMechanism Epoxide Spiro-Epoxide (Lipophilic/Reactive) Solvent Add THF/Acetone (Homogenization) Epoxide->Solvent Dissolve Acid Add H2SO4 (aq) (Protonation) Solvent->Acid Mix Intermediate Activated Cation (Transition State) Acid->Intermediate H+ Transfer Diol Bicyclic Diol (Benign/Polar) Intermediate->Diol H2O Attack (Ring Opening)

Figure 2: Chemical pathway for the deactivation of the spiro-epoxide moiety.

Waste Stream Management

Once the material is quenched (verified diol) or if you are opting for direct disposal:

Labeling Requirements

Even if quenched, the resulting mixture contains organic solvents and acids.

  • Label: "Hazardous Waste - Flammable, Corrosive."

  • Constituents: THF (or Acetone), Water, Sulfuric Acid, Bicyclo[2.2.2]octane-diol derivatives.

Segregation
  • Do NOT mix with chlorinated waste (unless DCM was used as the solvent).

  • Do NOT mix with oxidizing agents (peroxides, nitrates) as the organic solvent load is high.

Container Selection
  • Material: High-Density Polyethylene (HDPE) or Glass (Amber).

  • Venting: Use a vented cap if available, as minor off-gassing can occur if neutralization wasn't perfectly stoichiometric.

Emergency Procedures (Spill Response)

If the unquenched solid spiro-epoxide is spilled:

  • Evacuate: The dust may be an irritant or sensitizer.

  • PPE: Wear nitrile gloves (double gloved recommended due to alkylation risk) and a P95/P100 respirator.

  • Containment: Do not dry sweep. Cover with a wet paper towel (soaked in acetone/water) to suppress dust and initiate slow hydrolysis.

  • Cleanup: Wipe up and place in a hazardous waste bag. Treat the surface with a mild detergent solution.

References

  • National Research Council. (2011).[3] Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press.[3] [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200. [Link]

  • Lunn, G., & Sansone, E. B. (1994). Destruction of Hazardous Chemicals in the Laboratory. Wiley-Interscience. (Referenced for general epoxide hydrolysis protocols).
  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations. 40 CFR Parts 260-273. [Link]

Sources

×

Retrosynthesis Analysis

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Precursor scoring Relevance Heuristic
Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]
Reactant of Route 2
Reactant of Route 2
Spiro[bicyclo[2.2.2]octane-2,2'-oxirane]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.